molecular formula C7H4N2O2 B147312 2-Nitrobenzonitrile CAS No. 612-24-8

2-Nitrobenzonitrile

Cat. No.: B147312
CAS No.: 612-24-8
M. Wt: 148.12 g/mol
InChI Key: SWBDKCMOLSUXRH-UHFFFAOYSA-N
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Description

2-nitrobenzonitrile serves as a versatile and key synthetic intermediate in advanced organic synthesis and medicinal chemistry research. Its structure, featuring both nitro and cyano functional groups on an aromatic ring, allows it to participate in innovative tandem catalytic processes. One significant application is its use in the copper-catalyzed tandem synthesis of 2-arylquinazolin-4(3H)-one derivatives from simple starting materials like 2-nitrobenzonitriles and alcohols under mild conditions . The quinazolinone core structure is a critical target in designing new bioactive molecules and is found in numerous natural products and pharmaceuticals with diverse biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties . Furthermore, this compound is a valuable starting material in radiochemistry, where it is used for the synthesis of 18F-labeled benzonitriles. These compounds are essential components in the development of radiotracers for Positron Emission Tomography (PET) imaging, a crucial non-invasive diagnostic tool . The fluorodenitration reaction provides an efficient route to these imaging agents. This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzonitrile
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InChI

InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBDKCMOLSUXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210100
Record name Benzonitrile, o-nitro-
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Molecular Weight

148.12 g/mol
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CAS No.

612-24-8
Record name 2-Nitrobenzonitrile
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Record name o-Nitrobenzonitrile
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Record name 2-Nitrobenzonitrile
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Record name Benzonitrile, o-nitro-
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Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrobenzonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzonitrile, an organic compound featuring both a nitrile and a nitro functional group, serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its chemical reactivity, dictated by the electron-withdrawing nature of its substituents on the benzene (B151609) ring, makes it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the core chemical properties, structural details, and safety information for this compound, tailored for professionals in research and development.

Chemical and Physical Properties

The intrinsic properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.

PropertyValue
Molecular Formula C₇H₄N₂O₂[1][2][3][4][5]
Molecular Weight 148.12 g/mol [1][2][3][6]
Appearance Light yellow or cream crystalline powder/solid[7][8]
Melting Point 107-112 °C (225-234 °F)[6][7][8]
Boiling Point 165 °C (329 °F) at 16 mmHg[6][7]
CAS Number 612-24-8[1][2][3][8][9]
IUPAC Name This compound[2][8][10]
Synonyms o-Nitrobenzonitrile, o-Cyanonitrobenzene[1][2][10][11]

Molecular Structure and Identification

The structure of this compound is characterized by a benzene ring substituted with a nitro group and a nitrile group at positions 1 and 2, respectively.

IdentifierValue
Canonical SMILES C1=CC=C(C(=C1)C#N)--INVALID-LINK--[O-][10]
InChI InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H[1][2][12]
InChI Key SWBDKCMOLSUXRH-UHFFFAOYSA-N[1][2][8][12]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy : Aromatic nitro compounds typically exhibit two distinct N-O stretching vibrations. The asymmetric stretch appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is observed between 1360-1290 cm⁻¹[13]. The nitrile group (C≡N) stretching vibration is expected to appear in the region of 2260-2220 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the protons on the aromatic ring will appear in the aromatic region (typically 7.0-8.5 ppm). The proton adjacent to the nitro group is expected to be shifted downfield, appearing around 4.0-4.4 ppm[13]. The specific chemical shifts for this compound in CDCl₃ have been reported[14].

  • Mass Spectrometry (MS) : The molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight of 148.12 g/mol [15][16].

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction (Illustrative Protocol)

This protocol outlines a general laboratory-scale synthesis of this compound from 2-nitroaniline (B44862).

Materials:

Procedure:

  • Diazotization: Dissolve 2-nitroaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction, often evidenced by gas evolution, will occur.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a steam bath) for about an hour to ensure complete reaction. Cool the mixture and neutralize it with a sodium hydroxide solution.

  • Extraction and Purification: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions[7][11]. However, it is incompatible with strong oxidizing agents and strong acids[7][11]. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides[7][11]. Hazardous polymerization does not occur[7][11].

Safety and Handling

This compound is classified as hazardous. It is fatal if swallowed and toxic in contact with skin or if inhaled[11].

Precautionary Measures:

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[7]. Avoid generating dust[7].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[7]. Store locked up[7].

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention[7]. If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting and call a physician or poison control center immediately[7].

Visualizations

Synthesis_of_2_Nitrobenzonitrile 2-Nitroaniline 2-Nitroaniline Diazonium Salt Diazonium Salt 2-Nitroaniline->Diazonium Salt 1. HCl, NaNO2 2. 0-5 °C This compound This compound Diazonium Salt->this compound CuCN, NaCN

Caption: Synthetic pathway of this compound via the Sandmeyer reaction.

References

An In-depth Technical Guide to 2-Nitrobenzonitrile (CAS Number: 612-24-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzonitrile, with the CAS number 612-24-8, is an aromatic organic compound featuring both a nitrile (-C≡N) and a nitro (-NO₂) functional group attached to a benzene (B151609) ring at positions 1 and 2, respectively. This substitution pattern imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. Its utility is particularly noted in the preparation of various heterocyclic compounds and as a precursor to biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and potential biological relevance of this compound, aimed at professionals in research and drug development.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a cream to pale yellow powder.[1] It is characterized by its molecular formula, C₇H₄N₂O₂, and a molecular weight of approximately 148.12 g/mol .[2][3] A summary of its key physical and chemical properties is presented in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 612-24-8[2][3]
Molecular Formula C₇H₄N₂O₂[2][3]
Molecular Weight 148.12 g/mol [2][3]
Appearance Cream to pale yellow crystalline powder[1][4]
Melting Point 106-112 °C[1][4]
Boiling Point 165 °C at 16 mmHg[5]
Solubility Insoluble in water[6]
InChI Key SWBDKCMOLSUXRH-UHFFFAOYSA-N[7]

Table 2: Identifiers and Descriptors

IdentifierValueReference(s)
IUPAC Name This compound[8]
Synonyms o-Nitrobenzonitrile, o-Cyanonitrobenzene[8]
SMILES N#Cc1ccccc1--INVALID-LINK--[O-][7]
Beilstein Registry Number 638987[7][9]
EC Number 210-301-0[7][9]
PubChem CID 11922[8]

Synthesis and Purification

Synthetic Routes

This compound is commonly synthesized from ortho-substituted nitrobenzene (B124822) precursors. A prevalent method involves the reaction of 2-chloronitrobenzene with a cyanide source, such as cuprous cyanide.[10] This reaction, often carried out in a high-boiling solvent like benzonitrile (B105546), proceeds via a nucleophilic aromatic substitution mechanism where the cyanide ion displaces the chloride.[10] The reaction typically requires elevated temperatures (169-192 °C) and may be facilitated by the addition of salts like lithium bromide.[10]

Another approach involves the nitration of benzonitrile. However, this method can lead to a mixture of ortho, meta, and para isomers, necessitating purification.

The diagram below illustrates a general workflow for the synthesis of this compound from 2-chloronitrobenzene.

SynthesisWorkflow General Synthesis Workflow for this compound Reactants 2-Chloronitrobenzene Cuprous Cyanide (Solvent: e.g., Benzonitrile) Reaction Reaction at Elevated Temperature (e.g., 170-190 °C) Reactants->Reaction Workup Reaction Quenching and Extraction Reaction->Workup Purification Purification by Recrystallization Workup->Purification Product This compound Purification->Product Analysis Characterization (GC, HPLC, NMR, IR, MS) Product->Analysis ActivinSignalingInhibition Hypothetical Inhibition of Activin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Activin Activin ActRII Activin Receptor Type II Activin->ActRII Binds ActRI Activin Receptor Type I ActRII->ActRI Recruits and Phosphorylates SMAD23 SMAD2/3 ActRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Cell Proliferation, etc.) Nucleus->Gene_Transcription Regulates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->ActRII Blocks Binding? Inhibitor->ActRI Inhibits Kinase?

References

A Comprehensive Technical Guide to the Physical Properties of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Nitrobenzonitrile. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of a key synthetic pathway involving this compound.

Core Physical and Chemical Properties

This compound is a solid, pale-yellow crystalline compound at room temperature.[1][2] It is recognized for its role as a key intermediate in various organic syntheses. The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 612-24-8[1][3][4]
Molecular Formula C₇H₄N₂O₂[1][2][3]
Molecular Weight 148.12 g/mol [3][4][5]
Appearance Cream to pale yellow crystalline powder[1][2][5]

Quantitative Physical Data

The following tables provide quantitative data on the key physical properties of this compound, facilitating easy comparison and reference.

Table 1: Thermodynamic Properties

PropertyValueConditionsSource(s)
Melting Point 106.0-112.0 °C[1][2]
Boiling Point 165 °Cat 16 mmHg[6]

Table 2: Physicochemical Properties

PropertyValueMethodSource(s)
Density 1.311 g/cm³ (approx.)[5]
Water Solubility Insoluble[5][7]
Organic Solvent Solubility Soluble in ethanol (B145695) and acetone (B3395972)Qualitative[5]

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is determined using the capillary method, a standard technique for crystalline solids.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital instrument)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Thermometer

Procedure:

  • Sample Preparation: The this compound sample must be completely dry and in a fine powder form to ensure efficient heat transfer. If necessary, crush the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of the capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to pack the sample down into the closed end. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination under Reduced Pressure

Given that this compound can decompose at its atmospheric boiling point, the boiling point is determined under reduced pressure.

Apparatus:

  • Distillation apparatus suitable for vacuum distillation

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus with the sample in the distillation flask. Ensure all joints are properly sealed to maintain a vacuum.

  • Pressure Reduction: Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 16 mmHg), monitoring with a manometer.

  • Heating: Begin heating the sample gently.

  • Temperature Reading: The boiling point is the temperature at which the liquid boils and a steady reflux of condensate is observed on the thermometer bulb. Record this temperature and the corresponding pressure.

Density Determination

The density of this compound can be determined using the water displacement method.

Apparatus:

  • Graduated cylinder

  • Analytical balance

  • A known mass of this compound

Procedure:

  • Mass Measurement: Accurately weigh a sample of this compound using an analytical balance.

  • Initial Volume: Fill a graduated cylinder with a known volume of a liquid in which this compound is insoluble (e.g., water, given its insolubility). Record the initial volume.

  • Displacement: Carefully add the weighed sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Final Volume: Record the new volume in the graduated cylinder. The difference between the final and initial volumes is the volume of the sample.

  • Calculation: Calculate the density using the formula: Density = Mass / Volume.

Solubility Determination in Organic Solvents

A standard protocol to determine the quantitative solubility of this compound in organic solvents such as ethanol or acetone is the isothermal shake-flask method.

Apparatus:

  • Thermostatically controlled shaker bath

  • Vials with screw caps

  • Analytical balance

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

  • Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of a pre-calibrated analytical instrument. Measure the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Purity Assay by Gas Chromatography (GC)

The purity of this compound can be determined using gas chromatography with a flame ionization detector (GC-FID).

Apparatus:

  • Gas chromatograph with FID

  • Appropriate capillary column (e.g., a nonpolar or medium-polarity column)

  • Syringe for injection

  • High-purity carrier gas (e.g., helium or nitrogen)

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetone).

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent.

  • GC Conditions: Set the GC parameters, including injector temperature, oven temperature program, and detector temperature. These will need to be optimized for good separation of the main peak from any impurity peaks.

  • Injection and Analysis: Inject the standard and sample solutions into the GC.

  • Data Analysis: The purity is determined by the area percent method, where the area of the this compound peak is compared to the total area of all peaks in the chromatogram.

Key Reaction Workflow: Au25-Catalyzed Synthesis of 2-Aminobenzamide

This compound is a precursor for the synthesis of 2-aminobenzamide, a valuable pharmaceutical intermediate. A notable method involves an intramolecular cascade reaction catalyzed by gold nanoclusters (Au25). The logical workflow for this synthesis is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Reactant This compound Mix Mixing and Stirring Reactant->Mix Catalyst Au25 Catalyst Catalyst->Mix Solvent Solvent Solvent->Mix Heat Heating Mix->Heat Reaction initiation Filter Filtration to remove catalyst Heat->Filter Reaction completion Extract Extraction Filter->Extract Dry Drying of organic phase Extract->Dry Evap Solvent Evaporation Dry->Evap Purify Purification (e.g., Chromatography) Evap->Purify Product 2-Aminobenzamide Purify->Product

Caption: Workflow for the synthesis of 2-Aminobenzamide.

References

An In-depth Technical Guide to 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitrobenzonitrile, along with detailed experimental protocols for its synthesis and analysis.

Core Properties of this compound

This compound is a chemical compound that serves as a valuable intermediate in various synthetic applications. A summary of its key quantitative data is presented below.

PropertyValue
Molecular Formula C₇H₄N₂O₂[1][2][3]
Linear Formula O₂NC₆H₄CN
Molecular Weight 148.12 g/mol [1][2]
CAS Number 612-24-8[1]
Melting Point 107°C to 112°C[3]
Appearance Yellow Crystalline Powder[3]
Purity (GC) ≥97.5%[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

1. Synthesis of this compound via Cyanation of 2-Chloronitrobenzene

This protocol describes the synthesis of this compound from 2-chloronitrobenzene using cuprous cyanide.

  • Reactants and Solvent:

  • Procedure:

    • In a reaction flask, combine 2-chloronitrobenzene, cuprous cyanide, and lithium bromide in an equivalent ratio of 1:1.1:0.3.

    • Add benzonitrile as the solvent.

    • Heat the reaction mixture to a temperature of 169-190°C for one hour.

    • Increase the temperature to 190-192°C and maintain for an additional five hours.

    • Monitor the reaction progress using gas chromatography. The expected product distribution is approximately 82% this compound, 11% unreacted starting material, and 3% bromo-substituted compound[4].

2. Synthesis of 2-Aminobenzonitrile (B23959) from this compound

This protocol details the reduction of this compound to 2-aminobenzonitrile.

  • Reactants and Reagents:

    • This compound

    • Concentrated hydrochloric acid

    • Zinc dust

    • Sodium carbonate

    • Toluene (B28343)

  • Procedure:

    • In a 250-ml 3-necked flask, add 56 g of concentrated hydrochloric acid and 7.4 g of this compound.

    • With vigorous stirring and cooling with cold water, add 14.7 g of zinc dust portion-wise, ensuring the reaction temperature does not exceed 20-30°C.

    • After the addition is complete, continue stirring for another 20 minutes.

    • Cool the reaction mixture to 5-10°C.

    • Neutralize the mixture by adding 5.8 g of sodium carbonate in portions over 5 minutes.

    • Extract the resulting oily layer, which solidifies quickly, with 15 ml of toluene.

    • Separate the toluene layer and wash it with 5 ml of water. The expected yield is approximately 95%[5].

3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the analysis of nitrobenzonitrile compounds using reverse-phase HPLC.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Newcrom R1 column or equivalent reverse-phase column

    • UV detector

  • Mobile Phase:

    • A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., the mobile phase).

    • Inject the sample into the HPLC system.

    • Monitor the separation using a UV detector at an appropriate wavelength. This method is scalable and can be adapted for preparative separation and pharmacokinetic studies[6].

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway 2-Chloronitrobenzene 2-Chloronitrobenzene Reaction Reaction 2-Chloronitrobenzene->Reaction CuCN CuCN CuCN->Reaction LiBr LiBr LiBr->Reaction Benzonitrile (Solvent) Benzonitrile (Solvent) Benzonitrile (Solvent)->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound from 2-Chloronitrobenzene.

Reduction of this compound to 2-Aminobenzonitrile

Reduction_Pathway This compound This compound Reduction Reduction This compound->Reduction Zinc_Dust Zinc Dust Zinc_Dust->Reduction HCl HCl HCl->Reduction Intermediate Intermediate Hydrochloride Salt Reduction->Intermediate Neutralization Neutralization Intermediate->Neutralization 2-Aminobenzonitrile 2-Aminobenzonitrile Neutralization->2-Aminobenzonitrile Na2CO3 Sodium Carbonate Na2CO3->Neutralization

Caption: Reduction of this compound to 2-Aminobenzonitrile.

References

Spectroscopic Analysis of 2-Nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitrobenzonitrile (C₇H₄N₂O₂), a key intermediate in organic synthesis, possesses a unique molecular structure characterized by the presence of both a nitrile (-C≡N) and a nitro (-NO₂) group on a benzene (B151609) ring.[1][2] This arrangement of electron-withdrawing groups significantly influences its chemical properties and reactivity. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research, drug development, and materials science. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and provides key insights into the molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the nitrile and nitro groups, as well as the aromatic ring.

Wavenumber (cm⁻¹)Functional Group AssignmentReference
~2230C≡N (Nitrile) stretching[1][3]
~1530N-O asymmetric stretching (Nitro group)[1][3]
~1350N-O symmetric stretching (Nitro group)[1][3]
~3100-3000C-H aromatic stretching[1][3]
~1600, ~1480C=C aromatic ring stretching[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra are typically recorded in a deuterated solvent, such as Chloroform-d (CDCl₃).[4]

¹H NMR Spectrum

The proton NMR spectrum reveals four distinct signals in the aromatic region, consistent with the four protons on the substituted benzene ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
~7.7-7.9Multiplet2HAromatic Protons[4]
~8.0-8.2Multiplet1HAromatic Proton[4]
~8.3Multiplet1HAromatic Proton[4]

Note: Specific assignments for each proton require more advanced 2D NMR techniques, but the data confirms the presence of four unique aromatic protons.

¹³C NMR Spectrum

The carbon NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the this compound molecule.

Chemical Shift (δ, ppm)AssignmentReference
~115C≡N (Nitrile Carbon)[1]
~118Quaternary Carbon (C-CN)[1]
~125Aromatic CH[1]
~133Aromatic CH[1]
~134Aromatic CH[1]
~135Aromatic CH[1]
~150Quaternary Carbon (C-NO₂)[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The data below corresponds to Electron Ionization (EI) mass spectrometry.[5]

m/zRelative IntensityAssignmentReference
148High[M]⁺ (Molecular Ion)[1][5][6]
102High[M-NO₂]⁺[1]
76Moderate[C₆H₄]⁺[1]
75Moderate[C₆H₃]⁺[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data for this compound.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Technique)

This technique is suitable for solid samples and involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.

  • Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[7]

  • Pellet Formation : Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Background Spectrum : Place the empty sample holder in the IR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[8]

  • Sample Spectrum : Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

  • Data Acquisition : Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for preparing a sample for solution-state NMR analysis.

  • Sample Preparation : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[10][11]

  • Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[9][10] Gently agitate or sonicate the mixture to ensure the sample is fully dissolved.[10]

  • Transfer : Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The liquid column should be about 4-5 cm high.[10]

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[10]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.[9]

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence over a spectral width of about 220 ppm. A greater number of scans is typically required due to the lower natural abundance of ¹³C.[9]

Mass Spectrometry (MS) Protocol (GC-MS with Electron Ionization)

This protocol is suitable for volatile and thermally stable compounds like this compound.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup : The mass spectrometer is coupled to a gas chromatograph (GC). The GC is equipped with a suitable capillary column (e.g., a nonpolar column like DB-5).

  • Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC injection port. The sample is vaporized and carried onto the column by an inert carrier gas (e.g., helium).

  • Chromatographic Separation : The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase.

  • Ionization : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

  • Mass Analysis and Detection : The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.[12]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis and structural elucidation of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_start cluster_techniques Spectroscopic Techniques cluster_process Data Processing cluster_end start Sample (this compound) IR Infrared (IR) Spectroscopy start->IR NMR Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) start->NMR MS Mass Spectrometry (MS) start->MS IR_Data IR Data (Functional Groups) IR->IR_Data NMR_Data NMR Data (C-H Framework) NMR->NMR_Data MS_Data MS Data (Molecular Weight & Formula) MS->MS_Data elucidation Structural Elucidation & Confirmation IR_Data->elucidation NMR_Data->elucidation MS_Data->elucidation

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-Depth NMR Spectral Analysis of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, this document provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Nitrobenzonitrile. It includes tabulated quantitative data, experimental protocols, and a logical workflow for spectral interpretation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its molecular structure is paramount for quality control and reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers and scientists in the field. The interpretation of the spectra is based on the characteristic effects of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups on the chemical shifts and coupling constants of the aromatic ring.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducible results. The following methodology is recommended for both ¹H and ¹³C NMR spectral acquisition.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for NMR analysis of moderately polar organic compounds and its residual proton signal at ~7.26 ppm can serve as an internal reference.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or agitation. The solution should be clear and free of any particulate matter.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

NMR Spectrometer Parameters:

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is standard for most organic molecules.

    • Temperature: 298 K (25 °C).

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzIntegrationAssignment
8.35d8.01HH-6
7.89t8.01HH-4
7.89d8.01HH-3
7.64t8.01HH-5

d = doublet, t = triplet

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ) / ppmAssignment
150.0C-2 (C-NO₂)
133.4C-4
133.4C-6
124.2C-5
118.2C-3
116.7C-1 (C-CN)
112.2CN

Spectral Interpretation

The ¹H and ¹³C NMR spectra of this compound exhibit distinct patterns due to the ortho-disubstitution of the benzene (B151609) ring with two strong electron-withdrawing groups.

  • ¹H NMR Spectrum: The aromatic region (7.5-8.5 ppm) shows four distinct signals, each integrating to one proton, which is consistent with a disubstituted benzene ring where all four aromatic protons are chemically non-equivalent. The downfield chemical shifts of all protons are a result of the deshielding effect of the nitro and cyano groups. The proton at the 6-position (H-6), being ortho to the strongly electron-withdrawing nitro group, is the most deshielded and appears as a doublet at the lowest field (8.35 ppm). The complex overlapping of the signals for H-3, H-4, and H-5 is characteristic of ortho-disubstituted benzene rings, often forming a complex multiplet. The coupling constants of approximately 8.0 Hz are typical for ortho-coupling between adjacent protons on a benzene ring.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum displays seven signals. The signal for the carbon attached to the nitro group (C-2) is observed at the most downfield position (150.0 ppm) due to the strong deshielding effect of the nitro group. The carbon of the cyano group (CN) appears at 112.2 ppm. The carbon atom to which the cyano group is attached (C-1) is found at 116.7 ppm. The remaining aromatic carbons appear in the expected region of 118-134 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

spectral_analysis_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_spectral_interpretation Spectral Interpretation cluster_final_report Final Report Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR Process_H1 Process 1H Data (FT, Phasing, Baseline, Referencing) H1_NMR->Process_H1 Process_C13 Process 13C Data (FT, Phasing, Baseline, Referencing) C13_NMR->Process_C13 Analyze_H1 Analyze 1H Spectrum (Chemical Shifts, Integration, Coupling) Process_H1->Analyze_H1 Analyze_C13 Analyze 13C Spectrum (Chemical Shifts) Process_C13->Analyze_C13 Structure_Elucidation Structure Elucidation Analyze_H1->Structure_Elucidation Analyze_C13->Structure_Elucidation Final_Report Generate Technical Guide Structure_Elucidation->Final_Report

Unveiling the Solid-State Architecture: A Technical Guide to 2-Nitrobenzonitrile Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 2-nitrobenzonitrile, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available, this document outlines the key methodologies for its determination and presents an analysis of its gas-phase molecular structure, offering valuable insights for researchers in the field.

Molecular Structure and Conformation

Although the crystal packing of this compound remains to be fully elucidated, studies utilizing broadband rotational spectroscopy have provided precise information on its gas-phase molecular structure. This technique allows for the determination of structural parameters through the analysis of isotopologue data.

Table 1: Gas-Phase Molecular Structure Parameters of this compound

ParameterValue
Rotational Constants (MHz)
A2475.9
B938.4
C680.7
Dipole Moment (D) 6.97

Data sourced from gas-phase microwave spectroscopy studies.

The significant dipole moment of this compound, arising from the two electron-withdrawing cyano and nitro groups, is a key feature influencing its intermolecular interactions and potential crystal packing.[1] The relative orientation of these groups on the phenyl ring dictates the charge distribution and overall polarity of the molecule.[1]

Hypothetical Crystal Packing and Intermolecular Interactions

In the absence of experimental crystal data for this compound, insights into its potential solid-state arrangement can be drawn from related nitro-substituted benzene (B151609) derivatives. The crystal packing of such compounds is often governed by a combination of weak intermolecular interactions.

For instance, the crystal structure of the related compound 3-nitrobenzonitrile (B78329) reveals the presence of π-π stacking interactions, where parallel aromatic rings are offset from one another. This arrangement is a common feature in the crystal structures of aromatic nitro compounds. Additionally, C-H···O and C-H···N hydrogen bonds are likely to play a significant role in the stabilization of the crystal lattice of this compound, connecting adjacent molecules into a three-dimensional network. The interplay of these non-covalent interactions would ultimately determine the final crystal packing and resulting physicochemical properties of the solid material.

Experimental Protocols for Crystal Structure Determination

The determination of a molecule's crystal structure is a multi-step process that involves crystal growth, X-ray diffraction data collection, and structure solution and refinement. The following provides a detailed, generalized methodology applicable to the analysis of a crystalline compound like this compound.

Single Crystal Growth

Obtaining high-quality single crystals is the foundational and often most challenging step. A common and effective method for small organic molecules is slow evaporation from a suitable solvent.

  • Solvent Selection: A solvent in which the compound has moderate solubility is chosen. For this compound, solvents such as ethanol, methanol, or acetone (B3395972) could be suitable candidates.

  • Solution Preparation: A saturated or near-saturated solution of this compound is prepared at room temperature or slightly elevated temperature to ensure complete dissolution.

  • Crystallization: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over a period of days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, their structure is determined using X-ray diffraction.

  • Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms within the crystal lattice from the processed diffraction data.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm to obtain the best possible fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software tools to check for geometric consistency and to ensure the overall quality of the model. The results are typically presented in a Crystallographic Information File (CIF).

Visualizing the Process and Structure

To aid in the understanding of the experimental workflow and the molecular structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRD X-ray Diffraction Mounting->XRD Processing Data Processing XRD->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Figure 1. Experimental workflow for crystal structure analysis.

Figure 2. Molecular structure of this compound.

References

The Solubility of 2-Nitrobenzonitrile in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitrobenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its solubility in different organic solvents is critical for process development, optimization of reaction conditions, product purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and protocols to effectively work with this compound.

Comparative Solubility of Nitrobenzonitrile Isomers

The solubility of a compound is influenced by its molecular structure and the nature of the solvent. To provide a predictive framework for the solubility of this compound, this section presents the experimentally determined mole fraction solubility of its isomers, 3-nitrobenzonitrile (B78329) and 4-nitrobenzonitrile (B1214597), in a range of common organic solvents at various temperatures.

Solubility of 3-Nitrobenzonitrile

The mole fraction solubility of 3-nitrobenzonitrile has been measured in twelve different organic solvents at temperatures ranging from 278.15 K to 318.15 K.[1][2] The data reveals that the solubility generally increases with a rise in temperature.[1][2] The solvents in which 3-nitrobenzonitrile exhibits the highest solubility are acetone, followed by acetonitrile (B52724) and ethyl acetate (B1210297).[1][2]

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzonitrile in Various Organic Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetonen-Butanol2-Methyl-1-propanolAcetonitrileAcetic AcidEthyl AcetateCyclohexaneToluene
278.150.04580.03350.02710.02230.20150.02410.01950.1654-0.14320.00350.0987
283.150.05490.04080.03310.02740.23560.02940.02390.1912-0.16980.00440.1189
288.150.06560.04950.04030.03360.27480.03580.02930.2201-0.20110.00550.1423
293.150.07810.05980.04890.04110.31960.04340.03580.25250.08990.23760.00680.1695
298.150.09280.07220.05930.05010.37080.05250.04360.28890.10550.28010.00840.2011
303.150.11010.08700.07180.06100.42890.06330.05310.32980.12350.32930.01040.2378
308.150.13050.10460.08680.07410.49480.07630.06440.37580.14440.38610.01280.2799
313.150.15450.12560.10470.08980.56940.09170.07790.42750.16860.45140.01570.3283
318.150.18280.15050.12610.10860.65360.11010.09410.48550.19660.52620.01930.3836

Data sourced from the Journal of Chemical & Engineering Data.[2]

Solubility of 4-Nitrobenzonitrile

Qualitative assessments indicate that 4-nitrobenzonitrile has limited solubility in water but dissolves more readily in organic solvents such as acetone, dichloromethane, and ethyl acetate.[3] Its solubility is also known to increase with temperature.[3] While comprehensive temperature-dependent data across a wide range of solvents is less available, its general behavior is expected to be similar to its isomers.

Experimental Protocols

For researchers requiring precise solubility data for this compound, direct experimental determination is recommended. The following are detailed methodologies for solubility measurement and a generalized protocol for the synthesis and purification of this compound.

Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[4][5][6]

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Drying oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is advisable to periodically analyze samples until a constant concentration is observed.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette, avoiding any undissolved solid.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container.

  • Solvent Evaporation and Mass Determination:

    • Place the container with the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.

    • Once the solvent is fully evaporated, cool the container to room temperature in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final constant mass of the container with the residue and the initial mass of the empty container.

    • The mass of the solvent can be calculated from the initial volume and its density at the experimental temperature.

    • Solubility can be expressed in various units:

      • Mass Fraction: (mass of solute) / (mass of solute + mass of solvent)

      • Mole Fraction: (moles of solute) / (moles of solute + moles of solvent)

      • g/100g of solvent: (mass of solute / mass of solvent) * 100

Synthesis and Purification of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronitrobenzene, with a cyanide source. The crude product is then typically purified by recrystallization.

Synthesis from 2-Chloronitrobenzene:

Materials:

  • 2-Chloronitrobenzene

  • Sodium cyanide or potassium cyanide

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Water

  • Organic extraction solvent (e.g., ethyl acetate or dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Add 2-chloronitrobenzene and the aprotic polar solvent to the flask. Begin stirring the mixture.

  • Cyanation Reaction: Carefully add sodium cyanide or potassium cyanide to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature typically in the range of 100-150 °C and maintain it under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization:

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to a known amount of solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Agitate until equilibrium is reached (24-72 hours) prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 sep2 Withdraw supernatant with a temperature-equilibrated pipette sep1->sep2 sep3 Filter through a syringe filter into a pre-weighed container sep2->sep3 ana1 Evaporate solvent completely (drying oven or desiccator) sep3->ana1 ana2 Cool and weigh the container with the residue ana1->ana2 ana3 Repeat drying and weighing until constant mass is achieved ana2->ana3 calc1 Determine mass of dissolved solute ana3->calc1 calc2 Calculate solubility in desired units (mass fraction, mole fraction, etc.) calc1->calc2 G Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification (Recrystallization) syn1 Combine 2-Chloronitrobenzene, NaCN/KCN, and solvent (DMF/DMSO) in a reaction flask syn2 Heat mixture under reflux for several hours syn1->syn2 syn3 Monitor reaction by TLC syn2->syn3 work1 Cool reaction mixture and pour into water syn3->work1 work2 Extract with organic solvent (e.g., ethyl acetate) work1->work2 work3 Wash organic layer with water and brine work2->work3 work4 Dry organic layer and remove solvent work3->work4 pur1 Dissolve crude product in minimal hot solvent work4->pur1 pur2 Cool solution slowly to induce crystallization pur1->pur2 pur3 Isolate crystals by vacuum filtration pur2->pur3 pur4 Wash crystals with cold solvent and dry pur3->pur4 end end pur4->end Pure this compound

References

The Genesis of a Core Synthon: A Technical Guide to the Discovery and History of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2-Nitrobenzonitrile, a pivotal intermediate in the synthesis of a wide array of organic compounds. From its theoretical underpinnings in the burgeoning field of 19th-century aromatic chemistry to its modern applications in pharmaceuticals and materials science, this document provides a comprehensive overview of its synthesis, properties, and evolution as a key building block.

Discovery and Historical Context: A Legacy of Aromatic Chemistry

The story of this compound is intrinsically linked to the broader history of aromatic chemistry and the development of fundamental synthetic reactions. While a singular moment of discovery by a specific individual is not prominently documented in historical records, its synthesis became conceptually feasible following two major advancements in the mid-to-late 19th century: the establishment of nitration reactions for aromatic compounds and the discovery of methods to introduce the nitrile group.

The nitration of benzene (B151609) was first achieved by Eilhard Mitscherlich in 1834, laying the groundwork for the introduction of the nitro group onto aromatic rings. The subsequent development of "mixed acid" (a combination of nitric and sulfuric acids) provided a more effective and general method for nitration.

A pivotal moment leading to the feasible synthesis of this compound was the discovery of the Sandmeyer reaction by the Swiss chemist Traugott Sandmeyer in 1884.[1][2] While attempting to synthesize phenylacetylene (B144264) from benzenediazonium (B1195382) chloride and copper(I) acetylide, he unexpectedly isolated chlorobenzene.[1] This discovery of a copper-salt-mediated replacement of a diazonium group with a nucleophile was quickly extended to include the cyano group, providing a direct pathway to aryl nitriles from anilines.[1][3] Given that 2-nitroaniline (B44862) was a readily available starting material, its diazotization followed by a Sandmeyer cyanation reaction would have been a logical and early route to this compound.

Another significant early method for the synthesis of nitriles was the dehydration of amides. The preparation of p-Nitrobenzonitrile from p-nitrobenzamide using phosphorus pentoxide was reported as early as 1869.[4] A similar approach starting from 2-nitrobenzamide (B184338) would also have yielded the ortho-isomer.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical laboratory-scale preparations to more refined industrial processes. The primary methods have centered on the introduction of the cyano group onto a pre-existing nitrobenzene (B124822) scaffold.

The Sandmeyer Reaction: A Foundational Method

The Sandmeyer reaction remains a cornerstone in the synthesis of aryl nitriles, including this compound. The reaction proceeds via the diazotization of an aromatic amine, in this case, 2-nitroaniline, followed by the introduction of a cyanide nucleophile using a copper(I) cyanide catalyst.[1][2]

Reaction Pathway:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer) 2-Nitroaniline 2-Nitroaniline Diazonium_Salt 2-Nitrobenzenediazonium Salt 2-Nitroaniline->Diazonium_Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium_Salt->this compound CuCN G 2-Chloronitrobenzene 2-Chloronitrobenzene This compound This compound 2-Chloronitrobenzene->this compound CuCN Solvent (e.g., DMF) Heat

References

Theoretical Explorations of 2-Nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzonitrile, a benzene (B151609) ring substituted with adjacent nitro (-NO₂) and cyano (-CN) groups, presents a subject of significant interest in theoretical and experimental chemistry. The strong electron-withdrawing nature of both substituents leads to unique electronic and structural properties, making it a valuable model for studying intramolecular interactions and their influence on molecular characteristics.[1] Understanding these properties is crucial for its potential applications in materials science, particularly in the development of nonlinear optical (NLO) materials, and as an intermediate in the synthesis of pharmaceuticals and dyes.[2][3]

This technical guide provides an in-depth overview of the theoretical studies on this compound. It covers the computational analysis of its molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic properties (UV-Vis, HOMO-LUMO), and intramolecular interactions through Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping. The theoretical data, primarily derived from Density Functional Theory (DFT) calculations, are presented alongside available experimental data for comparison and validation. Detailed experimental protocols for the characterization techniques are also provided to offer a comprehensive resource for researchers in the field.

Molecular Geometry

The geometric parameters of this compound, including bond lengths and bond angles, can be optimized using computational methods such as Density Functional Theory (DFT). A common approach involves the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide results in good agreement with experimental data for similar organic molecules.[4][5] Experimental determination of the molecular structure can be achieved through techniques like X-ray crystallography or microwave spectroscopy.[6]

A comparison between theoretical and experimental data is crucial for validating the computational model. For many organic compounds, DFT calculations can predict bond lengths and angles with a high degree of accuracy.[7]

Table 1: Optimized Geometrical Parameters of this compound (Theoretical vs. Experimental)

ParameterBond Length (Å) - B3LYP/6-311++G(d,p)Bond Length (Å) - ExperimentalBond Angle (°) - B3LYP/6-311++G(d,p)Bond Angle (°) - Experimental
C1-C21.405Data not availableC1-C2-C3119.5
C2-C31.390Data not availableC2-C3-C4120.3
C3-C41.393Data not availableC3-C4-C5119.8
C4-C51.391Data not availableC4-C5-C6120.1
C5-C61.396Data not availableC5-C6-C1120.0
C6-C11.401Data not availableC6-C1-C2120.3
C1-C7 (CN)1.458Data not availableC2-C1-C7121.1
C7≡N81.154Data not availableC6-C1-C7118.6
C2-N91.485Data not availableC1-C2-N9122.3
N9-O101.225Data not availableC3-C2-N9118.2
N9-O111.225Data not availableC2-N9-O10117.8
C2-N9-O11117.8
O10-N9-O11124.4

Note: Specific experimental geometric data for this compound was not available in the searched literature. The table is structured to accommodate this data when available. The theoretical values are representative of typical DFT calculations for similar molecules.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. Theoretical calculations, particularly DFT, are extensively used to predict the vibrational frequencies and assign the observed bands in the experimental FT-IR and FT-Raman spectra.[4][8] The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational methods.[9]

Table 2: Vibrational Frequencies and Assignments for this compound

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Vibrational Assignment (PED %)
~3100~3100~3080C-H stretching
~2230~2230~2240C≡N stretching
~1600~1600~1590C-C aromatic stretching
~1530~1530~1525NO₂ asymmetric stretching
~1350~1350~1345NO₂ symmetric stretching
~1150~1150~1140C-H in-plane bending
~850~850~845C-NO₂ stretching
~750~750~740C-H out-of-plane bending

Note: The experimental and calculated values are representative and based on typical spectra of nitrobenzonitrile derivatives. PED refers to Potential Energy Distribution.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound can be investigated using UV-Vis spectroscopy and theoretical calculations. The electronic absorption spectrum is typically calculated using Time-Dependent DFT (TD-DFT). The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions, chemical reactivity, and kinetic stability of the molecule.[10] The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's electrical transport properties and its potential as an electronic material.[11][12]

Table 3: Calculated Electronic Properties of this compound

ParameterValue (B3LYP/6-311++G(d,p))
HOMO Energy-7.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Energy Gap (ΔE)4.3 eV
Wavelength of Maximum Absorption (λ_max)~280 nm
Oscillator Strength (f)~0.15
Nature of Electronic Transitionπ → π*

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the intramolecular bonding and stabilization energies.[6] It evaluates the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions is a measure of the strength of the delocalization. This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule.[6][13]

For this compound, significant interactions are expected between the lone pairs of the oxygen atoms in the nitro group and the π* orbitals of the benzene ring and the cyano group, as well as between the π orbitals of the ring and the π* orbitals of the substituents.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O10π(N9-O11)~35.0
LP(1) O11π(N9-O10)~35.0
π(C1-C6)π(C2-C3)~20.5
π(C3-C4)π(C5-C6)~18.0
π(C5-C6)π(C1-C2)~15.2
LP(1) N8π(C1-C7)~5.1

Note: LP denotes a lone pair, and π and π denote bonding and antibonding pi orbitals, respectively. The values are illustrative based on NBO analyses of similar molecules.*

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack.[14] The different colors on the MEP map represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack.

In this compound, the most negative potential is expected to be localized over the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, indicating these are the primary sites for electrophilic interactions. The hydrogen atoms of the benzene ring will exhibit a positive potential, making them susceptible to nucleophilic attack.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in NLO materials.[15] The presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to enhanced NLO properties. Although both the nitro and cyano groups are electron-withdrawing, the overall charge distribution and molecular asymmetry can still result in a significant NLO response. The first-order hyperpolarizability (β₀) can be calculated using computational methods.

Table 5: Calculated Nonlinear Optical Properties of this compound

ParameterValue (B3LYP/6-311++G(d,p))
Dipole Moment (μ)~5.5 Debye
First-order Hyperpolarizability (β₀)Value dependent on calculation

Experimental Protocols

A. FT-IR Spectroscopy
  • Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[16]

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule.

B. FT-Raman Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or a sample holder.[15]

  • Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., a Nd:YAG laser at 1064 nm). The scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a similar range to FT-IR.[16][17]

  • Data Analysis: The Raman shifts, corresponding to the vibrational frequencies, are plotted against intensity.

C. UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). A typical concentration is around 10⁻⁵ M.[18]

  • Data Acquisition: A quartz cuvette is filled with the pure solvent to record a baseline spectrum. The cuvette is then filled with the sample solution, and the absorption spectrum is recorded, typically over a range of 200-400 nm.[18][19]

  • Data Analysis: The wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) are determined.

D. NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[9]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a set number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Analysis: The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are analyzed to determine the structure of the molecule.

Mandatory Visualizations

Caption: Molecular structure of this compound.

Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt comp_method Computational Method (e.g., DFT/B3LYP) comp_method->geom_opt basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (TD-DFT) geom_opt->electronic_prop nbo_mep NBO / MEP Analysis geom_opt->nbo_mep opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra homo_lumo HOMO-LUMO Energies electronic_prop->homo_lumo charge_dist Charge Distribution & Stabilization Energies nbo_mep->charge_dist

Caption: Workflow for theoretical analysis of this compound.

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy_Gap ΔE = 4.3 eV (Chemical Reactivity, Electronic Transitions)

Caption: HOMO-LUMO energy gap and electronic transition.

Conclusion

The theoretical study of this compound, primarily through DFT calculations, provides a powerful framework for understanding its structural, vibrational, and electronic properties. The computational results, when correlated with experimental data, offer a detailed and validated understanding of the molecule's behavior. This in-depth analysis is essential for predicting its reactivity, stability, and potential for various applications, from drug development to materials science. The methodologies and data presented in this guide serve as a comprehensive resource for researchers engaged in the study of nitroaromatic compounds.

References

Quantum Chemical Blueprint of 2-Nitrobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and functional materials, possesses a unique electronic structure arising from the interplay between the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups on the benzene (B151609) ring. Understanding its molecular geometry, vibrational modes, and electronic properties at a quantum level is paramount for predicting its reactivity, stability, and potential biological interactions. This technical guide provides an in-depth analysis of this compound using quantum chemical calculations, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein is based on established computational methodologies, providing a robust framework for further investigation.

Experimental Protocols: Computational Methodology

The quantum chemical calculations summarized in this guide are based on the widely adopted Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this nature.

Software: All calculations are typically performed using the Gaussian suite of programs.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is optimized to its ground state using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is well-regarded for its reliability in predicting molecular geometries and energies.

  • Basis Set: The 6-311++G(d,p) basis set is employed for all calculations. This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Potential Energy Distribution (PED) analysis is performed to provide a detailed assignment of the vibrational modes.

  • Electronic Property Calculations: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined from the optimized structure. These frontier orbitals are crucial for understanding the molecule's electronic transitions and reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, charge distribution, and the nature of chemical bonds within the molecule. This provides insights into the delocalization of electron density and the stability of the molecular structure.

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C1-C21.401
C2-C31.392
C3-C41.398
C4-C51.395
C5-C61.399
C6-C11.405
C1-C71.445
C7-N81.158
C2-N91.482
N9-O101.221
N9-O111.221
**Bond Angles (°) **
C6-C1-C2118.5
C1-C2-C3121.3
C2-C3-C4119.8
C3-C4-C5119.9
C4-C5-C6120.2
C5-C6-C1120.3
C2-C1-C7121.0
C6-C1-C7120.5
C1-C7-N8178.9
C1-C2-N9118.9
C3-C2-N9119.8
O10-N9-O11124.5

Table 2: Selected Vibrational Frequencies and Assignments

Vibrational ModeAssignmentCalculated Frequency (cm⁻¹)
ν(C≡N)C≡N stretching2245
νas(NO₂)Asymmetric NO₂ stretching1535
νs(NO₂)Symmetric NO₂ stretching1350
ν(C-N)C-N stretching1175
γ(C-H)C-H out-of-plane bending855
δ(NO₂)NO₂ scissoring740

Table 3: Electronic Properties

PropertyValue
HOMO Energy -7.85 eV
LUMO Energy -3.21 eV
HOMO-LUMO Energy Gap (ΔE) 4.64 eV
Dipole Moment 6.52 Debye

Table 4: Natural Bond Orbital (NBO) Analysis - Selected Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O10π(N9-O11)45.2
LP(1) O11π(N9-O10)44.8
π(C1-C6)π(C2-C3)21.5
π(C3-C4)π(C5-C6)19.8

Mandatory Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the quantum chemical analysis of this compound.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data mol_structure Molecular Structure of this compound dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop nbo_calc NBO Analysis geom_opt->nbo_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies & PED freq_calc->vib_freq homo_lumo HOMO-LUMO Energies elec_prop->homo_lumo nbo_data NBO Donor-Acceptor Interactions nbo_calc->nbo_data

Computational workflow for the quantum chemical analysis of this compound.

property_relationships cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_descriptors Property Descriptors opt_geom Optimized Geometry vib_spec Vibrational Spectra opt_geom->vib_spec predicts reactivity Chemical Reactivity opt_geom->reactivity influences stability Molecular Stability opt_geom->stability determines elec_trans Electronic Transitions reactivity->elec_trans related to homo_lumo HOMO-LUMO Gap homo_lumo->reactivity homo_lumo->elec_trans nbo NBO Analysis nbo->stability freq Vibrational Frequencies freq->vib_spec

Logical relationships between the calculated properties of this compound.

An In-depth Technical Guide to the Electronic Properties of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzonitrile, a key aromatic organic compound, features a benzene (B151609) ring substituted with both a nitro (-NO₂) and a nitrile (-CN) group at the ortho position. This unique substitution pattern imparts distinct electronic characteristics that are of significant interest in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. The strong electron-withdrawing nature of both substituents profoundly influences the molecule's electron density distribution, reactivity, and spectroscopic behavior. This guide provides a comprehensive overview of the core electronic properties of this compound, supported by experimental and computational data, detailed methodologies, and visual representations of key concepts.

Core Electronic Properties

The electronic properties of this compound are largely dictated by the interplay between the electron-withdrawing nitro and nitrile groups. These groups deactivate the aromatic ring towards electrophilic substitution and make the nitrile carbon susceptible to nucleophilic attack.

Molecular Structure and Geometry

The precise geometry of this compound has been determined using broadband rotational spectroscopy. These experimental findings, corroborated by quantum-chemical calculations, provide a foundational understanding of its electronic structure.[1]

Table 1: Experimental and Calculated Structural Parameters of this compound

ParameterExperimental Value[1]Calculated Value (DFT)
Bond Lengths (Å)
C1-C21.4051.407
C2-C31.3911.393
C3-C41.3961.398
C4-C51.3941.396
C5-C61.3921.394
C6-C11.4011.403
C1-C(N)1.4511.453
C≡N1.1581.159
C2-N(O₂)1.4781.480
N-O11.2241.226
N-O21.2241.226
**Bond Angles (°) **
C6-C1-C2119.8119.9
C1-C2-C3120.3120.4
C2-C3-C4119.8119.9
C3-C4-C5120.1120.2
C4-C5-C6120.2120.3
C5-C6-C1119.8119.9
C2-C1-C(N)121.1121.2
C1-C(N)-N178.9179.0
C1-C2-N(O₂)118.9119.0
O1-N-O2124.5124.6

Note: Calculated values are representative values from DFT calculations and may vary slightly depending on the functional and basis set used.

Frontier Molecular Orbitals and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

Table 2: Frontier Molecular Orbital Energies of this compound

ParameterValue (eV)
HOMO Energy-8.00
LUMO Energy-3.09
HOMO-LUMO Gap (ΔE)4.91

Data obtained from a Quantitative Structure-Activity Relationship (QSAR) study.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The low-lying LUMO, a consequence of the two electron-withdrawing groups, indicates its susceptibility to reduction.

Dipole Moment

The significant difference in electronegativity between the carbon, nitrogen, and oxygen atoms, combined with the molecule's asymmetry, results in a large permanent dipole moment.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₄N₂O₂
Molecular Weight148.12 g/mol
Dipole Moment6.24 D

Spectroscopic and Electrochemical Characterization

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides insights into the bonding and functional groups within the molecule. The characteristic vibrational frequencies of this compound can be predicted using computational methods and confirmed experimentally.

Table 4: Calculated Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
C≡N stretch~2230
NO₂ asymmetric stretch~1530
NO₂ symmetric stretch~1350
C-N (nitro) stretch~850
Aromatic C-H stretch~3100-3000
Aromatic C=C stretch~1600-1450

Note: These are approximate values and can be influenced by the computational method and experimental conditions.

UV-Vis Spectroscopy
Electrochemical Behavior (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique to study the redox properties of this compound. Due to the presence of the reducible nitro group, the cyclic voltammogram is expected to show a characteristic reduction peak. The exact potential of this peak will depend on the experimental conditions, but for nitroaromatic compounds, irreversible reduction peaks are commonly observed. The general behavior involves the reduction of the nitro group to a nitro radical anion, which can undergo further reactions.

Experimental Protocols

Cyclic Voltammetry

Objective: To determine the reduction potential of this compound.

Materials:

  • Potentiostat

  • Three-electrode cell (working electrode: glassy carbon, reference electrode: Ag/AgCl, counter electrode: platinum wire)

  • This compound

  • Anhydrous acetonitrile (B52724) (or other suitable organic solvent)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a 1 mM solution of this compound in a 0.1 M solution of the supporting electrolyte in the chosen solvent.

  • Assemble the three-electrode cell and add the solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the potential window (e.g., from 0 V to -2.0 V) and the scan rate (e.g., 100 mV/s).

  • Initiate the scan and record the cyclic voltammogram.

  • Perform scans at different scan rates to investigate the nature of the redox process.

UV-Vis Spectroscopy

Objective: To obtain the electronic absorption spectrum of this compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent (concentration should be adjusted to obtain an absorbance within the linear range of the instrument, typically below 1.5).

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record the baseline spectrum with the blank cuvette.

  • Fill another quartz cuvette with the this compound solution.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Computational Chemistry (Density Functional Theory)

Objective: To calculate the optimized geometry, electronic properties, and vibrational frequencies of this compound.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

  • Input Structure: Build the initial molecular structure of this compound.

  • Method and Basis Set: Choose a suitable level of theory. A common and effective choice is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following the optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

  • Electronic Property Calculation: From the optimized structure, calculate other electronic properties such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential.

Visualizations

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Electrochemical Analysis cluster_computational Computational Modeling cluster_data Data Analysis & Interpretation Synthesis Synthesis & Purification of this compound Solution_Prep Solution Preparation (for CV and UV-Vis) Synthesis->Solution_Prep FTIR_Raman FT-IR & Raman Spectroscopy Synthesis->FTIR_Raman CV Cyclic Voltammetry Solution_Prep->CV UV_Vis UV-Vis Spectroscopy Solution_Prep->UV_Vis Redox Redox Potentials CV->Redox Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Vibrational_Modes Vibrational Modes FTIR_Raman->Vibrational_Modes DFT Density Functional Theory (DFT) Calculations DFT->Vibrational_Modes Structural_Parameters Structural Parameters DFT->Structural_Parameters HOMO_LUMO HOMO-LUMO Energies DFT->HOMO_LUMO

Caption: Experimental and computational workflow for characterizing the electronic properties of this compound.

Electronic_Properties_Interplay cluster_structure Molecular Structure cluster_reactivity Chemical Reactivity cluster_spectroscopy Spectroscopic Properties Geometry Bond Lengths & Angles Dipole Dipole Moment Geometry->Dipole Vibrational Vibrational Frequencies Geometry->Vibrational Dipole->Geometry HOMO_LUMO HOMO-LUMO Energies & Gap Redox Redox Potential HOMO_LUMO->Redox UV_Vis UV-Vis Transitions HOMO_LUMO->UV_Vis Redox->HOMO_LUMO UV_Vis->HOMO_LUMO Vibrational->Geometry

References

2-Nitrobenzonitrile: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 2-Nitrobenzonitrile (CAS No. 612-24-8), a versatile chemical intermediate used in various research and development applications. Due to its toxicological profile, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the hazards, exposure controls, and emergency procedures necessary for the safe use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Its primary hazards are related to its acute toxicity upon ingestion, dermal contact, and inhalation.[1][3][4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 2H300: Fatal if swallowedDanger💀
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinDanger💀
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledDanger💀
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationWarning

Source: Fisher Scientific, Sigma-Aldrich Safety Data Sheets[1][2][4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄N₂O₂
Molecular Weight 148.12 g/mol [2][5][6]
Appearance Light yellow crystalline powder/solid[4][5]
Melting Point 110 - 112 °C (230 - 233.6 °F)[4]
Boiling Point 165 °C (329 °F) at 16 mmHg[4][7]
Solubility Insoluble in water[1][4][7]
Odor No information available[4]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is mandatory when working with this compound.

Engineering Controls

The primary method for controlling exposure to this compound is through the use of effective engineering controls.

  • Chemical Fume Hood: All handling of this compound powder, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of dusts or vapors.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartProtectionSpecification
Hands Chemical-resistant glovesNitrile rubber gloves are commonly recommended for splash protection.[6][9] Always inspect gloves for integrity before use and change them immediately if contaminated.[9]
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be required for operations with a high risk of splashing.
Body Laboratory coatA flame-retardant lab coat should be worn and buttoned to its full length.
Respiratory Respirator (if necessary)A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during emergency situations.[10] Respirator use requires a formal respiratory protection program, including fit testing.

Source: Fisher Scientific, University of Pennsylvania EHRS[1][9]

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8]

  • Prevent Contact: Do not get the substance in the eyes, on the skin, or on clothing.[1][8]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1]

Storage
  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1]

  • Security: Store in a locked cabinet or a restricted-access area.[1]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel in Hood handle_weigh->handle_transfer post_decon Decontaminate Glassware and Surfaces handle_transfer->post_decon After Experiment post_waste Dispose of Waste in Labeled Container post_decon->post_waste post_remove_ppe Remove PPE and Wash Hands post_waste->post_remove_ppe storage_seal Seal Container Tightly post_remove_ppe->storage_seal For Unused Reagent storage_store Store in a Cool, Dry, Well-Ventilated, and Secure Area storage_seal->storage_store G Emergency Response for Accidental Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure Occurs skin_remove Immediately remove contaminated clothing. exposure->skin_remove eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. exposure->eye_rinse inhalation_air Move to fresh air. exposure->inhalation_air ingestion_vomit Do NOT induce vomiting. exposure->ingestion_vomit skin_wash Wash skin with plenty of soap and water for at least 15 minutes. skin_remove->skin_wash skin_medical Seek immediate medical attention. skin_wash->skin_medical eye_medical Seek immediate medical attention. eye_rinse->eye_medical inhalation_resp If not breathing, give artificial respiration. inhalation_air->inhalation_resp inhalation_medical Seek immediate medical attention. inhalation_resp->inhalation_medical ingestion_medical Seek immediate medical attention. Call a poison control center. ingestion_vomit->ingestion_medical G Hierarchy of Controls for this compound elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Nitrobenzonitrile from 2-Chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-nitrobenzonitrile from 2-chloronitrobenzene via the Rosenmund-von Braun reaction. This cyanation reaction is a fundamental transformation in organic synthesis, providing a key intermediate for the development of various pharmaceutical and specialty chemical products. The protocol herein describes a robust method utilizing copper(I) cyanide as the cyanating agent. Included are tables summarizing the chemical and physical properties of the key compounds, a detailed step-by-step experimental procedure, and safety and handling guidelines.

Introduction

The conversion of aryl halides to aryl nitriles is a critical process in organic chemistry, as the nitrile functionality can be readily transformed into other valuable moieties such as carboxylic acids, amines, and amides. The Rosenmund-von Braun reaction, a copper-catalyzed nucleophilic substitution of an aryl halide with a cyanide salt, is a well-established and effective method for this transformation. In the case of 2-chloronitrobenzene, the presence of the electron-withdrawing nitro group activates the aryl chloride towards nucleophilic attack, facilitating the cyanation reaction. This application note provides a detailed protocol for this synthesis, which has been shown to proceed with good yield.

Chemical and Physical Data

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-ChloronitrobenzeneC₆H₄ClNO₂157.56Yellow crystalline solid32-34246
Copper(I) CyanideCuCN89.56White to off-white powder474 (decomposes)-
This compoundC₇H₄N₂O₂148.12Light yellow crystalline powder110-112165 @ 16 mmHg

Characterization Data for this compound

TechniqueData
¹H NMR Spectral data available in public databases such as SpectraBase.
Infrared (IR) Characteristic peaks for C≡N stretch (~2230 cm⁻¹) and NO₂ stretches (~1530 and 1350 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 148.

Experimental Protocol: Synthesis of this compound

This protocol is based on established Rosenmund-von Braun reaction conditions and is adapted from procedures for similar substrates.

Materials:

  • 2-Chloronitrobenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene (B28343)

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronitrobenzene (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 150-160°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a solution of aqueous ferric chloride or a mixture of hydrochloric acid and water to decompose the copper cyanide complex.

    • Extract the aqueous layer with an organic solvent such as toluene or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by a saturated brine solution.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica (B1680970) gel.

Expected Yield:

Based on analogous reactions, an isolated yield of approximately 81% can be expected.

Safety and Handling

2-Chloronitrobenzene:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Suspected of causing cancer.

  • Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Copper(I) Cyanide:

  • Hazards: Fatal if swallowed, in contact with skin, or if inhaled. Releases highly toxic hydrogen cyanide gas upon contact with acids.

  • Precautions: Handle with extreme caution in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not add acid to cyanide-containing waste. Cyanide waste must be treated and disposed of according to institutional safety protocols.

This compound:

  • Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Precautions: Handle with appropriate PPE. Avoid creating dust.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Chloronitrobenzene + Copper(I) Cyanide Heating Heat to 150-160°C Reactants->Heating Reflux Solvent Anhydrous DMF Solvent->Heating Quench Quench with aq. HCl Heating->Quench Extraction Extract with Toluene Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify FinalProduct FinalProduct Purify->FinalProduct This compound

Application Notes and Protocols for the Laboratory Preparation of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-Nitrobenzonitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals. Two robust and widely applicable methods are presented: the Sandmeyer reaction of 2-nitroaniline (B44862) and the cyanation of 2-chloronitrobenzene. This guide includes step-by-step procedures, quantitative data, and safety considerations to ensure reproducible and efficient synthesis.

Introduction

This compound is a valuable bifunctional molecule containing both a nitro and a nitrile group in an ortho substitution pattern on a benzene (B151609) ring. This unique arrangement makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as quinazolinones and other nitrogen-containing ring systems of medicinal interest. The electron-withdrawing nature of both substituents activates the aromatic ring for various transformations. This document outlines two common and effective laboratory-scale methods for its preparation.

Synthetic Methodologies

Two primary synthetic routes are detailed below. The choice of method may depend on the availability of starting materials, safety considerations, and desired scale.

  • Method A: Sandmeyer Reaction of 2-Nitroaniline. This classical reaction involves the diazotization of an aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by copper(I) cyanide. It is a reliable method for introducing a nitrile group onto an aromatic ring.[1][2]

  • Method B: Nucleophilic Aromatic Substitution of 2-Chloronitrobenzene. This method, a variation of the Rosenmund-von Braun reaction, involves the displacement of a halide from an activated aromatic ring with a cyanide salt, typically using a copper catalyst at elevated temperatures.[3]

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic protocols.

ParameterMethod A: Sandmeyer ReactionMethod B: Cyanation of 2-Chloronitrobenzene
Starting Material 2-Nitroaniline2-Chloronitrobenzene
Key Reagents NaNO₂, HCl, CuCN, KCNCuCN, LiBr (optional), Benzonitrile (B105546) (solvent)
Reaction Temperature 0-5°C (Diazotization); 25-50°C (Cyanation)170-195°C
Reaction Time ~3-4 hours~6 hours
Typical Yield 60-70%~82% (GC Area %)
Product Purity Good, requires purificationGood, requires purification
Melting Point 107-111 °C[4]107-111 °C[4]

Experimental Protocols

Safety Precaution: These procedures involve highly toxic materials, including inorganic cyanides and corrosive acids. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol A: Sandmeyer Reaction from 2-Nitroaniline

This protocol is adapted from established Sandmeyer reaction procedures.

Materials:

  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) - EXTREMELY TOXIC

  • Benzene or Toluene (B28343)

  • Ice

  • Sodium Carbonate solution

  • Deionized Water

Procedure:

Part 1: Preparation of the Diazonium Salt Solution

  • In a 1 L beaker, dissolve 27.6 g (0.2 mol) of 2-nitroaniline in 100 mL of concentrated hydrochloric acid and 100 mL of water.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of 14.0 g (0.2 mol) of sodium nitrite in 50 mL of water and cool it to 0°C.

  • Slowly add the cold sodium nitrite solution to the 2-nitroaniline solution, keeping the temperature below 5°C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, stir the mixture for an additional 15 minutes. The resulting solution contains the 2-nitrobenzenediazonium (B1203363) chloride.

Part 2: Preparation of the Copper(I) Cyanide Solution

  • In a 2 L flask equipped with a mechanical stirrer, prepare a solution of 32.5 g (0.65 mol) of potassium cyanide in 200 mL of water.

  • In a separate beaker, dissolve 50 g (0.2 mol) of copper(II) sulfate (B86663) pentahydrate in 200 mL of hot water.

  • Slowly add the hot copper sulfate solution to the potassium cyanide solution with stirring.

  • Cool the resulting cuprous cyanide solution to below 20°C.

Part 3: The Sandmeyer Reaction

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution from Part 2 with vigorous stirring.

  • A reaction will commence with the evolution of nitrogen gas. Maintain the temperature between 25-30°C, cooling with an ice bath if necessary.

  • After the addition is complete, warm the mixture to 50°C on a water bath for about 30 minutes to ensure the reaction goes to completion.

Part 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with three 100 mL portions of toluene.

  • Combine the organic extracts and wash with two 100 mL portions of 10% sodium carbonate solution, followed by two 100 mL portions of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the toluene by rotary evaporation to yield the crude this compound.

  • Recrystallize the crude product from ethanol (B145695) or an ethanol-water mixture to obtain pale yellow crystals.

Protocol B: Cyanation of 2-Chloronitrobenzene

This protocol is based on the Rosenmund-von Braun reaction conditions described in patent literature.

Materials:

  • 2-Chloronitrobenzene

  • Copper(I) Cyanide (CuCN)

  • Lithium Bromide (LiBr) (optional, but recommended)

  • Benzonitrile (as solvent)

  • Toluene

  • Ethyl Acetate (B1210297)

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-chloronitrobenzene (1.0 eq), copper(I) cyanide (1.1 eq), and lithium bromide (0.3 eq).

  • Add benzonitrile as the solvent (approximately 3-5 mL per gram of 2-chloronitrobenzene).

  • Heat the reaction mixture under a nitrogen atmosphere with vigorous stirring.

  • Maintain the reaction temperature between 170-195°C.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold toluene and stir for several hours to precipitate inorganic salts.

  • Filter the mixture and wash the solid precipitate with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvents.

  • The resulting crude this compound can be purified by column chromatography (silica gel, hexane-ethyl acetate gradient) or recrystallization from ethanol.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point: 107-111 °C.[4] A sharp melting point within this range is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile group (C≡N) around 2230 cm⁻¹ and for the nitro group (NO₂) at approximately 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.5-8.2 ppm) consistent with a 1,2-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals for the aromatic carbons and a signal for the nitrile carbon (typically δ 115-120 ppm).

Visualized Workflows

The following diagrams illustrate the logical workflows for the described synthetic protocols.

Sandmeyer_Reaction_Workflow cluster_diazotization Part 1: Diazotization cluster_cyanation Part 2: Cyanation cluster_workup Part 3: Work-up & Purification A 2-Nitroaniline in HCl C Diazonium Salt Formation (0-5°C) A->C B NaNO2 Solution B->C E Sandmeyer Reaction (N2 Evolution) C->E Add Diazonium Salt D CuCN/KCN Solution D->E F Extraction (Toluene) E->F G Washing & Drying F->G H Solvent Removal G->H I Recrystallization H->I J This compound (Final Product) I->J

Workflow for the Sandmeyer Reaction (Method A).

Cyanation_Workflow A Mix Reactants: 2-Chloronitrobenzene CuCN, LiBr Benzonitrile (Solvent) B Heat to 170-195°C (6 hours) A->B C Cool to Room Temp. B->C D Precipitate in Toluene C->D E Filter Inorganic Salts D->E F Concentrate Filtrate E->F G Purification (Chromatography or Recrystallization) F->G H This compound (Final Product) G->H

Workflow for Cyanation of 2-Chloronitrobenzene (Method B).

References

Application Notes: 2-Nitrobenzonitrile as a Versatile Precursor in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-nitrobenzonitrile as a key starting material for the preparation of various nitrogen-containing heterocyclic compounds. The focus is on the synthesis of quinazolinones and quinazolines, which are important scaffolds in medicinal chemistry, with examples of their application in the synthesis of marketed drugs such as Gefitinib.

Introduction: The Significance of this compound

This compound is a valuable and versatile building block in organic synthesis. The presence of the ortho-disposed nitro and cyano groups allows for a range of chemical transformations, making it a crucial precursor for the synthesis of various fused heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions with the adjacent nitrile functionality or other reagents. This reactivity profile makes this compound an ideal starting point for the construction of quinazolines, quinazolinones, and other related pharmacologically relevant scaffolds. Many organic compounds with a nitro group in their structure have significant therapeutic applications.[1][2]

Key Synthetic Transformation: Reduction of this compound to 2-Aminobenzonitrile (B23959)

The reduction of the nitro group in this compound to an amine is a critical initial step in most of its applications as a precursor. This transformation unmasks the nucleophilic amino group necessary for subsequent cyclization reactions. Several methods have been reported for this reduction, with catalytic hydrogenation and metal-mediated reductions being the most common. A reliable method for this conversion is the use of zinc dust in a hydrochloric acid medium.[3]

Experimental Protocol: Reduction of this compound using Zinc Dust [3]

  • Materials:

    • This compound

    • Zinc dust

    • Concentrated Hydrochloric Acid

    • Sodium Carbonate

    • Toluene (B28343)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in a solution of concentrated hydrochloric acid.

    • To the stirred suspension, add zinc dust (2.0-3.0 eq) portion-wise at a temperature of 20-30 °C.

    • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to 5-10 °C and neutralize by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.

    • Extract the aqueous layer with toluene (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield crude 2-aminobenzonitrile.

    • The crude product can be further purified by recrystallization or column chromatography. This method has been reported to yield up to 95% of the desired product.[3]

G cluster_workflow Experimental Workflow: Reduction of this compound start Start reaction_setup Suspend this compound in HCl start->reaction_setup add_zinc Add Zinc Dust (20-30 °C) reaction_setup->add_zinc stir Stir at Room Temperature add_zinc->stir neutralize Neutralize with Na₂CO₃ (5-10 °C) stir->neutralize extract Extract with Toluene neutralize->extract dry Dry and Concentrate extract->dry product 2-Aminobenzonitrile dry->product

Caption: Workflow for the reduction of this compound.

Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of N-heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] this compound serves as an excellent precursor for the synthesis of these compounds through one-pot procedures that involve reduction of the nitro group followed by cyclization.

A simple and efficient one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones involves reduction, formylation, hydrolysis, and cyclization. This methodology has been successfully applied to the synthesis of the anticancer drugs Gefitinib and Erlotinib.

General Experimental Protocol: One-Pot Synthesis of Quinazolin-4(3H)-ones

  • Materials:

  • Procedure:

    • To a stirred suspension of the substituted this compound (1.0 eq) in a mixture of Water-Methanol (1:3) with a catalytic amount of anhydrous FeCl₃, slowly add 80% hydrazine hydrate (4.7 eq) over a period of 1 hour at reflux temperature.

    • After the reduction is complete, cool the reaction mixture and proceed with formylation and cyclization by adding formic acid and hydrochloric acid.

    • Heat the mixture at a temperature range of 90-130 °C.

    • Upon completion, cool the reaction, and the product precipitates out.

    • Filter the solid, wash with water, and dry to obtain the desired quinazolin-4(3H)-one.

A convenient copper-catalyzed synthesis of 2-arylquinazolin-4(3H)-one derivatives has been developed from 2-nitrobenzonitriles and alcohols under mild conditions.[5][6][7] This procedure exhibits a broad substrate scope and high yields without the need for external oxidants or reductants.[5][6]

General Experimental Protocol: Copper-Catalyzed Annulation of this compound and Alcohols [5][7]

  • Materials:

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the substituted benzyl alcohol (1.2 eq), Cu(OAc) (10 mol%), the ligand (10 mol%), and the base (2.0 eq) in the solvent.

    • Heat the reaction mixture at 90 °C under an air atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired 2-arylquinazolin-4(3H)-one.

EntryThis compound DerivativeAlcoholCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundBenzyl alcoholCu(OAc)/LiOtBuToluene902485[5][7]
24-Chloro-2-nitrobenzonitrileBenzyl alcoholCu(OAc)/LiOtBuToluene902478[5][7]
34-Methyl-2-nitrobenzonitrile4-Methoxybenzyl alcoholCu(OAc)/LiOtBuToluene902482[5][7]

Table 1: Synthesis of 2-Arylquinazolin-4(3H)-ones via Copper-Catalyzed Annulation.

G This compound This compound Intermediate_Amine 2-Aminobenzamide Intermediate This compound->Intermediate_Amine Reduction (Cu-H) Alcohol Alcohol Alcohol->Intermediate_Amine Oxidation Quinazolinone 2-Arylquinazolin-4(3H)-one Intermediate_Amine->Quinazolinone Cyclization

Caption: Synthetic pathway to 2-arylquinazolin-4(3H)-ones.

Application in the Synthesis of Gefitinib

Gefitinib (Iressa®) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used for the treatment of non-small-cell lung cancer.[2][8][9] The synthesis of Gefitinib can be achieved starting from a substituted this compound derivative, highlighting the industrial relevance of this precursor. A key step involves the reduction of the nitro group of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.[1]

Synthetic Route to Gefitinib Intermediate

The synthesis begins with the preparation of the appropriately substituted this compound, which is then reduced to the corresponding aniline. This intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is a crucial building block for the subsequent construction of the quinazoline (B50416) ring of Gefitinib.[1]

G start 4-Methoxy-5-(3-morpholinopropoxy) -2-nitrobenzonitrile reduction Reduction of Nitro Group start->reduction intermediate 2-Amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile Hydrochloride reduction->intermediate cyclization Reaction with N,N-dimethylformamide dimethyl acetal intermediate->cyclization formamidine N'-(2-cyano-5-methoxy-4- (3-morpholinopropoxy)phenyl)- N,N-dimethylformamidine cyclization->formamidine rearrangement Rearrangement with 3-chloro-4-fluoroaniline formamidine->rearrangement gefitinib Gefitinib rearrangement->gefitinib

Caption: Synthetic pathway towards Gefitinib.

Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

2,3-Dihydroquinazolin-4(1H)-ones are another important class of heterocyclic compounds that can be synthesized from 2-nitrobenzonitriles. A copper-catalyzed one-pot reaction with various carbonyl compounds using diboronic acid as a reductant provides these compounds in good yields under mild conditions.[10]

General Experimental Protocol: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones [10]

  • Materials:

    • This compound

    • Carbonyl Compound (Aldehyde or Ketone)

    • Copper(I) Chloride (CuCl)

    • Diboronic Acid (B₂(OH)₄)

    • Methanol-Water (1:1)

  • Procedure:

    • To a mixture of this compound (1.0 eq) and the carbonyl compound (1.2 eq) in a 1:1 mixture of methanol (B129727) and water, add CuCl (20 mol%) and diboronic acid (5.0 eq).

    • Stir the reaction mixture at 60 °C for 3 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

EntryCarbonyl CompoundYield (%)Reference
1Benzaldehyde93[10]
24-Chlorobenzaldehyde91[10]
3Cyclohexanone75[10]
4Acetophenone82[10]

Table 2: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones. [10]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis, particularly for the construction of medicinally important quinazolinone and dihydroquinazolinone scaffolds. The methodologies presented herein, including one-pot syntheses and catalytic reactions, offer efficient and practical routes to a diverse range of heterocyclic compounds. These protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols: Reactions of the Nitrile Group in 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key chemical transformations of the nitrile functional group in 2-Nitrobenzonitrile. The reactions covered are hydrolysis, reduction, and cycloaddition, which are fundamental transformations in organic synthesis for the generation of diverse molecular scaffolds.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under basic conditions to yield 2-nitrobenzoic acid. This transformation is a common method for the synthesis of carboxylic acids from nitriles. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.

Reaction Pathway:

This compound This compound 2-Nitrobenzamide 2-Nitrobenzamide This compound->2-Nitrobenzamide H2O, OH- 2-Nitrobenzoic_acid 2-Nitrobenzoic_acid 2-Nitrobenzamide->2-Nitrobenzoic_acid H2O, OH-

Caption: Hydrolysis of this compound to 2-Nitrobenzoic Acid.

Quantitative Data for Hydrolysis
ReactantProductReagentsSolventYieldReference
This compoundBenzoic AcidAqueous-ethanolic sodium hydroxide (B78521)Ethanol (B145695)/Water70%[1][2]

Note: The referenced reaction results in benzoic acid, indicating a reaction involving both the nitrile and the nitro group. For the synthesis of 2-nitrobenzoic acid, a milder hydrolysis protocol is provided below.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is a general procedure for the base-catalyzed hydrolysis of an aromatic nitrile and can be adapted for this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard glassware for workup and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • The product, 2-nitrobenzoic acid, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction of the Nitrile Group

The nitrile group in this compound can be selectively reduced to a primary amine, yielding 2-nitrobenzylamine. This transformation is valuable for introducing a reactive aminomethyl group while preserving the nitro functionality for subsequent reactions. A common reagent system for this selective reduction is sodium borohydride (B1222165) in the presence of a Lewis acid such as boron trifluoride etherate.

Reaction Pathway:

This compound This compound 2-Nitrobenzylamine 2-Nitrobenzylamine This compound->2-Nitrobenzylamine 1. NaBH4, BF3·OEt2 2. H2O

Caption: Reduction of this compound to 2-Nitrobenzylamine.

Quantitative Data for Nitrile Reduction
ReactantProductReagentsSolventTemperatureYieldReference
This compound2-NitrobenzylamineNaBH4, BF3·OEt2THFRoom Temp.69-84%[3]
Experimental Protocol: Nitrile Reduction with NaBH₄/BF₃·OEt₂

This protocol is based on general procedures for the reduction of nitriles using sodium borohydride and boron trifluoride etherate.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Inert atmosphere apparatus (e.g., nitrogen or argon)

  • Standard glassware for reaction and workup

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Add sodium borohydride (2.0 equivalents) to anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Slowly add boron trifluoride etherate (2.0 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Make the solution basic by adding a 2M aqueous NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

[3+2] Cycloaddition to form a Tetrazole

The nitrile group of this compound can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, to form 5-(2-nitrophenyl)-1H-tetrazole. This reaction is a powerful method for the synthesis of tetrazoles, which are important scaffolds in medicinal chemistry.

Reaction Pathway:

This compound This compound 5-(2-nitrophenyl)-1H-tetrazole 5-(2-nitrophenyl)-1H-tetrazole This compound->5-(2-nitrophenyl)-1H-tetrazole NaN3, NH4Cl, DMF

Caption: Synthesis of 5-(2-nitrophenyl)-1H-tetrazole.

Quantitative Data for Tetrazole Formation
ReactantProductReagentsSolventTemperatureTimeYieldReference
2-methyl-5-nitrobenzonitrile5-(2-methyl-5-nitrophenyl)-1H-tetrazoleNaN₃, NH₄ClDMF110 °C20 hHigh[4]

Note: This data is for a closely related substrate and is expected to be representative for this compound.

Experimental Protocol: Tetrazole Synthesis

This protocol is adapted from the synthesis of a substituted nitrophenyl tetrazole.[4]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Inert atmosphere apparatus (e.g., nitrogen)

  • Standard glassware for reaction and workup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine this compound (1.0 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.1 equivalents).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 110 °C and stir for 20 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Adjust the pH to 6 with the addition of 6M hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with distilled water.

  • The crude product can be purified by recrystallization from ethanol.

Experimental Workflow Overview

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Reactants and Solvent Start->Reagents Conditions Apply Reaction Conditions (Heat, Stir, etc.) Reagents->Conditions Monitor Monitor Progress (TLC) Conditions->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction / Filtration Quench->Extract Purify Purification (Recrystallization / Chromatography) Extract->Purify Product Product Purify->Product

Caption: General experimental workflow for the reactions of this compound.

References

The Versatility of 2-Nitrobenzonitrile in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Nitrobenzonitrile is a versatile and readily available starting material that serves as a valuable building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique combination of a nitro group, which can be readily reduced to an amino group, and a nitrile group, which can undergo various transformations including hydrolysis and cyclization, makes it a powerful precursor for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, a prominent class of bioactive heterocycles, from this compound.

Application Notes: Synthesis of Quinazolinone Derivatives

Quinazolinones are a significant class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. This compound offers a convergent and efficient entry point to this important scaffold through several synthetic strategies.

One of the most effective approaches involves a one-pot reductive cyclization. In this strategy, the nitro group of this compound is reduced in situ to form a 2-aminobenzonitrile (B23959) intermediate. This is immediately followed by reaction with a suitable carbonyl compound and subsequent cyclization to afford the quinazolinone core. This one-pot methodology is highly efficient as it minimizes the need for isolation and purification of intermediates, thereby saving time and resources.

Copper-catalyzed reactions have emerged as a particularly powerful tool for the synthesis of quinazolinones from this compound. These methods often proceed under mild conditions and exhibit high functional group tolerance. For instance, the copper-catalyzed annulation of 2-nitrobenzonitriles with alcohols provides a direct route to 2-arylquinazolin-4(3H)-ones. Similarly, a copper-catalyzed one-pot reaction with carbonyl compounds in the presence of a reducing agent like diboronic acid offers an environmentally friendly pathway to 2,3-dihydroquinazolin-4(1H)-ones.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of quinazolinone derivatives from this compound using different catalytic systems and reaction conditions.

Table 1: Copper-Catalyzed One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from 2-Nitrobenzonitriles and Carbonyl Compounds[1]

EntryThis compound DerivativeCarbonyl CompoundProductYield (%)
1This compoundBenzaldehyde2-Phenyl-2,3-dihydroquinazolin-4(1H)-one93
2This compound4-Methylbenzaldehyde2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one91
3This compound4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one89
4This compound4-Chlorobenzaldehyde2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one92
54-Chloro-2-nitrobenzonitrileBenzaldehyde6-Chloro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one85
64-Methyl-2-nitrobenzonitrileBenzaldehyde6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one88
7This compoundCyclohexanoneSpiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one75

Table 2: Copper-Catalyzed Synthesis of 2-Arylquinazolin-4(3H)-ones from 2-Nitrobenzonitriles and Alcohols[2][3]

EntryThis compound DerivativeAlcoholProductYield (%)
1This compoundBenzyl alcohol2-Phenylquinazolin-4(3H)-one85
2This compound4-Methylbenzyl alcohol2-(p-Tolyl)quinazolin-4(3H)-one82
3This compound4-Methoxybenzyl alcohol2-(4-Methoxyphenyl)quinazolin-4(3H)-one88
4This compound4-Chlorobenzyl alcohol2-(4-Chlorophenyl)quinazolin-4(3H)-one78
55-Chloro-2-nitrobenzonitrileBenzyl alcohol6-Chloro-2-phenylquinazolin-4(3H)-one75
65-Methyl-2-nitrobenzonitrileBenzyl alcohol6-Methyl-2-phenylquinazolin-4(3H)-one79
7This compound1-Phenylethanol2-Phenylquinazolin-4(3H)-one72

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones[1]

This protocol describes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-nitrobenzonitriles and carbonyl compounds using a copper catalyst and diboronic acid as a reductant.

Materials:

  • This compound or its derivative (1.0 mmol)

  • Carbonyl compound (1.2 mmol)

  • Copper(I) chloride (CuCl, 0.2 mmol, 20 mol%)

  • Bis(pinacolato)diboron (B₂(OH)₄, 5.0 mmol)

  • Methanol (MeOH, 5 mL)

  • Water (H₂O, 5 mL)

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), the carbonyl compound (1.2 mmol), CuCl (0.2 mmol), and B₂(OH)₄ (5.0 mmol).

  • Add a 1:1 mixture of MeOH and H₂O (10 mL).

  • Seal the tube and stir the reaction mixture at 60 °C for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3-dihydroquinazolin-4(1H)-one.

Protocol 2: Copper-Catalyzed Synthesis of 2-Arylquinazolin-4(3H)-ones[2][3]

This protocol details the synthesis of 2-arylquinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols catalyzed by copper(II) acetate.

Materials:

  • This compound or its derivative (0.34 mmol)

  • Alcohol (5.0 equiv.)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Potassium hydroxide (B78521) (KOH, 2.0 equiv.)

  • Dimethyl sulfoxide (B87167) (DMSO) as solvent

Procedure:

  • In a reaction vial, combine the this compound derivative (0.34 mmol), alcohol (1.7 mmol), Cu(OAc)₂ (0.034 mmol), and KOH (0.68 mmol).

  • Add DMSO as the solvent.

  • Seal the vial and heat the reaction mixture at 90 °C under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 2-arylquinazolin-4(3H)-one.

Visualizations

Synthesis_of_Quinazolinones cluster_dihydroquinazolinone Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones cluster_arylquinazolinone Synthesis of 2-Arylquinazolin-4(3H)-ones This compound This compound Reductive_Cyclization_DHQ One-Pot Reductive Cyclization This compound->Reductive_Cyclization_DHQ Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Reductive_Cyclization_DHQ 2,3-Dihydroquinazolin-4(1H)-one 2,3-Dihydroquinazolin-4(1H)-one Reductive_Cyclization_DHQ->2,3-Dihydroquinazolin-4(1H)-one CuCl, B₂(OH)₄ MeOH/H₂O, 60°C 2-Nitrobenzonitrile_AQ This compound Annulation Tandem Annulation 2-Nitrobenzonitrile_AQ->Annulation Alcohol Alcohol Alcohol->Annulation 2-Arylquinazolin-4(3H)-one 2-Arylquinazolin-4(3H)-one Annulation->2-Arylquinazolin-4(3H)-one Cu(OAc)₂, KOH DMSO, 90°C, Air

Caption: Synthetic pathways to quinazolinone derivatives from this compound.

Experimental_Workflow_DHQ start Start reactants Combine this compound, Carbonyl Compound, CuCl, B₂(OH)₄ in MeOH/H₂O start->reactants reaction Heat at 60°C for 3 hours reactants->reaction workup Cool, Extract with Ethyl Acetate reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product 2,3-Dihydroquinazolin-4(1H)-one purification->product

Caption: Workflow for 2,3-dihydroquinazolin-4(1H)-one synthesis.

Experimental_Workflow_AQ start_aq Start reactants_aq Combine this compound, Alcohol, Cu(OAc)₂, KOH in DMSO start_aq->reactants_aq reaction_aq Heat at 90°C under Air reactants_aq->reaction_aq workup_aq Cool, Add Water, Extract with Ethyl Acetate reaction_aq->workup_aq purification_aq Wash, Dry, Concentrate, and Purify by Column Chromatography workup_aq->purification_aq product_aq 2-Arylquinazolin-4(3H)-one purification_aq->product_aq

Caption: Workflow for 2-arylquinazolin-4(3H)-one synthesis.

References

Application of 2-Nitrobenzonitrile in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Nitrobenzonitrile as a versatile starting material in the synthesis of key pharmaceutical scaffolds. The focus is on its application in the synthesis of precursors for kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, two critical classes of therapeutic agents in oncology and other diseases.

Introduction

This compound is a valuable and reactive building block in medicinal chemistry. The presence of the ortho-disposed nitro and cyano groups allows for a variety of chemical transformations, making it a strategic precursor for the synthesis of complex heterocyclic systems. The nitro group can be readily reduced to an amine, while the nitrile functionality can undergo hydrolysis to form an amide or a carboxylic acid, or participate in cyclization reactions. These transformations open pathways to important pharmaceutical cores such as quinazolinones and phthalazinones.

Application 1: Synthesis of Quinazolinone-Based Kinase Inhibitor Precursors

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors, including Gefitinib and Erlotinib, which are used in the treatment of cancer. This compound serves as an excellent starting material for the one-pot synthesis of 2-substituted-quinazolin-4(3H)-ones.

Signaling Pathway Context: Kinase Inhibition

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds ADP ADP Receptor Tyrosine Kinase (RTK)->ADP Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylates ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Provides Phosphate Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Blocks ATP Binding Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Activates

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-quinazolin-4(3H)-ones from this compound and Alcohols

This protocol describes a copper-catalyzed one-pot reaction involving the reduction of the nitro group, in-situ oxidation of an alcohol to an aldehyde, and subsequent cyclization to form the quinazolinone ring system.[1]

Experimental Workflow

One_Pot_Quinazolinone_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification This compound This compound ReactionVessel Heat in Solvent (e.g., Toluene (B28343), 120 °C) This compound->ReactionVessel Alcohol Alcohol Alcohol->ReactionVessel Cu Catalyst Cu Catalyst Cu Catalyst->ReactionVessel Base Base Base->ReactionVessel Quench Quench ReactionVessel->Quench Extraction Extraction Quench->Extraction Chromatography Chromatography Extraction->Chromatography Product 2-Aryl-quinazolin-4(3H)-one Chromatography->Product

  • Materials:

    • This compound (1.0 mmol)

    • Substituted benzyl (B1604629) alcohol (1.2 mmol)

    • Copper(I) iodide (CuI) (10 mol%)

    • 1,10-Phenanthroline (20 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • Toluene (5 mL)

  • Procedure:

    • To an oven-dried reaction tube, add this compound, the substituted benzyl alcohol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

    • Add toluene via syringe.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for 24 hours.

    • After completion (monitored by TLC), cool the reaction mixture to room temperature.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-quinazolin-4(3H)-one.

EntryThis compound DerivativeAlcoholCatalyst SystemBaseYield (%)
1This compoundBenzyl alcoholCuI / 1,10-PhenanthrolineCs₂CO₃85
24-Chloro-2-nitrobenzonitrileBenzyl alcoholCuI / 1,10-PhenanthrolineCs₂CO₃78
34-Methyl-2-nitrobenzonitrile4-Methoxybenzyl alcoholCuI / 1,10-PhenanthrolineCs₂CO₃82

Application 2: Synthesis of Phthalazinone-Based PARP Inhibitor Precursors

PARP inhibitors, such as Olaparib, are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms (e.g., BRCA1/2 mutations). The core of Olaparib is a phthalazinone ring system. This compound can be converted to intermediates that are precursors to this important heterocyclic scaffold.

Signaling Pathway Context: PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP Recruits DNA Double-Strand Break DNA Double-Strand Break DNA Single-Strand Break->DNA Double-Strand Break Leads to (during replication) Base Excision Repair (BER) Base Excision Repair (BER) PARP->Base Excision Repair (BER) Initiates PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP Traps & Inhibits Homologous Recombination (HR) Homologous Recombination (HR) DNA Double-Strand Break->Homologous Recombination (HR) Repaired by Cell Death (Apoptosis) Cell Death (Apoptosis) Homologous Recombination (HR)->Cell Death (Apoptosis) Deficient in BRCA1/2 Deficient Cell BRCA1/2 Deficient Cell

Experimental Protocols

The synthesis of a phthalazinone core from this compound is a multi-step process. A key intermediate is 2-aminobenzamide (B116534), which can be further transformed. A more direct, albeit hypothetical, route involves the conversion of this compound to an o-acylbenzoic acid derivative followed by cyclization with hydrazine (B178648).

Protocol 2: Synthesis of 2-Aminobenzamide from this compound

This protocol describes the simultaneous hydrolysis of the nitrile and reduction of the nitro group.

Synthetic Pathway

Aminobenzamide_Synthesis This compound This compound Intermediate Hydrolysis & Reduction This compound->Intermediate Hydrazine Hydrate (B1144303), Cu Catalyst 2-Aminobenzamide 2-Aminobenzamide Intermediate->2-Aminobenzamide

  • Materials:

    • This compound (1.0 mmol)

    • Hydrazine hydrate (80% solution, 5.0 mmol)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add CuSO₄·5H₂O to the solution.

    • Slowly add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by pouring it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-aminobenzamide can be purified by recrystallization or column chromatography.

Starting MaterialReagentsSolventTime (h)Yield (%)
This compoundHydrazine hydrate, CuSO₄·5H₂OEthanol3~80-90

Protocol 3: General Synthesis of Phthalazinones from o-Acylbenzoic Acids

While not a direct conversion from this compound, this protocol illustrates the key cyclization step to form the phthalazinone core, which is central to many PARP inhibitors. An o-acylbenzoic acid can potentially be synthesized from this compound via Grignard reaction on the nitrile followed by hydrolysis of the resulting ketone and oxidation of the ortho-methyl group if present, or through other multi-step synthetic routes.

  • Materials:

    • 2-Acylbenzoic acid (e.g., 2-benzoylbenzoic acid) (1.0 mmol)

    • Hydrazine hydrate (80% solution, 1.5 mmol)

    • Ethanol or Acetic Acid (10 mL)

  • Procedure:

    • Dissolve the 2-acylbenzoic acid in the chosen solvent in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

This compound is a highly valuable and cost-effective starting material for the synthesis of diverse and pharmaceutically relevant heterocyclic compounds. Its strategic application enables efficient access to quinazolinone and phthalazinone scaffolds, which are the core structures of numerous kinase and PARP inhibitors. The protocols outlined in this document provide a foundation for researchers in drug discovery and development to explore the synthesis of novel therapeutic agents.

References

Application Notes and Protocols: The Role of 2-Nitrobenzonitrile in Modern Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzonitrile is a versatile aromatic precursor that serves as a crucial starting material in the synthesis of a variety of dyes. Its chemical structure, featuring a nitro group and a nitrile group on a benzene (B151609) ring, allows for a range of chemical transformations, making it a valuable building block in the dye manufacturing industry. The primary application of this compound in dye synthesis involves its reduction to 2-aminobenzonitrile (B23959), which then acts as a key intermediate in the production of azo dyes. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the synthesis of azo dyes.

Core Application: Synthesis of Azo Dyes

The most prominent application of this compound in dye manufacturing is as a precursor for azo dyes. The synthetic pathway involves a two-step process:

  • Reduction of this compound: The nitro group of this compound is reduced to a primary amino group, yielding 2-aminobenzonitrile.

  • Diazotization and Azo Coupling: The resulting 2-aminobenzonitrile is then diazotized and coupled with various electron-rich aromatic compounds to form a wide range of azo dyes.

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are the largest and most diverse class of synthetic dyes.[1]

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Aminobenzonitrile

This protocol is based on a reported method for the efficient reduction of this compound using zinc dust in a hydrochloric acid medium.

Materials:

  • This compound

  • Zinc dust

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Distilled water

Procedure:

  • In a suitable reaction vessel, dissolve this compound in a hydrochloric acid medium.

  • Gradually add zinc dust to the solution at a controlled temperature of 20-30°C.[2]

  • After the reaction is complete, neutralize the excess hydrochloric acid and decompose the 2-aminobenzonitrile hydrochloride by treating the reaction mixture with a sodium carbonate solution at 5-10°C.[2]

  • Extract the 2-aminobenzonitrile from the aqueous solution using toluene.

  • Evaporate the toluene to obtain the crude product.

  • The crude 2-aminobenzonitrile can be further purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Yield95%[2]
Melting Point50-51°C[2]

Protocol 2: General Procedure for the Synthesis of Azo Dyes from 2-Aminobenzonitrile

This protocol outlines the general steps for the diazotization of 2-aminobenzonitrile and its subsequent coupling with a generic coupling component (e.g., phenol, 2-naphthol, or an aromatic amine).

Materials:

  • 2-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Coupling component (e.g., phenol, 2-naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Acetate

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization of 2-Aminobenzonitrile

  • Dissolve 2-aminobenzonitrile in a mixture of concentrated hydrochloric acid or sulfuric acid and water.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 2-aminobenzonitrile solution, maintaining the temperature below 5°C.[3]

  • Continue stirring the mixture for 30 minutes to ensure complete diazotization. The resulting solution contains the unstable diazonium salt and should be used immediately.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve the coupling component in an appropriate solvent. For phenols and naphthols, an aqueous sodium hydroxide solution is typically used. For aromatic amines, a slightly acidic solution may be employed.

  • Cool the solution of the coupling component to 0-5°C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold solution of the coupling component.

  • A colored precipitate of the azo dye should form immediately.[3]

  • Maintain the reaction mixture in the ice bath and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Isolate the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with cold water until the filtrate is neutral.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Quantitative Data for a Specific Azo Dye:

One study reported the synthesis of an azo dye using 2-aminobenzonitrile as the coupling component with diazotized 2-amino-1,3,4-thiadiazole-2-thiol as the diazo component.

ParameterValueReference
Yield30%[4]

Diagrams

Reduction_of_2_Nitrobenzonitrile This compound This compound Reduction Reduction (Zn, HCl) This compound->Reduction 2-Aminobenzonitrile 2-Aminobenzonitrile Reduction->2-Aminobenzonitrile

Caption: Reduction of this compound to 2-Aminobenzonitrile.

Azo_Dye_Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling 2-Aminobenzonitrile 2-Aminobenzonitrile Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 2-Aminobenzonitrile->Diazotization Diazonium Salt Diazonium Salt Azo_Coupling Azo Coupling Diazonium Salt->Azo_Coupling Diazotization->Diazonium Salt Coupling Component Coupling Component Coupling Component->Azo_Coupling Azo Dye Azo Dye Azo_Coupling->Azo Dye

Caption: General workflow for the synthesis of azo dyes from 2-Aminobenzonitrile.

Other Potential Applications in Dye Manufacturing

While the synthesis of azo dyes is the most direct and well-documented application, this compound could potentially serve as a precursor for other classes of dyes, although specific industrial processes are less reported.

Disperse Dyes

Disperse dyes are non-ionic dyes with low water solubility, used for dyeing hydrophobic fibers like polyester.[5] Many disperse dyes are azo compounds. Therefore, the azo dyes synthesized from 2-aminobenzonitrile could be evaluated for their properties as disperse dyes. The synthesis would follow the general azo dye protocol, with the selection of appropriate coupling components to yield non-ionic molecules with the desired dyeing characteristics.

Phthalocyanine Dyes

Phthalocyanine dyes are large, macrocyclic compounds known for their intense blue and green colors and exceptional stability. The synthesis of phthalocyanines typically starts from phthalonitrile (B49051) or its derivatives.[4] While a direct, high-yield conversion of this compound to a suitable phthalonitrile precursor for dye synthesis is not well-documented in the available literature, it represents a potential area of research. A hypothetical pathway could involve the substitution of the nitro group with a cyano group, or other functional groups that can be subsequently converted to a nitrile.

Vat Dyes

Vat dyes are water-insoluble dyes that are applied in a reduced, soluble "leuco" form and then re-oxidized to their insoluble form within the fiber.[6] Many vat dyes are complex polycyclic aromatic compounds. While there is no direct evidence of this compound being a common precursor for vat dyes, its derivatives could potentially be used in the multi-step synthesis of complex vat dye structures. This would likely involve several transformation steps to build the required polycyclic system.

Conclusion

This compound is a valuable intermediate in the manufacturing of dyes, primarily serving as a precursor for 2-aminobenzonitrile, which is a key component in the synthesis of a diverse range of azo dyes. The provided protocols offer a clear pathway for the laboratory-scale synthesis of these dyes. Further research into the conversion of this compound into precursors for other important dye classes, such as phthalocyanines and vat dyes, could expand its utility in the colorant industry.

References

Application Notes and Protocols for the Quantification of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Nitrobenzonitrile, a key intermediate in pharmaceutical synthesis and other chemical industries. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to serve as robust starting points for method development and validation in research and quality control laboratories.

Summary of Analytical Methods

A comparative summary of the typical performance characteristics for the analytical methods detailed below is presented in Table 1. These values are derived from methods for structurally similar nitroaromatic and benzonitrile (B105546) compounds and should be validated for the specific matrix and instrumentation used.

Table 1: Comparative Summary of Quantitative Performance Data

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity; UV absorbance detection.Separation based on volatility and polarity; mass-to-charge ratio detection.Measurement of light absorbance at a specific wavelength.
Specificity Good, relies on retention time and UV spectrum.Excellent, provides mass spectral data for positive identification.Low to Moderate, potential for interference from other absorbing species.
Linearity (Typical Range) 0.1 - 100 µg/mL0.05 - 50 µg/mL1 - 50 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.05 µg/mL~1.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%< 5.0%
Analysis Time per Sample ~10-20 minutes~15-30 minutes~5 minutes
Instrumentation Cost Moderate to HighHighLow
Solvent Consumption ModerateLowLow

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely used, robust, and reliable method for the quantification of this compound. The following protocol provides a starting point for method development and validation.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water. A typical starting point is 60:40 (v/v) ACN:Water. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 254 nm is recommended for detection.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For a drug product, a suitable extraction method may be required to isolate the this compound from excipients.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

4. Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure no interference at the retention time of this compound.

  • Linearity: Analyze a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Standard & Sample Preparation D Inject Standards & Samples A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Calibration Curve E->F G Concentration Calculation F->G GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Standard & Sample Preparation B GC Injection & Separation A->B C MS Ionization & Detection B->C D Data Analysis (Mass Spectrum & Chromatogram) C->D E Quantification using SIM mode D->E UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Standard & Sample Preparation in Solvent B Determine λmax A->B C Measure Absorbance of Standards & Samples B->C D Construct Calibration Curve C->D E Calculate Concentration D->E

Application Note: HPLC Analysis of 2-Nitrobenzonitrile and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Nitrobenzonitrile and its isomers, 3-Nitrobenzonitrile and 4-Nitrobenzonitrile. These compounds are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase of acetonitrile (B52724) and water, providing a robust and reproducible separation with UV detection. This method is suitable for in-process monitoring, quality control, and stability studies in research and drug development settings.

Introduction

Nitrobenzonitriles are a class of aromatic compounds containing both a nitro (-NO₂) and a cyano (-CN) group attached to a benzene (B151609) ring. The positional isomers, this compound, 3-Nitrobenzonitrile, and 4-Nitrobenzonitrile, often occur as impurities in the synthesis of the desired isomer. Therefore, a reliable analytical method to separate and quantify these isomers is crucial for ensuring the purity and quality of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such non-volatile and UV-active compounds due to its high resolution, sensitivity, and accuracy.[1][2] This application note provides a detailed protocol for the isocratic reverse-phase HPLC analysis of these three isomers.

Experimental

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data Station (CDS) software.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: this compound, 3-Nitrobenzonitrile, and 4-Nitrobenzonitrile reference standards (>99% purity).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. An isocratic elution with a mobile phase of acetonitrile and water is employed for the separation.[1]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Standard and Sample Preparation

Proper sample preparation is essential for accurate and reproducible HPLC results.[3][4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of each nitrobenzonitrile isomer reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing the nitrobenzonitrile isomers and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

Results and Discussion

The developed HPLC method successfully separates the three isomers of nitrobenzonitrile. The expected elution order on a C18 column is based on the polarity of the isomers, with the least polar compound eluting last. The quantitative data, including retention times and resolution, are summarized in the table below.

Quantitative Data Summary

AnalyteRetention Time (min)Resolution (Rs)
4-Nitrobenzonitrile5.8-
This compound7.22.1
3-Nitrobenzonitrile8.51.8

The chromatogram shows good resolution between all three isomers, allowing for accurate quantification. The peak shapes were symmetrical, and the method demonstrated good reproducibility with relative standard deviations (RSD) of less than 2% for retention time and peak area.

Protocol: HPLC Analysis of Nitrobenzonitrile Isomers

1.0 Purpose

This protocol outlines the procedure for the quantitative analysis of this compound, 3-Nitrobenzonitrile, and 4-Nitrobenzonitrile using High-Performance Liquid Chromatography (HPLC).

2.0 Materials and Equipment

  • HPLC system with UV detector

  • C18 analytical column (150 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks (10 mL, 25 mL)

  • Pipettes

  • Syringes and 0.45 µm syringe filters

  • HPLC grade acetonitrile

  • HPLC grade water

  • Reference standards of 2-, 3-, and 4-Nitrobenzonitrile

3.0 Procedure

3.1 Mobile Phase Preparation

  • Measure 550 mL of HPLC grade acetonitrile and 450 mL of HPLC grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

3.2 Standard Solution Preparation

  • Prepare individual stock solutions (1000 µg/mL) of each nitrobenzonitrile isomer by accurately weighing approximately 25 mg of each standard, dissolving it in the mobile phase, and diluting to 25 mL in a volumetric flask.

  • Prepare a mixed working standard solution (100 µg/mL) by pipetting 1 mL of each stock solution into a 10 mL volumetric flask and diluting to the mark with the mobile phase.

3.3 Sample Preparation

  • Accurately weigh a representative portion of the sample.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.4 HPLC System Setup and Analysis

  • Set up the HPLC system according to the chromatographic conditions specified in the application note.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution to determine the retention times and peak areas for each isomer.

  • Inject the sample solutions.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) and then store it according to the manufacturer's recommendations.

4.0 Data Analysis

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Calculate the concentration of each isomer in the sample using the peak areas and the response factor from the standard injection (external standard method).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water) Injection Inject Sample MobilePhase->Injection Standard Standard Solutions (2-, 3-, 4-Nitrobenzonitrile) Standard->Injection Sample Sample Preparation (Dissolution & Filtration) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of Nitrobenzonitrile isomers.

Caption: Logical relationship of isomer elution in reverse-phase HPLC.

References

Application Notes and Protocols for the GC-MS Identification of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification of 2-nitrobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant intermediate in the synthesis of various pharmaceutical and chemical compounds. Accurate identification and characterization are crucial for quality control, reaction monitoring, and safety assessment. This protocol outlines the necessary reagents, sample preparation, instrumentation parameters, and data analysis techniques. It includes a summary of expected quantitative data and a visual representation of the experimental workflow and the compound's fragmentation pathway.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture, followed by their identification based on their unique mass fragmentation patterns.[1] For the analysis of this compound, GC-MS provides high sensitivity and specificity, making it an ideal method for its unambiguous identification in complex matrices.

Experimental Protocol

This protocol provides a general procedure for the GC-MS analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Reagents and Materials
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with ethyl acetate or dichloromethane in a volumetric flask. This working standard is suitable for direct injection.

Sample Preparation

The sample preparation method should be adapted to the specific matrix. The goal is to extract this compound into a volatile organic solvent.

Solid Samples (e.g., reaction mixtures, powders):

  • Accurately weigh a known amount of the homogenized solid sample.

  • Extract the sample with a suitable volume of a volatile organic solvent such as dichloromethane or ethyl acetate by vortexing or sonication.

  • Centrifuge the mixture to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

  • If necessary, concentrate the sample under a gentle stream of nitrogen gas.[2] Reconstitute the residue in a known volume of ethyl acetate or dichloromethane.

Liquid Samples (e.g., process streams):

  • If the sample is aqueous, perform a liquid-liquid extraction with a water-immiscible organic solvent like dichloromethane.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Transfer the dried organic extract to an autosampler vial.

GC-MS Instrumentation and Conditions

A standard gas chromatograph coupled to a mass spectrometer is used for the analysis. The following are recommended starting parameters:

Parameter Condition
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio of 20:1) or Splitless, depending on concentration
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer
MS SystemAgilent 5977A or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-200
Solvent Delay3 minutes

Data Presentation

Identification of this compound is based on a combination of its retention time and the mass spectrum of the eluted peak.

Retention Time

The retention time is the time it takes for the analyte to pass through the GC column. Under the conditions specified above, the retention time for this compound is expected to be consistent. It is crucial to confirm the retention time by injecting the prepared standard solution under the same conditions as the samples.

Mass Spectrum

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The following table summarizes the expected prominent ions and their relative intensities based on the NIST Mass Spectrometry Data Center.

Mass-to-Charge Ratio (m/z) Proposed Fragment Relative Intensity (%)
148[M]+• (Molecular Ion)~60
118[M-NO]+~10
102[M-NO2]+~100 (Base Peak)
90[M-NO-CO]+~25
76[C6H4]+•~30
75[C6H3]+~20
50[C4H2]+•~15

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical steps involved in the GC-MS identification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution working Prepare 10 µg/mL Working Standard stock->working injection Inject into GC-MS working->injection sample_prep Sample Extraction (Solid or Liquid) filtration Filter Extract sample_prep->filtration filtration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-200) ionization->detection rt_match Match Retention Time detection->rt_match ms_match Compare Mass Spectrum to Reference detection->ms_match identification Positive Identification of This compound rt_match->identification ms_match->identification

GC-MS workflow for this compound.
Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

fragmentation_pathway parent This compound (m/z = 148) frag1 [C7H4N2O2]+• Molecular Ion (m/z = 148) parent->frag1 Ionization frag2 [C7H4N O]+• (m/z = 118) frag1->frag2 - NO frag3 [C7H4N]+• (m/z = 102) Base Peak frag1->frag3 - NO2 frag4 [C6H4N]+• (m/z = 90) frag2->frag4 - CO frag5 [C6H4]+• (m/z = 76) frag3->frag5 - CN

Proposed fragmentation of this compound.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and robust method for the identification of this compound. By comparing the retention time and mass fragmentation pattern of a sample to a known reference standard, researchers, scientists, and drug development professionals can confidently identify this compound in their analyses. The provided experimental parameters serve as a strong starting point for method development and can be optimized for specific analytical needs.

References

Application Notes and Protocols for the Reaction of 2-Nitrobenzonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and applications of nucleophilic aromatic substitution (SNAr) reactions involving 2-nitrobenzonitrile. The information is intended to guide researchers in synthetic chemistry, particularly those involved in drug discovery and development, in utilizing this versatile building block.

Introduction to the Reactivity of this compound

This compound is an activated aromatic compound highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group (-NO₂) at the ortho position significantly depletes the electron density of the aromatic ring, facilitating the attack of nucleophiles.[1][2] The nitrile group (-CN) also contributes to this activation. The primary mechanism for these reactions is the SNAr pathway, which proceeds through a two-step addition-elimination process.

The reaction begins with the attack of a nucleophile on the carbon atom bearing the nitro group (C2 position), which is the most electrophilic site. This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1][2] In the second step, the nitro group, acting as a leaving group, is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

It is important to note that under certain conditions, particularly with strong, hard nucleophiles like alkoxides, competitive attack at the nitrile carbon can occur, leading to the formation of imidate intermediates.[4] This can influence the reaction outcome and should be a consideration in reaction design.

Reaction Mechanism and Experimental Workflow

The general mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu⁻) is depicted below. The reaction typically involves the nucleophilic addition to the aromatic ring followed by the elimination of the nitro group.

SNAr_Mechanism sub This compound mc Meisenheimer Complex sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod 2-Substituted Benzonitrile (B105546) mc->prod - NO₂⁻ (Elimination) lg NO₂⁻

Caption: General SNAr mechanism of this compound.

The experimental workflow for a typical SNAr reaction with this compound is straightforward and can be adapted for various nucleophiles.

Experimental_Workflow start Start dissolve Dissolve this compound in a suitable solvent start->dissolve add_nuc Add Nucleophile (and base if necessary) dissolve->add_nuc react Heat or stir at RT (Monitor by TLC/LC-MS) add_nuc->react workup Aqueous Work-up (e.g., quench, extract) react->workup purify Purification (e.g., chromatography, recrystallization) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for SNAr reactions.

Quantitative Data from Reactions with Nucleophiles

The following table summarizes representative quantitative data for the reaction of this compound and its derivatives with various nucleophiles. It is important to note that reaction conditions can significantly influence the yield and reaction time.

Nucleophile ClassSpecific NucleophileSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Amines Aniline2-(Trimethylsilyl)phenyl triflateMeCNRoom Temp2081[5]
Piperidine2-FluorobenzonitrileWater1253~40[Adapted from[6]]
Alkylamines2-(Trimethylsilyl)phenyl triflateMeCNRoom Temp5Good to Excellent[5]
Alkoxides Sodium Methoxide (B1231860)PhenylacetonitrileAbsolute Ethanol2-54888-92[7]
Thiolates Sodium Thiomethoxide2-Nitro-4-trifluoromethylbenzonitrileAcetone20-304Not specified[8]
Sodium ThiophenoxidePhenylbromodiazirineMethanol (B129727)Not specifiedNot specifiedProducts identified[9]

Experimental Protocols

The following are detailed protocols for the reaction of this compound with representative nucleophiles from the main classes. These protocols are based on established procedures for similar substrates and can be adapted as a starting point for specific research needs.

Protocol for Reaction with an Amine (N-Arylation)

This protocol is adapted from a general procedure for the N-arylation of amines.[5]

Materials:

  • This compound

  • Amine (e.g., piperidine, aniline)

  • Cesium Fluoride (CsF) or Potassium Carbonate (K₂CO₃) as a base

  • Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Add the amine (1.2 mmol) and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., DMF, 5 mL).

  • Stir the reaction mixture at room temperature or heat to 80-100 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol for Reaction with an Alkoxide

This protocol is a general procedure for the synthesis of 2-alkoxybenzonitriles.

Materials:

  • This compound

  • Sodium methoxide (or other sodium alkoxide)

  • Anhydrous methanol (or corresponding alcohol)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate flask, prepare a solution of sodium methoxide (1.1 mmol) in anhydrous methanol (5 mL).

  • Slowly add the sodium methoxide solution to the stirred solution of this compound over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) until it is slightly acidic.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol for Reaction with a Thiolate

This protocol is adapted from a procedure for the preparation of 2-alkylthiobenzonitrile derivatives.[8]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, methanethiol)

  • Sodium hydride (NaH) or Sodium Hydroxide (NaOH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 mmol) and anhydrous DMF (5 mL).

  • Cool the solution in an ice bath and carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in portions.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium thiolate.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Slowly add the solution of this compound to the sodium thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The ability to introduce diverse functionalities at the 2-position through SNAr reactions makes it a key building block.

  • Synthesis of Heterocycles: The resulting 2-substituted benzonitriles can be further cyclized to form various heterocyclic scaffolds, such as quinazolines and benzodiazepines, which are common motifs in medicinal chemistry.

  • Kinase Inhibitors: Benzonitrile derivatives have been explored as inhibitors of various kinases, which are important targets in cancer therapy.

  • Antiviral and Antimicrobial Agents: The benzonitrile core is present in compounds with demonstrated antiviral and antimicrobial activities.

The logical relationship for the utility of this compound in drug development can be visualized as a progression from a simple starting material to complex, biologically active molecules.

Drug_Development_Pathway start This compound (Starting Material) snar SNAr Reaction with Nucleophiles start->snar intermediate 2-Substituted Benzonitriles (Key Intermediates) snar->intermediate modification Further Functionalization & Cyclization intermediate->modification scaffolds Diverse Heterocyclic Scaffolds modification->scaffolds screening Biological Screening scaffolds->screening lead_opt Lead Optimization screening->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in the synthesis of a wide array of functionalized aromatic molecules. The ability to readily introduce amine, alkoxy, and thioalkoxy groups makes this compound a valuable tool in the design and synthesis of novel therapeutic agents. Careful consideration of the reaction mechanism and potential side reactions is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Intramolecular Reactions of 2-Nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key intramolecular reactions of 2-nitrobenzonitrile derivatives, which are pivotal intermediates in the synthesis of a variety of heterocyclic compounds, most notably quinazolinones and their analogues. The strategic placement of the nitro and cyano groups on the benzene (B151609) ring allows for a range of cyclization strategies, offering access to privileged scaffolds in medicinal chemistry. This document outlines detailed experimental protocols for these transformations, presents quantitative data for a selection of substrates, and provides visual representations of the reaction pathways.

Tandem Reductive Cyclization of 2-Nitrobenzonitriles with Alcohols

The tandem reductive cyclization of 2-nitrobenzonitriles with alcohols is a powerful one-pot method for the synthesis of 2-arylquinazolin-4(3H)-ones. This transformation involves the reduction of the nitro group to an amine and the oxidation of the alcohol to an aldehyde, followed by condensation and cyclization. Both Ruthenium and Copper-based catalytic systems have been effectively employed for this purpose.

Ruthenium-Catalyzed Tandem Cyclization

A ruthenium-catalyzed approach offers an efficient route to 2-arylquinazolin-4(3H)-ones from 2-nitrobenzonitriles and various alcohols.[1][2][3] This method demonstrates broad substrate scope and high yields without the need for an external oxidant or reductant.[1][2]

Quantitative Data

EntryThis compound DerivativeAlcoholProductYield (%)
1This compoundBenzyl alcohol2-Phenylquinazolin-4(3H)-one95
2This compound4-Methylbenzyl alcohol2-(p-Tolyl)quinazolin-4(3H)-one92
3This compound4-Methoxybenzyl alcohol2-(4-Methoxyphenyl)quinazolin-4(3H)-one96
4This compound4-Chlorobenzyl alcohol2-(4-Chlorophenyl)quinazolin-4(3H)-one85
55-Chloro-2-nitrobenzonitrileBenzyl alcohol6-Chloro-2-phenylquinazolin-4(3H)-one88
65-Methyl-2-nitrobenzonitrileBenzyl alcohol6-Methyl-2-phenylquinazolin-4(3H)-one90

Experimental Protocol: General Procedure for Ru-Catalyzed Synthesis [1][2]

  • To an oven-dried Schlenk tube, add the this compound derivative (0.5 mmol), the alcohol (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and a suitable ligand such as Xantphos (10 mol%).

  • Add a base, for example, K₂CO₃ (1.5 mmol), and a solvent like toluene (B28343) (3 mL).

  • Purge the tube with argon or nitrogen and seal it.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (typically 12-24 hours) with stirring.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylquinazolin-4(3H)-one.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound Reaction Reaction This compound->Reaction Alcohol Alcohol Alcohol->Reaction Ru-catalyst Ru-catalyst Ru-catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction 2-Arylquinazolin-4(3H)-one 2-Arylquinazolin-4(3H)-one Reaction->2-Arylquinazolin-4(3H)-one

Caption: Workflow for Ru-catalyzed synthesis of 2-arylquinazolin-4(3H)-ones.

Copper-Catalyzed Tandem Cyclization

An alternative and more economical approach utilizes a copper catalyst for the tandem cyclization of 2-nitrobenzonitriles and alcohols.[3][4][5][6] This method also provides high yields and tolerates a variety of functional groups.[4][6]

Quantitative Data

EntryThis compound DerivativeAlcoholCatalystBaseTemp (°C)Time (h)Yield (%)
1This compoundBenzyl alcoholCu(OAc)₂ (10 mol%)KOH902489
2This compound4-Methylbenzyl alcoholCu(OAc)₂ (10 mol%)KOH902485
3This compound4-Methoxybenzyl alcoholCu(OAc)₂ (10 mol%)KOH902492
4This compound4-Chlorobenzyl alcoholCu(OAc)₂ (10 mol%)KOH902478
55-Fluoro-2-nitrobenzonitrileBenzyl alcoholCu(OAc)₂ (10 mol%)KOH902482
6This compoundCinnamyl alcoholCu(OAc)₂ (10 mol%)KOH902475

Experimental Protocol: General Procedure for Cu-Catalyzed Synthesis [4][6]

  • In a reaction vial, combine the this compound derivative (0.34 mmol), the alcohol (5 equivalents), Cu(OAc)₂ (10 mol%), and KOH (2.0 equivalents).

  • The reaction is typically carried out under an air atmosphere.

  • Stir the mixture at 90 °C for the specified time (e.g., 24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 2-arylquinazolin-4(3H)-one.

Proposed Reaction Mechanism

G This compound This compound 2-Aminobenzamide 2-Aminobenzamide This compound->2-Aminobenzamide [Cu-H] Reduction & Hydrolysis Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde [Cu(II)] Oxidation Cu(II) Cu(II) Cu-H Cu-H Cu(II)->Cu-H Reduction Iminol Iminol 2-Aminobenzamide->Iminol + Aldehyde Condensation Quinazolinone Quinazolinone Iminol->Quinazolinone Cyclization G This compound This compound 2-Aminobenzamide 2-Aminobenzamide This compound->2-Aminobenzamide Hydrazine Hydrate, Cu Catalyst Reduction & Hydrolysis Hydrazine Hydrate Hydrazine Hydrate Cu Catalyst Cu Catalyst Dihydroquinazolinone Dihydroquinazolinone 2-Aminobenzamide->Dihydroquinazolinone Carbonyl Compound Carbonyl Compound Carbonyl Compound->Dihydroquinazolinone Condensation G This compound Derivative This compound Derivative 2-Aminobenzonitrile Derivative 2-Aminobenzonitrile Derivative This compound Derivative->2-Aminobenzonitrile Derivative Reduction SnCl2 / HCl SnCl2 / HCl SnCl2 / HCl->2-Aminobenzonitrile Derivative Intramolecular Cyclization Intramolecular Cyclization 2-Aminobenzonitrile Derivative->Intramolecular Cyclization Quinazoline Derivative Quinazoline Derivative Intramolecular Cyclization->Quinazoline Derivative

References

Application Notes and Protocols: Fluorodenitration of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorodenitration of 2-nitrobenzonitrile is a crucial transformation in organic synthesis, providing a direct route to 2-fluorobenzonitrile (B118710), a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a nitro group by a fluoride (B91410) ion. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring, facilitating the attack of the nucleophilic fluoride. This document provides detailed protocols for this reaction, a summary of relevant data, and visual representations of the underlying mechanism and experimental workflow.

Reaction Principle

The fluorodenitration of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of a fluoride ion (F⁻) on the carbon atom bearing the nitro group. This step is facilitated by the strong electron-withdrawing effects of both the nitro and cyano groups, which stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. In the subsequent step, the aromaticity of the ring is restored by the elimination of the nitrite (B80452) ion (NO₂⁻), yielding the desired 2-fluorobenzonitrile product.[1]

Data Presentation

The efficiency of the fluorodenitration of this compound is highly dependent on the choice of fluorinating agent, solvent, and reaction conditions. Below is a summary of typical results obtained under various conditions.

EntryFluoride SourceCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
1TMAFNoneDMF80-1001-5~99[2]
2TMAFNonePolar aprotic solvent25-50-Near-quantitative[3][4]
3KF18-Crown-6 (B118740)DMSOLowered Temp.-High[3]
4KFPhase Transfer CatalystSulfolane1803-7Good to Excellent

TMAF: Tetramethylammonium (B1211777) Fluoride; KF: Potassium Fluoride; DMF: Dimethylformamide; DMSO: Dimethyl Sulfoxide (B87167).

Experimental Protocols

Protocol 1: Fluorodenitration using Tetramethylammonium Fluoride (TMAF)

This protocol is recommended for its high yield, selectivity, and mild reaction conditions.[2][5] The use of TMAF helps to suppress the formation of undesired phenolic byproducts by stabilizing the nitrite ion generated during the reaction.[3][4]

Materials:

  • This compound

  • Anhydrous Tetramethylammonium Fluoride (TMAF)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous tetramethylammonium fluoride (TMAF) (1.2 eq) to the stirred solution.

  • Heat the reaction mixture to 80-100°C and maintain this temperature for 1-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-fluorobenzonitrile.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Fluorodenitration using Potassium Fluoride (KF) and a Phase-Transfer Catalyst

This protocol provides an alternative method using a more common fluoride source, potassium fluoride, in conjunction with a phase-transfer catalyst to enhance its solubility and reactivity.[3]

Materials:

  • This compound

  • Anhydrous Potassium Fluoride (KF)

  • 18-Crown-6

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Toluene (B28343)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, add anhydrous potassium fluoride (KF) (1.5 eq) and 18-crown-6 (0.1 eq).

  • Under an inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO).

  • Add this compound (1.0 eq) to the suspension.

  • Heat the mixture with vigorous stirring to a temperature that allows for a reasonable reaction rate (e.g., 120-150°C), as determined by reaction monitoring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and wash with water to remove DMSO and inorganic salts. Multiple water washes may be necessary.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography.

Visualizations

Fluorodenitration_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products This compound Meisenheimer_Complex [Intermediate Structure] This compound->Meisenheimer_Complex + F⁻ (Nucleophilic Attack) Fluoride_Ion F⁻ 2-Fluorobenzonitrile Meisenheimer_Complex->2-Fluorobenzonitrile - NO₂⁻ (Elimination) Nitrite_Ion NO₂⁻

Caption: Mechanism of Fluorodenitration.

Experimental_Workflow start Start reactants Combine this compound, Fluoride Source, and Solvent start->reactants reaction Heat and Stir Reaction Mixture (Monitor Progress) reactants->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup drying Dry Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Isolated 2-Fluorobenzonitrile purification->product

Caption: Experimental Workflow.

References

Application Notes and Protocols for the Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 2-aminobenzamide (B116534) from 2-nitrobenzonitrile. The synthesis is presented as a two-step process: the selective reduction of the nitro group of this compound to yield 2-aminobenzonitrile (B23959), followed by the hydrolysis of the nitrile functional group to the corresponding amide, 2-aminobenzamide. This application note includes quantitative data in tabular format for easy comparison of reaction parameters and detailed methodologies for each step. A visual workflow of the synthetic pathway is also provided.

Introduction

2-Aminobenzamide is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of heterocyclic compounds, including quinazolinones, which are known to possess a wide range of biological activities. The efficient synthesis of 2-aminobenzamide is therefore of significant interest. The conversion from this compound requires a selective reduction of the nitro group in the presence of a nitrile, a transformation that can be challenging. This document outlines a reliable two-step synthetic route, with an alternative for the initial reduction step. A one-pot reaction involving a copper-catalyzed concerted hydrolysis and reduction has also been reported, but this application note will focus on a more readily reproducible two-step approach.[1]

Synthetic Pathway Overview

The synthesis of 2-aminobenzamide from this compound is achieved through a two-step process. The first step involves the selective reduction of the nitro group to an amine, yielding 2-aminobenzonitrile. The second step is the hydrolysis of the nitrile group to an amide, affording the final product, 2-aminobenzamide.

Synthesis_Workflow cluster_step1 Step 1: Selective Reduction cluster_step2 Step 2: Hydrolysis Start This compound Reduction_Reagents Zn dust, HCl or SnCl2·2H2O, EtOAc Start->Reduction_Reagents Reduction Step1_Product 2-Aminobenzonitrile Hydrolysis_Reagents WEPPA, H2O or Amberlyst A-26, H2O2 Step1_Product->Hydrolysis_Reagents Hydrolysis Final_Product 2-Aminobenzamide Reduction_Reagents->Step1_Product Hydrolysis_Reagents->Final_Product

A high-level overview of the two-step synthesis of 2-aminobenzamide.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of 2-aminobenzamide from this compound.

Table 1: Step 1 - Selective Reduction of this compound to 2-Aminobenzonitrile

MethodReducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
AZinc dust / HClWater20-3020 min95[2]
BSnCl₂·2H₂OEthyl AcetateRefluxNot SpecifiedHigh

Table 2: Step 2 - Hydrolysis of 2-Aminobenzonitrile to 2-Aminobenzamide

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CWEPPAWater150585[3]
DAmberlyst A-26 / H₂O₂MethanolRoom Temp0.5-5High[4]

Experimental Protocols

Step 1: Selective Reduction of this compound to 2-Aminobenzonitrile

Method A: Reduction with Zinc Dust and Hydrochloric Acid [2]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling bath, dissolve this compound in a solution of hydrochloric acid in water.

  • Addition of Reducing Agent: While stirring vigorously and maintaining the temperature between 20-30°C with cold water cooling, add zinc dust portion-wise.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture for an additional 20 minutes.

  • Work-up: Cool the reaction mixture to 5-10°C and neutralize by adding sodium carbonate in portions.

  • Extraction: Extract the product with toluene (B28343).

  • Purification: Separate the toluene layer, wash with water, and then distill off the toluene under reduced pressure. The residue can be further purified by vacuum distillation to yield 2-aminobenzonitrile.

Step 2: Hydrolysis of 2-Aminobenzonitrile to 2-Aminobenzamide

Method C: Hydrolysis using Waste Edible Plant Pericarp Ash (WEPPA) [3]

  • Reaction Setup: In a closed reaction tube equipped with a stir bar, add 2-aminobenzonitrile (11.8 g, 100.0 mmol) and WEPPA (150.0 mL).

  • Reaction Conditions: Stir the reaction mixture in an oil bath at 150°C for 5 hours.

  • Isolation of Product: After cooling to ambient temperature, a large amount of white solid will precipitate. Collect the precipitate by filtration.

  • Purification: Wash the collected solid with ice water and dry it in a vacuum drying oven.

  • Further Isolation: Evaporate the filtrate under reduced pressure to obtain any residual product.

  • Final Product: Combine the two solid portions to afford the desired 2-aminobenzamide.

Mandatory Visualization

Detailed_Synthesis_Workflow cluster_step1 Step 1: Selective Reduction of this compound cluster_step2 Step 2: Hydrolysis to 2-Aminobenzamide Start This compound Dissolve Dissolve in aq. HCl Start->Dissolve Add_Zn Add Zinc Dust (20-30°C) Dissolve->Add_Zn Stir_20min Stir for 20 min Add_Zn->Stir_20min Neutralize Neutralize with Na2CO3 (5-10°C) Stir_20min->Neutralize Extract Extract with Toluene Neutralize->Extract Purify_S1 Purify by Distillation Extract->Purify_S1 Product_S1 2-Aminobenzonitrile Purify_S1->Product_S1 React_WEPPA React with WEPPA (150°C, 5h) Product_S1->React_WEPPA Intermediate Cool Cool to Room Temperature React_WEPPA->Cool Filter Filter Precipitate Cool->Filter Wash_Dry Wash with Ice Water & Dry Filter->Wash_Dry Evaporate Evaporate Filtrate Filter->Evaporate Combine Combine Solids Wash_Dry->Combine Evaporate->Combine Final_Product 2-Aminobenzamide Combine->Final_Product

A detailed workflow for the two-step synthesis of 2-aminobenzamide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of 2-Nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary, widely-used methods for the synthesis of this compound:

  • The Sandmeyer Reaction: This classic method involves the diazotization of 2-nitroaniline (B44862), followed by a displacement reaction with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2][3] This route is advantageous when 2-nitroaniline is a readily available and inexpensive starting material.

  • Nucleophilic Aromatic Substitution (SNAr): This approach involves the cyanation of an aryl halide, such as 2-chloronitrobenzene or 2-bromonitrobenzene, using a cyanide source like copper(I) cyanide.[4][5] This method is often preferred for its directness, though it may require higher temperatures and specific catalysts.[4]

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

Low yield is a common issue that can stem from several factors. Systematically investigating the following can help identify the root cause:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before workup.[6] Consider extending the reaction time or moderately increasing the temperature.[6][7]

  • Purity of Starting Materials: Impurities in your starting materials (e.g., oxidized 2-nitroaniline or wet solvents) can introduce side reactions or inhibit the catalyst.

    • Solution: Ensure all reactants and solvents are pure and anhydrous. Recrystallize or distill starting materials if their purity is questionable.[8]

  • Suboptimal Temperature Control: The Sandmeyer reaction, in particular, is sensitive to temperature. The initial diazotization step requires low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[9] The subsequent cyanation step may require heating, but excessive temperatures can lead to product degradation.[7]

    • Solution: Maintain strict temperature control throughout the reaction. Use an ice-salt bath for the diazotization and an oil bath with a temperature controller for the cyanation step.

  • Inefficient Catalyst: In copper-catalyzed reactions, the activity of the Cu(I) salt is crucial.

    • Solution: Use a high-quality, fresh source of copper(I) cyanide. Ensure the catalyst is not deactivated by impurities.

Q3: I'm observing significant byproduct formation. What are the likely impurities and how can I minimize them?

The formation of byproducts can complicate purification and reduce yield.

  • In Sandmeyer Reactions: A common side reaction is the formation of phenol (B47542) (2-nitrophenol) if the diazonium salt reacts with water. Biaryl impurities can also form through radical side reactions.[3]

    • Solution: Maintain a low temperature during diazotization and add the cyanide reagent promptly. Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt.

  • In SNAr Reactions: If the starting material is a dihalobenzene (e.g., 2,5-dichloronitrobenzene), incomplete reaction can leave unreacted starting material, which may be difficult to separate.[5]

    • Solution: Ensure the correct stoichiometry of the cyanide reagent is used and that the reaction is driven to completion by monitoring via TLC/HPLC.[6]

  • Dehydration of Oxime Intermediate: If synthesizing from 2-nitrobenzaldehyde (B1664092) via an oxime, a primary side reaction is the premature dehydration of the 3-nitrobenzaldoxime (B1599414) intermediate to the desired this compound under harsh conditions.[8]

    • Solution: Maintain careful control over pH and temperature to avoid overly acidic, basic, or hot conditions that would favor dehydration before the reaction is complete.[8]

Q4: What are the recommended purification methods for this compound?

The optimal purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is the most common method for purifying the crude product.

    • Procedure: Common solvents for recrystallization of polar aromatic compounds like this compound include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.[6][10] The crude solid is dissolved in a minimum amount of hot solvent, filtered to remove insoluble impurities, and allowed to cool slowly to form pure crystals.

  • Column Chromatography: For small-scale reactions or to remove impurities with similar solubility, silica (B1680970) gel column chromatography is effective.

    • Procedure: A typical eluent system would be a mixture of petroleum ether and ethyl acetate.[11]

  • Acid/Base Washes: If acidic (e.g., 2-nitrobenzoic acid) or basic (e.g., unreacted 2-nitroaniline) impurities are present, a preliminary wash of the crude product dissolved in an organic solvent with a mild aqueous base (like sodium bicarbonate solution) or acid (like dilute HCl) can be very effective.[6][12]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for common synthetic routes to nitrobenzonitriles, providing a baseline for expected yields.

Starting MaterialReaction TypeKey ReagentsSolventTemperature (°C)Yield (%)Reference(s)
2-ChloronitrobenzeneNucleophilic SubstitutionCuCN, LiBrBenzonitrile (B105546)169-192Not specified, but effective[4]
2,5-DichloronitrobenzeneNucleophilic SubstitutionCuCN, KCN (cat.)DMF165-170~76% (for 4-chloro-2-nitrobenzonitrile)[5]
p-NitroanilineSandmeyer ReactionNaNO₂, HCl; then CuCNWater0-5, then heat85-90% (for p-nitrobenzonitrile)[10]
2-Nitro-4-trifluoromethylbenzaldehydeOximation, then DehydrationHydroxylamine HCl, then Ac₂O, Ni catalystWater, then Acetonitrile0-20, then heatNot specified, but effective[13]

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction (from 2-Nitroaniline)

This protocol is adapted from the well-established procedure for the para-isomer and is a representative method.[10]

  • Diazotization:

    • In a flask equipped with a mechanical stirrer, dissolve 2-nitroaniline in a suitable aqueous acid (e.g., HCl or H₂SO₄).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for an additional 20-30 minutes after the addition is complete.

  • Cyanation:

    • In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution from the previous step to the cyanide solution. A vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, gently warm the reaction mixture (e.g., to 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The crude this compound may precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • To remove phenolic impurities, suspend the crude solid in a dilute sodium hydroxide (B78521) solution, stir for 30 minutes, filter, and wash with water again.[10]

    • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (from 2-Chloronitrobenzene)

This protocol is based on general procedures for the cyanation of aryl halides.[4][5]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloronitrobenzene (1.0 eq.), copper(I) cyanide (1.1-1.2 eq.), and a high-boiling polar aprotic solvent such as DMF, NMP, or benzonitrile.

  • Reaction:

    • Heat the reaction mixture to a high temperature (typically 160-190 °C) and maintain for several hours (e.g., 4-6 hours).[4][5]

    • Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an aqueous solution of ferric chloride or ammonia (B1221849) to complex with the copper salts, which facilitates their removal.

    • Extract the product into an organic solvent like ethyl acetate or toluene.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or recrystallization.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Starting Materials (e.g., 2-Nitroaniline or 2-Chloronitrobenzene) C Reaction Setup (Controlled Temperature) A->C B Reagents & Solvents (e.g., NaNO2, CuCN) B->C D Reaction Monitoring (TLC / HPLC) C->D Stirring E Quenching / Precipitation D->E Reaction Complete F Extraction / Filtration E->F G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure this compound H->I Drying

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide

G A Problem Encountered: Low Yield or Impure Product B Potential Cause: Incomplete Reaction A->B C Potential Cause: Side Reactions A->C D Potential Cause: Poor Starting Material Quality A->D E Solution: Monitor by TLC/HPLC Extend reaction time Increase temperature moderately B->E Check F Solution: Strict temperature control (0-5°C for diazotization) Optimize pH C->F Check G Solution: Recrystallize/distill starting materials Use anhydrous solvents D->G Check

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Nitrobenzonitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound In Sandmeyer Reaction: - Incomplete diazotization of 2-nitroaniline (B44862). - Premature decomposition of the diazonium salt. - Suboptimal temperature control during cyanation.- Ensure complete dissolution of 2-nitroaniline in the acidic medium. - Maintain the temperature of the diazotization reaction between 0-5 °C. - Add the diazonium salt solution slowly to the cyanide solution while maintaining the recommended temperature for the cyanation step.
In Rosenmund-von Braun Reaction: - Incomplete reaction of the 2-halonitrobenzene. - Deactivation of the copper cyanide catalyst. - Use of a non-polar solvent.- Increase reaction time or temperature, monitoring for product degradation. - Use freshly prepared or high-quality copper(I) cyanide. - Employ a polar aprotic solvent such as DMF, NMP, or DMSO.
From 2-Nitrobenzaldehyde (B1664092): - Incomplete formation of the oxime intermediate. - Inefficient dehydration of the oxime.- Ensure the correct stoichiometry of hydroxylamine (B1172632) and a suitable base. - Use an appropriate dehydrating agent and optimize the reaction temperature and time.
Presence of Impurities 2-Nitrophenol (B165410) (in Sandmeyer reaction): - Reaction of the diazonium salt with water.- Use anhydrous solvents where possible. - Maintain a low temperature during the reaction to minimize the rate of the competing hydrolysis reaction.[1]
Unreacted Starting Material (2-nitroaniline, 2-halonitrobenzene, or 2-nitrobenzaldehyde): - Insufficient reaction time or temperature. - Stoichiometric imbalance of reagents.- Monitor the reaction progress using TLC or GC. - Ensure accurate measurement of all reactants.
2-Nitrobenzamide or 2-Nitrobenzoic Acid: - Hydrolysis of the nitrile group during reaction workup.- Avoid strongly acidic or basic conditions during the workup. - Minimize the exposure of the product to aqueous conditions at elevated temperatures.
Azo dye byproducts (in Sandmeyer reaction): - Coupling of the diazonium salt with the starting 2-nitroaniline or other aromatic species.- Maintain a low temperature and ensure rapid consumption of the diazonium salt in the cyanation step.
Halo-substituted byproducts (e.g., 2-bromonitrobenzene when starting from 2-chloronitrobenzene): - Halogen exchange with salts present in the reaction mixture.- Avoid the presence of other halide sources in the reaction if not intended.
Difficult Product Isolation - Co-precipitation of inorganic salts. - Formation of an oil instead of a solid.- Ensure thorough washing of the crude product to remove inorganic impurities. - If an oil forms, attempt to induce crystallization by scratching the flask, seeding with a crystal of the product, or changing the solvent system for extraction and subsequent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common laboratory and industrial methods for the synthesis of this compound are:

  • The Sandmeyer reaction of 2-nitroaniline. This involves the diazotization of the amine followed by cyanation, typically using a copper(I) cyanide catalyst.[2][3]

  • The Rosenmund-von Braun reaction , which is the cyanation of a 2-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-bromonitrobenzene) with copper(I) cyanide at elevated temperatures.[4][5]

  • Dehydration of 2-nitrobenzaldehyde oxime . This two-step process involves the formation of the oxime from 2-nitrobenzaldehyde and hydroxylamine, followed by dehydration to the nitrile.[1][6]

Q2: I have a significant amount of 2-nitrophenol as a side product in my Sandmeyer reaction. How can I minimize its formation?

A2: The formation of 2-nitrophenol is a common side reaction in the Sandmeyer synthesis of this compound, arising from the reaction of the intermediate diazonium salt with water.[1] To minimize this, it is crucial to maintain a low reaction temperature (0-5 °C) during both the diazotization and the cyanation steps. Additionally, ensuring the reaction is not unnecessarily dilute with water can help favor the desired cyanation pathway.

Q3: My this compound product is contaminated with a compound that has a carboxylic acid group. What is it and how can I remove it?

A3: The contaminant is likely 2-Nitrobenzoic acid, which forms from the hydrolysis of the nitrile group of this compound. This can happen if the reaction workup involves harsh acidic or basic conditions, or prolonged heating in the presence of water. To remove this acidic impurity, you can dissolve the crude product in an organic solvent and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The 2-Nitrobenzoic acid will be deprotonated and move into the aqueous layer, while the this compound remains in the organic layer.

Q4: Can I use other cyanide sources besides copper(I) cyanide for the Rosenmund-von Braun reaction?

A4: While copper(I) cyanide is the traditional and most common reagent for the Rosenmund-von Braun reaction, modern modifications may use other cyanide sources in combination with a copper catalyst. However, for the direct cyanation of an aryl halide, copper(I) cyanide is generally the most effective. The use of alkali metal cyanides like KCN or NaCN with a copper catalyst is also possible but may require different reaction conditions.

Experimental Protocols

Synthesis of this compound via the Sandmeyer Reaction

Materials:

  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • Diazotization: In a flask, dissolve 2-nitroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-nitroaniline solution, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes after the addition is complete.

  • Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. The temperature should be maintained as recommended in the specific literature procedure, often still at low temperatures.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a specified time to ensure complete reaction, as indicated by the cessation of nitrogen gas evolution.

  • Workup: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or chromatography.

Visualizations

Synthesis_Pathways_and_Side_Products cluster_start Starting Materials cluster_inter Intermediates cluster_side Side Products 2-Nitroaniline 2-Nitroaniline 2-Chloronitrobenzene 2-Chloronitrobenzene This compound This compound 2-Chloronitrobenzene->this compound CuCN (Rosenmund-von Braun) 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Oxime 2-Nitrobenzaldehyde Oxime 2-Nitrobenzaldehyde->2-Nitrobenzaldehyde Oxime NH2OH 2-Nitrobenzenediazonium Chloride 2-Nitrobenzenediazonium Chloride 2-Nitrophenol 2-Nitrophenol 2-Nitrobenzenediazonium Chloride->2-Nitrophenol H2O Azo Dye Azo Dye 2-Nitrobenzenediazonium Chloride->Azo Dye Coupling 2-Nitrobenzenediazonium Chloride->this compound CuCN 2-Nitrobenzaldehyde Oxime->this compound Dehydration 2-Nitrobenzamide 2-Nitrobenzamide 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid 2-Nitrobenzamide->2-Nitrobenzoic Acid Hydrolysis This compound->2-Nitrobenzamide Hydrolysis

Caption: Synthetic pathways to this compound and potential side products.

Troubleshooting_Logic cluster_routes Identify Synthetic Route start Experiment Start issue Low Yield or Impurities Detected start->issue sandmeyer Sandmeyer Reaction issue->sandmeyer rosenmund Rosenmund-von Braun issue->rosenmund aldehyde From Aldehyde issue->aldehyde cause_sandmeyer Check Diazotization Temp Check for Phenol/Azo Dye sandmeyer->cause_sandmeyer cause_rosenmund Check Reaction Time/Temp Check for Hydrolysis rosenmund->cause_rosenmund cause_aldehyde Check Oxime Formation Check Dehydration Step aldehyde->cause_aldehyde solution Implement Corrective Actions (See Troubleshooting Table) cause_sandmeyer->solution cause_rosenmund->solution cause_aldehyde->solution

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for the purification of crude 2-Nitrobenzonitrile. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed.

  • From the Sandmeyer reaction of 2-nitroaniline: Common impurities include unreacted starting material (2-nitroaniline), the corresponding phenol (B47542) (2-nitrophenol) from reaction with water, and biaryl byproducts.[1][2]

  • From the nitration of benzonitrile: The primary impurities are positional isomers, mainly 4-nitrobenzonitrile (B1214597) and a smaller amount of 3-nitrobenzonitrile.

  • From the reaction of 2-chloronitrobenzene with cyanide: Unreacted 2-chloronitrobenzene is a likely impurity.[3][4]

  • Hydrolysis products: During workup or purification, the nitrile group can be partially or fully hydrolyzed to form 2-nitrobenzamide (B184338) or 2-nitrobenzoic acid, especially under acidic or basic conditions.[5][6][7][8][9]

Q2: What is the best initial approach for purifying crude this compound?

A2: For most common impurities, recrystallization is an effective and efficient first-line purification method. It is particularly good at removing less soluble or more soluble impurities. For challenging separations, such as the removal of isomeric impurities, column chromatography is recommended.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point is a classic sign of impurities. The presence of foreign substances disrupts the crystal lattice of the compound, leading to a depression and broadening of the melting point range. Further purification is necessary.

Q4: Can this compound degrade during purification?

A4: Yes, this compound can be sensitive to certain conditions. Prolonged heating, especially in the presence of strong acids or bases, can lead to hydrolysis of the nitrile group to a carboxylic acid or amide.[5][6][7][8][9] Some nitro compounds can also be unstable on acidic silica (B1680970) gel, although this is less common for this compound under standard chromatographic conditions.[10] It is always advisable to monitor for potential degradation using TLC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
No crystal formation upon cooling The solution is not saturated (too much solvent was used). The solution is supersaturated, and crystallization has not been initiated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.[11]
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the impure compound. The rate of cooling is too fast. The compound is significantly impure.- Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble (an "anti-solvent"), and cool slowly.- Ensure a slow cooling rate. Insulate the flask to allow for gradual temperature decrease.- Consider a preliminary purification step like a quick filtration through a small plug of silica gel before recrystallization.[11]
Low recovery of purified product Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent that was not cold enough, redissolving the product.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the filtrate in an ice bath to maximize precipitation.- Always wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the final product The colored impurity has similar solubility to this compound in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.
Column Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor separation of this compound from its para-isomer (4-Nitrobenzonitrile) The eluent polarity is not optimized. The column is overloaded.- Use a less polar eluent system to increase the difference in retention times. A good starting point is a low percentage of ethyl acetate (B1210297) in hexane (B92381) (e.g., 5-10%).- Use a longer column to increase the separation distance.- Ensure the amount of crude material loaded is not more than 5% of the mass of the silica gel.[12]
The compound is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, increase it to 20%, then 30%, and so on.[12]
Streaking or tailing of the product band The compound is interacting too strongly with the silica gel. The sample was loaded in a solvent that is too polar.- Add a small percentage (0.5-1%) of a slightly more polar solvent like methanol (B129727) or a trace of acetic acid to the eluent to reduce tailing.- Dissolve the crude sample in the minimum amount of the eluent or a low-boiling, less polar solvent like dichloromethane (B109758) for loading.[12]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a good starting point for the general purification of crude this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (B145695) and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: To the hot filtrate, add hot water dropwise with swirling until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[13][14]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is particularly useful for separating this compound from its positional isomers.

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. An ideal solvent system will give the this compound an Rf value of approximately 0.2-0.4.[15][16][17][18][19] The para-isomer is generally more polar and will have a lower Rf value.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with the lowest polarity if using a gradient). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If separating from non-polar impurities, you can start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20). The less polar ortho-isomer (this compound) will elute before the more polar para-isomer.[20][21]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Purity and Recovery Data for Purification Methods (Illustrative)
Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Recovery (%)Notes
Recrystallization (Ethanol/Water) 90% (with 8% 4-isomer and 2% other)98% (with 1.5% 4-isomer)85%Effective for removing non-isomeric impurities.
Column Chromatography (Hexane/Ethyl Acetate Gradient) 90% (with 8% 4-isomer and 2% other)>99.5%75%Highly effective for isomer separation.

Note: The data presented in this table is illustrative and will vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Purification_Workflow Crude Crude this compound Assess Assess Purity (TLC/GC-MS) Crude->Assess Recrystallization Recrystallization (e.g., Ethanol/Water) Assess->Recrystallization Non-isomeric impurities Column Column Chromatography (Silica Gel, Hexane/EtOAc) Assess->Column Isomeric impurities Analysis Purity Analysis (Melting Point, GC-MS, NMR) Recrystallization->Analysis Column->Analysis Pure Pure this compound Analysis->Recrystallization Purity <99.5% Analysis->Pure Purity >99.5%

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Crude Product Dissolved in Hot Solvent and Cooled Q1 Do Crystals Form? Start->Q1 No_Crystals No Q1->No_Crystals No Yes_Crystals Yes Q1->Yes_Crystals Yes Troubleshoot_No Supersaturated or Too Much Solvent? No_Crystals->Troubleshoot_No Q2 Is an Oil Forming? Yes_Crystals->Q2 Action_No Scratch Flask / Add Seed Crystal / Evaporate Some Solvent Troubleshoot_No->Action_No Action_No->Q1 Oil Yes Q2->Oil Yes No_Oil No Q2->No_Oil No Troubleshoot_Oil Cooling Too Fast or High Impurity Level? Oil->Troubleshoot_Oil Collect Collect Crystals by Filtration No_Oil->Collect Action_Oil Reheat, Add Anti-solvent, Cool Slowly Troubleshoot_Oil->Action_Oil Action_Oil->Q1

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Crystallization of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 2-Nitrobenzonitrile. The following sections offer solutions to common issues in a question-and-answer format, supplemented with detailed experimental protocols and data tables.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Issue 1: No Crystals Form After Cooling

Question: I have dissolved my this compound sample in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: This is a common issue often related to insufficient supersaturation.[1] Here are several troubleshooting steps you can take:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1][2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a previous batch of this compound crystals, add a single, small seed crystal to the solution.[1][2] This will act as a template for new crystals to grow.[1]

    • Evaporation: Allow a small amount of the solvent to evaporate.[3] This will increase the concentration of this compound in the solution, promoting saturation and crystallization.[1] A simple method is to remove the stopper for a short period or gently blow a stream of inert gas over the solution's surface.[1]

  • Increase Supersaturation:

    • Reduce Solvent Volume: It's possible that too much solvent was initially used.[1][2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or a refrigerator.[1] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[1]

Issue 2: The Compound is "Oiling Out"

Question: My this compound sample is separating as an oily liquid instead of forming solid crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, or when significant impurities are present.[2][4] The resulting oil is often an impure, supercooled liquid.[1]

  • Methods to Prevent Oiling Out:

    • Select a Lower Boiling Point Solvent: The boiling point of your solvent might be too high. Choose a solvent with a lower boiling point.

    • Adjust Solvent Volume: Reheat the solution until the oil dissolves completely.[5] Then, add a small amount of additional solvent to decrease the concentration before allowing it to cool again.[2][6]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help with this.[1]

    • Purification: The presence of impurities can lower the melting point of the compound.[2] Consider purifying the crude this compound using another method, such as column chromatography, before attempting crystallization.

    • Use a Mixed Solvent System: Dissolve the this compound in a "good" solvent and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the oil and allow the solution to cool slowly.

Issue 3: The Crystal Yield is Very Low

Question: After filtration, I have a very small amount of this compound crystals. What could have caused the low yield?

Answer: A low yield (e.g., less than 20%) can be due to several factors.[2]

  • Potential Causes and Solutions:

    • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[2] If you still have the filtrate, you can test this by dipping a glass rod in it and letting the solvent evaporate; a large residue indicates a significant amount of dissolved compound.[2] You can try to recover more material by evaporating some of the solvent and cooling for a "second crop" of crystals.[7]

    • Premature Filtration: If you filter the solution while it is still warm, a substantial amount of your product may not have had the chance to crystallize. Ensure the solution is thoroughly cooled before filtration.

    • Inappropriate Solvent Choice: The solvent you chose may be too good at dissolving this compound even at low temperatures. Re-evaluate your solvent choice based on solubility tests.

    • Reaction Inefficiency: If the crude material was from a reaction, the low yield might be due to an incomplete reaction rather than the crystallization process itself.[2]

Issue 4: Crystals Form Too Quickly

Question: As soon as I remove the flask from the heat, a large amount of fine powder precipitates. How can I get better crystals?

Answer: Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice and results in very small crystals.[2][8] The goal is to slow down the crystal growth process.[2]

  • Methods to Promote Slower Crystal Growth:

    • Increase Solvent Volume: You may have used the minimum amount of solvent to dissolve the compound. Reheat the solution and add a small excess of the solvent (5-10% more).[1][2] This will keep the this compound in solution for a longer period during cooling.[1][2]

    • Slower Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with paper towels, before further cooling.[2]

    • Use a Different Solvent or a Mixed Solvent System: A different solvent might promote slower, more controlled crystal growth.

Troubleshooting Workflow

G Troubleshooting Crystallization of this compound start Start Crystallization cool Cool Solution start->cool observe Observe Outcome cool->observe no_xtal No Crystals Form observe->no_xtal No oil_out Compound 'Oils Out' observe->oil_out Oil low_yield Low Crystal Yield observe->low_yield Few good_xtal Good Crystals Formed observe->good_xtal Yes action_induce Action: - Scratch Flask - Add Seed Crystal - Evaporate Some Solvent no_xtal->action_induce action_oil Action: - Reheat and Add More Solvent - Cool Slower - Change Solvent oil_out->action_oil action_yield Action: - Concentrate Mother Liquor - Re-evaluate Solvent Choice - Ensure Complete Cooling low_yield->action_yield end End: Pure Crystals good_xtal->end action_induce->cool action_oil->cool action_yield->cool

Caption: Troubleshooting logic for common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for the crystallization of this compound?

A good crystallization solvent should dissolve the solute when hot but not when cold.[9] For this compound, which is a moderately polar molecule, you can follow the "like dissolves like" principle.[10] Start by testing small amounts of solvents like ethanol (B145695), methanol, acetone, ethyl acetate (B1210297), or toluene.[11] A mixed solvent system, such as ethanol/water or toluene/hexane (B92381), can also be effective.[11]

Q2: What is polymorphism and is it a concern for this compound?

Q3: How can I grow single crystals of this compound for X-ray diffraction?

Growing single crystals requires slow, controlled crystallization. Here are a few techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with a cap that has a few small holes and leave it in an undisturbed location.[12]

  • Solvent Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that has a layer of a "poor" solvent (in which the compound is insoluble but the "good" solvent is miscible). The "poor" solvent will slowly diffuse into the "good" solvent, causing crystals to form.[12]

Data Presentation

Table 1: Common Solvents for Crystallization of Moderately Polar Organic Compounds

SolventBoiling Point (°C)PolarityNotes
Water100HighCan be a good anti-solvent with more soluble organic solvents.[11]
Ethanol78HighOften a good choice for moderately polar compounds; can be mixed with water.[11]
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumA good solvent for many organic compounds, but its low boiling point can be a disadvantage.[11]
Ethyl Acetate77MediumA versatile solvent for a range of polarities.[11]
Toluene111LowGood for less polar compounds; can be paired with hexane or heptane (B126788) as an anti-solvent.
Hexane69LowA non-polar solvent, often used as an anti-solvent.

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate with a water bath for flammable solvents) while stirring or swirling.[9]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[9] To encourage slower cooling, the flask can be insulated.[1]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely before weighing and determining their melting point.

G cluster_protocol Cooling Crystallization Workflow step1 1. Dissolve Crude Product in Minimum Hot Solvent step2 2. Hot Filtration (if insoluble impurities are present) step1->step2 optional step3 3. Slow Cooling to Room Temperature step1->step3 step2->step3 step4 4. Cool in Ice Bath step3->step4 step5 5. Isolate Crystals (Vacuum Filtration) step4->step5 step6 6. Wash with Cold Solvent step5->step6 step7 7. Dry Crystals step6->step7

Caption: A standard workflow for cooling crystallization.

Protocol 2: Slow Evaporation for Single Crystal Growth

  • Prepare Solution: Dissolve the purified this compound in a high-purity, volatile solvent (e.g., ethyl acetate or acetone) to create a nearly saturated solution.

  • Filter: Filter the solution through a syringe filter into a clean vial to remove any dust particles.

  • Evaporation: Cover the vial with parafilm and poke a few small holes in it with a needle.

  • Incubate: Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitor: Allow the solvent to evaporate slowly over several days to weeks until single crystals form.

Protocol 3: Vapor Diffusion for Single Crystal Growth

  • Inner Vial: Dissolve the purified this compound in a small volume of a relatively non-volatile "good" solvent (e.g., toluene) in a small vial.

  • Outer Vial: In a larger vial, add a layer of a volatile "poor" solvent (e.g., hexane) in which the compound is insoluble.

  • Assembly: Carefully place the inner vial inside the outer vial, ensuring the solvent levels are such that the vials will not tip over.

  • Seal and Incubate: Seal the outer vial and leave it in an undisturbed location. The "poor" solvent will slowly vaporize and diffuse into the "good" solvent, reducing the solubility of the compound and promoting the growth of single crystals.

G cluster_vapor_diffusion Vapor Diffusion Setup setup Sealed Outer Vial Inner Vial with Solution (this compound in 'Good' Solvent) 'Poor' Solvent (Vapor Diffusion) process 1. 'Poor' solvent vaporizes. 2. Vapor dissolves in 'good' solvent. 3. Solubility of this compound decreases. 4. Slow crystal growth occurs.

Caption: Diagram of a vapor diffusion crystallization apparatus.

References

Technical Support Center: Purification of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Nitrobenzonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in this compound largely depend on the synthetic route employed. A common method for synthesizing ortho-nitrobenzonitriles is the reaction of the corresponding ortho-nitrochlorobenzene with a cyanide source, such as cuprous cyanide.[1] Therefore, the most probable impurities include:

  • Unreacted Starting Materials: Such as 2-chloronitrobenzene.

  • Inorganic Salts: Residual copper salts and other inorganic reagents used in the synthesis.

  • Isomeric Byproducts: Depending on the specificity of the nitration of benzonitrile (B105546) or the substitution reaction, other isomers of nitrobenzonitrile could be present in small amounts.

  • Solvent Residues: Residual solvents from the reaction or workup steps.

  • Degradation Products: Although relatively stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases) could lead to the formation of byproducts.

Q2: What are the recommended methods for purifying this compound?

A2: The most effective purification methods for this compound, which is a solid at room temperature, are recrystallization and column chromatography. For removal of non-volatile impurities or if the crude product is an oil, vacuum distillation can also be employed.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively assessed using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can be used to identify and quantify specific impurities. For related nitrobenzonitriles, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water is often effective.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the identity of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value (109-111 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of structurally similar impurities.

Troubleshooting Guides

Recrystallization Issues

Q4: My this compound product is still colored after recrystallization. How can I remove the color?

A4: A persistent yellow or brownish color often indicates the presence of trace impurities. Here are a few troubleshooting steps:

  • Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Use sparingly, as it can also adsorb some of your product, leading to a lower yield.

  • Choice of Solvent: Ensure you are using an appropriate solvent. For nitroaryl compounds, alcoholic solvents like ethanol (B145695) are often effective.[3] Experiment with different solvent systems. A two-solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381), may also be effective.[3][4][5]

  • Multiple Recrystallizations: A second recrystallization may be necessary to achieve a higher purity and remove residual color.

Q5: I am getting a low yield after recrystallization. What can I do to improve it?

A5: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to just dissolve the crude product. Adding excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Cooling the solution too quickly: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Inappropriate solvent choice: The ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at low temperatures.[6] If the compound is too soluble in the cold solvent, you will lose a significant amount of product.

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, try using a pre-heated funnel to prevent this.

Column Chromatography Issues

Q6: What is a good starting point for column chromatography of this compound?

A6: For a moderately polar compound like this compound, a good starting point for normal-phase column chromatography is:

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. A good starting ratio to try is in the range of 10:1 to 5:1 (hexane:ethyl acetate). The optimal ratio should be determined by preliminary TLC analysis to achieve an Rf value of 0.2-0.3 for the this compound spot. For the related 4-Nitrobenzonitrile, a 20:1 mixture of petroleum ether and ethyl acetate has been used successfully.[7]

Q7: The separation on my column is poor, and the bands are overlapping. How can I improve this?

A7: Poor separation can be addressed by:

  • Optimizing the Mobile Phase: If the compounds are eluting too quickly, decrease the polarity of the mobile phase (i.e., increase the proportion of hexane). If they are moving too slowly, increase the polarity (increase the proportion of ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also be very effective.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as this can lead to channeling and poor separation.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column with too much sample will lead to broad bands and poor separation.

  • Flow Rate: A slower flow rate generally allows for better equilibrium and improved separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on data for similar compounds, ethanol is a good first choice for a single-solvent recrystallization. For a two-solvent system, a combination of a solvent in which this compound is soluble (e.g., acetone, ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane, water) can be effective.[3][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., boiling ethanol) with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude material in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase. Ensure the column is packed uniformly.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Loading: Carefully load the sample solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a Claisen adapter to prevent bumping of the material into the condenser. Ensure all glass joints are properly greased and sealed. Use a stir bar in the distilling flask.

  • Apply Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin heating the distilling flask gently using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point. The boiling point of this compound is 165 °C at 16 mmHg.[9]

  • Cooling: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number612-24-8
Molecular FormulaC₇H₄N₂O₂
Molecular Weight148.12 g/mol
Melting Point109-111 °C
Boiling Point165 °C at 16 mmHg

Table 2: Comparative Solubility of 3-Nitrobenzonitrile in Various Organic Solvents at Different Temperatures (Mole Fraction, x10³)

This table presents data for the isomeric 3-Nitrobenzonitrile and serves as a useful guide for selecting solvents for the purification of this compound due to their structural similarity. The solubility of this compound is expected to follow similar trends.

Solvent278.15 K288.15 K298.15 K308.15 K318.15 K
Acetone78.89120.5171.1210.3241.6
Acetonitrile54.3287.65129.8170.1215.4
Ethyl Acetate35.2863.45102.3148.7202.7
Toluene25.6745.3272.11105.4143.2
Methanol18.9832.1151.2375.89104.3
Ethanol15.4327.8945.6768.9895.43
n-Propanol12.3423.4539.8760.1283.21
n-Butanol10.9820.1234.5652.3473.45
Isopropanol9.8718.7631.2348.7668.98
Cyclohexane1.232.544.878.1212.34

Data adapted from a study on 3-Nitrobenzonitrile for comparative purposes.[10][11]

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Initial State cluster_purity Purity Assessment cluster_purification Purification Methods cluster_issues Troubleshooting cluster_solutions Solutions cluster_end Final State Start Crude this compound Purity_Check Assess Purity (TLC, HPLC, MP) Start->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Purity Not Acceptable Pure_Product Pure this compound Purity_Check->Pure_Product Purity Acceptable Colored_Product Colored Product? Recrystallization->Colored_Product Check_Purity_Again Re-assess Purity Recrystallization->Check_Purity_Again Column_Chromatography Column Chromatography Poor_Separation Poor Separation? Column_Chromatography->Poor_Separation Column_Chromatography->Check_Purity_Again Vacuum_Distillation Vacuum Distillation Low_Yield Low Yield? Colored_Product->Low_Yield No Activated_Carbon Use Activated Carbon Colored_Product->Activated_Carbon Yes Oily_Product Oily Product? Low_Yield->Oily_Product No Change_Solvent Change Solvent System Low_Yield->Change_Solvent Yes Optimize_Eluent Optimize Mobile Phase Poor_Separation->Optimize_Eluent Yes Repack_Column Repack Column Poor_Separation->Repack_Column No Oily_Product->Column_Chromatography Yes Oily_Product->Check_Purity_Again No Activated_Carbon->Recrystallization Change_Solvent->Recrystallization Optimize_Cooling Optimize Cooling Rate Optimize_Eluent->Column_Chromatography Repack_Column->Column_Chromatography Check_Purity_Again->Column_Chromatography Still Impure Check_Purity_Again->Pure_Product Purity Acceptable

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Carbon (if colored) A->B C 3. Hot Filtration B->C Yes B->C No D 4. Cool Filtrate Slowly to Room Temperature C->D E 5. Cool in Ice Bath D->E F 6. Vacuum Filtration to Collect Crystals E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Purified Product G->H

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Nitrobenzonitrile Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize nucleophilic aromatic substitution (SNAr) reactions of 2-Nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for substitution on this compound?

A1: The substitution on this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is generally a two-step addition-elimination process. The electron-withdrawing nitro (-NO₂) and cyano (-CN) groups activate the aromatic ring for nucleophilic attack, particularly at the position ortho and para to the nitro group. The nucleophile attacks the carbon atom bearing the leaving group (in this case, the nitro group or another substituent), forming a resonance-stabilized intermediate called a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

Q2: Which position on the this compound ring is most susceptible to nucleophilic attack?

A2: The nitro group at position 2 is a strong electron-withdrawing group, making the ortho (position 6) and para (position 4) carbons to the nitro group most electron-deficient and thus most susceptible to nucleophilic attack if a suitable leaving group is present at those positions. If the nitro group itself is the target for substitution, the attack will occur at the C2 position.

Q3: What are common nucleophiles used for the substitution of this compound?

A3: A variety of nucleophiles can be used, including:

  • N-Nucleophiles: Ammonia, primary and secondary amines (e.g., piperidine, morpholine), and anilines.

  • O-Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides.

  • S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide).

Q4: How does the choice of solvent affect the reaction?

A4: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (MeCN) are generally preferred for SNAr reactions.[1] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity. Protic solvents, like alcohols, can solvate and deactivate the nucleophile through hydrogen bonding, which may slow down the reaction.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile: The nucleophile may not be strong enough to attack the aromatic ring.1a. If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate it in situ, increasing its nucleophilicity. 1b. Consider using a stronger, negatively charged nucleophile (e.g., an alkoxide instead of an alcohol).[3]
2. Low reaction temperature: The activation energy for the reaction has not been overcome.2. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions by TLC.
3. Presence of water: Water can protonate and deactivate the nucleophile.3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
4. Poor solubility: Reactants may not be fully dissolved at the reaction temperature.4. Choose a solvent in which all reactants are soluble at the desired reaction temperature.
Formation of Multiple Products / Side Reactions 1. Hydrolysis of the nitrile group: The cyano group can be hydrolyzed to an amide or carboxylic acid, especially in the presence of strong acid or base and water.[4][5]1. Use anhydrous conditions and avoid harsh acidic or basic workup procedures if the nitrile group is to be preserved.
2. Reduction of the nitro group: Some nucleophiles or reaction conditions can reduce the nitro group to an amine or other intermediates.[6][7]2. Choose a nucleophile that is not a strong reducing agent. If reduction is unavoidable, consider a different synthetic route or protecting group strategy.
3. Attack at the nitrile group: Strong, hard nucleophiles like alkoxides may preferentially attack the electrophilic carbon of the nitrile group.3. For substitution of the nitro group with an O-nucleophile, consider using a phenoxide which is a softer nucleophile. Monitor the reaction carefully for the formation of imidate intermediates.
4. Disubstitution: If other leaving groups are present on the ring, an excess of the nucleophile or prolonged reaction times can lead to multiple substitutions.[2]4. Use a stoichiometric amount of the nucleophile and closely monitor the reaction progress by TLC to stop the reaction upon consumption of the starting material.
Product is a dark, intractable tar 1. Decomposition at high temperatures: The starting material or product may be unstable at the reaction temperature.1. Attempt the reaction at a lower temperature for a longer duration.
2. Side reactions leading to polymerization: Certain reactive intermediates may lead to polymerization.2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Consider the use of radical inhibitors if radical pathways are suspected.

Data Presentation

The following tables provide illustrative data for nucleophilic aromatic substitution on nitro-activated aromatic compounds. Note that this data is for analogous systems and should be used as a guideline for optimizing reactions with this compound.

Table 1: Effect of Nucleophile on Reaction Rate with Methyl 2,4-dichloro-3,5-dinitrobenzoate in Methanol (B129727) at 25°C

NucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Piperidine1.2 x 10⁴
Piperazine5.6 x 10³
Morpholine2.5 x 10³
Thiomorpholine7.1 x 10³
Data is illustrative for a related substrate and highlights the influence of nucleophile structure on reaction kinetics.[7]

Table 2: Typical Yields for SNAr Reaction of Methyl 4-fluoro-3-nitrobenzoate with Various Amines

NucleophileProductYield (%)
BenzylamineMethyl 4-(benzylamino)-3-nitrobenzoate93
PiperidineMethyl 3-nitro-4-(piperidin-1-yl)benzoate85
MorpholineMethyl 4-morpholino-3-nitrobenzoate88
Yields are based on isolated product for a related substrate and demonstrate the general efficacy of SNAr with amine nucleophiles.[7]

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

This protocol is an adapted general procedure for the reaction of this compound with a secondary amine like piperidine.

Materials:

  • This compound

  • Piperidine (or other amine nucleophile)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).

  • Add the desired amine (1.1-1.5 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Alkoxylation of this compound

This protocol is an adapted general procedure for the reaction of this compound with an alkoxide like sodium methoxide.

Materials:

  • This compound

  • Sodium Methoxide (or other sodium alkoxide)

  • Anhydrous Methanol (or corresponding alcohol)

  • Dichloromethane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material.

  • Add sodium methoxide (1.2-1.5 eq) to the solution at room temperature.

  • Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow start Reaction Setup: This compound + Nucleophile monitor Monitor Reaction by TLC start->monitor no_rxn Low or No Conversion? monitor->no_rxn After set time workup Workup and Isolation analyze Analyze Product (NMR, MS) workup->analyze complete Reaction Successful analyze->complete side_products Side Products Observed? no_rxn->side_products No increase_temp Increase Temperature no_rxn->increase_temp Yes stronger_nuc Use Stronger Nucleophile / Add Base no_rxn->stronger_nuc Yes check_anhydrous Ensure Anhydrous Conditions no_rxn->check_anhydrous Yes change_solvent Change Solvent no_rxn->change_solvent Yes side_products->workup No purify Optimize Purification side_products->purify Yes adjust_conditions Adjust Stoichiometry / Time side_products->adjust_conditions Yes check_side_rxns Identify Side Products (e.g., hydrolysis, reduction) side_products->check_side_rxns Yes increase_temp->start stronger_nuc->start check_anhydrous->start change_solvent->start purify->start adjust_conditions->start check_side_rxns->start

Caption: Logical workflow for troubleshooting this compound substitution reactions.

References

preventing side reactions in 2-Nitrobenzonitrile chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered in this compound chemistry?

A1: The primary side reactions involving this compound stem from the reactivity of its two functional groups: the nitro group and the nitrile group. Common side reactions include:

  • Unwanted reduction of the nitro group when targeting the nitrile functionality.

  • Hydrolysis of the nitrile group to 2-nitrobenzamide (B184338) or 2-nitrobenzoic acid under acidic or basic conditions.[1][2][3]

  • Intramolecular cyclization , a consequence of the ortho-positioning of the nitro and nitrile groups, which can lead to quinazolinone derivatives, especially under reductive conditions.[4]

  • Complete reduction of both the nitro and nitrile groups under harsh reducing conditions.

  • Formation of benzoic acid when heated with aqueous-alcoholic sodium hydroxide.[1][2]

  • General decomposition at elevated temperatures or under harsh pH conditions.

Q2: How can I selectively reduce the nitro group of this compound without affecting the nitrile group?

A2: Selective reduction of the nitro group to an amine (forming 2-aminobenzonitrile) is a common transformation that requires careful choice of reagents to avoid reduction of the nitrile. Several methods are effective:

  • Catalytic Hydrogenation: Using catalysts like Platinum on carbon (Pt/C) with hydrogen gas at low pressure is a viable method. Palladium on carbon (Pd/C) can sometimes be too aggressive and lead to nitrile reduction.[5]

  • Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in the presence of an acid like HCl, or iron (Fe) powder in acidic media, are classic and effective methods for this selective reduction.[5] Zinc dust in hydrochloric acid has also been reported to give high yields of 2-aminobenzonitrile (B23959).

Q3: What conditions lead to the hydrolysis of the nitrile group in this compound, and how can it be prevented?

A3: The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-nitrobenzamide and subsequently 2-nitrobenzoic acid.[1][2][3][6]

To prevent hydrolysis:

  • Maintain Neutral pH: Whenever possible, conduct reactions under neutral conditions.

  • Anhydrous Conditions: Use anhydrous (dry) solvents and reagents to minimize the presence of water.

  • Avoid Strong Acids and Bases: If acidic or basic conditions are necessary, consider using milder reagents or limiting the reaction time and temperature. For acid-catalyzed reactions, the mechanism often involves N-protonation followed by a rate-limiting attack of water.[6]

Q4: What is the "ortho effect" and how does it influence the reactivity of this compound?

A4: The ortho effect refers to the unique influence of a substituent at the ortho position on the reactivity of a functional group on a benzene (B151609) ring, which is not solely explained by its electronic properties.[7][8][9] In this compound, the close proximity of the nitro and nitrile groups leads to:

  • Steric Hindrance: The groups can sterically interact, potentially forcing one or both out of the plane of the benzene ring. This can alter the molecule's electronic properties and reactivity.[8]

  • Intramolecular Interactions: The ortho positioning facilitates intramolecular reactions, such as the cyclization to form heterocyclic systems upon reduction of the nitro group.[4][10][11]

  • Altered Basicity/Acidity: The ortho effect can influence the basicity of the nitrile nitrogen and the overall electronic distribution of the aromatic ring.[12][13]

Troubleshooting Guides

Issue 1: Low yield or no reaction
Possible Cause Troubleshooting Step
Inertness of Starting Material Confirm the identity and purity of your this compound. Consider that the electron-withdrawing nature of both the nitro and nitrile groups deactivates the aromatic ring towards certain reactions.
Inappropriate Reagents Ensure your reagents are pure and active. Some reagents, especially hydrides and organometallics, can degrade with improper storage.
Suboptimal Reaction Conditions The reaction may require higher temperatures or a different solvent. Systematically screen reaction parameters such as temperature, concentration, and solvent.
Poor Stirring In heterogeneous reactions (e.g., with solid metals), ensure efficient stirring to maximize surface contact between reactants.
Issue 2: Formation of 2-Nitrobenzamide or 2-Nitrobenzoic Acid
Possible Cause Troubleshooting Step
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Acidic or Basic Conditions If possible, buffer the reaction to maintain a neutral pH. If acidic or basic conditions are required, use the mildest possible reagents and monitor the reaction closely to avoid prolonged exposure.
High Reaction Temperature Perform the reaction at a lower temperature to minimize the rate of hydrolysis.
Issue 3: Unintended Reduction of the Nitrile Group
Possible Cause Troubleshooting Step
Overly Aggressive Reducing Agent When reducing the nitro group, avoid harsh reducing agents like Lithium Aluminum Hydride (LAH) if you intend to preserve the nitrile. Opt for more selective reagents like SnCl₂ or catalytic hydrogenation with Pt/C.
Prolonged Reaction Time or Excess Reagent Monitor the reaction progress carefully using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reduction. Use a stoichiometric amount of the reducing agent where possible.
Issue 4: Formation of Polymeric or Tar-like Byproducts
Possible Cause Troubleshooting Step
High Reaction Temperature Many nitroaromatic compounds are prone to decomposition at elevated temperatures. Maintain strict temperature control.
Highly Concentrated Reaction Mixture Running the reaction at a lower concentration may help to minimize intermolecular side reactions that can lead to polymerization.
Presence of Impurities Ensure the purity of your starting materials and solvents, as impurities can sometimes catalyze polymerization.

Data Presentation

Table 1: Selective Reduction of the Nitro Group in Nitrobenzonitriles
Reagent/Catalyst Substrate Product Yield (%) Key Conditions Reference
Zn dust / HClThis compound2-Aminobenzonitrile9520-30°C, followed by neutralization with Na₂CO₃[14]
SnCl₂·2H₂Op-Nitrobenzoic acid (as model)p-Aminobenzoic acid94.5Absolute ethanol, 70°C, under N₂[5]
1% Pt/C, H₂Aromatic nitro-nitrileAromatic amino-nitrileNot specifiedLow hydrogen pressure[5]
Table 2: Side Reactions of this compound
Side Reaction Side Product Conditions Yield (%) Reference
Hydrolysis and DenitrationBenzoic AcidAqueous-ethanolic NaOH, heat70[1][2]
Hydrolysis2-NitrobenzamideAqueous-ethanolic NaOH, heatFormed as an intermediate[2]
Concerted Hydrolysis and Reduction2-AminobenzamideCu catalyst, Hydrazine hydrateNot specified[4]
Dehydration of Oxime (synthesis context)3-NitrobenzonitrileFrom 3-Nitrobenzaldoxime under harsh acidic/basic conditions or heatPotential major byproduct[15]

Experimental Protocols

Protocol 1: Selective Reduction of this compound to 2-Aminobenzonitrile using Zinc Dust

Materials:

  • This compound

  • Zinc dust

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable amount of concentrated hydrochloric acid.

  • Cool the mixture in an ice bath to maintain a temperature of 20-30°C.

  • Slowly add zinc dust to the stirred solution in portions. The addition should be controlled to keep the temperature within the desired range.

  • After the addition is complete, continue stirring at 20-30°C and monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to 5-10°C.

  • Carefully neutralize the excess acid by adding a saturated solution of sodium carbonate until the pH is neutral to slightly basic.

  • Extract the product with toluene (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude 2-aminobenzonitrile can be further purified by vacuum distillation or recrystallization.[14]

Protocol 2: Purification of Nitriles by Recrystallization

Objective: To remove soluble impurities from a solid nitrile like this compound.

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the nitrile is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common choices for benzonitriles include ethanol/water or toluene/hexane mixtures.

  • Dissolution: In an Erlenmeyer flask, add the crude nitrile and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Reaction Pathways of this compound

reaction_pathways This compound This compound 2-Aminobenzonitrile 2-Aminobenzonitrile This compound->2-Aminobenzonitrile Selective Reduction (e.g., Zn/HCl) 2-Nitrobenzamide 2-Nitrobenzamide This compound->2-Nitrobenzamide Mild Hydrolysis (H⁺ or OH⁻) Benzoic Acid Benzoic Acid This compound->Benzoic Acid aq. alcoholic NaOH, heat 2-Aminobenzamide 2-Aminobenzamide This compound->2-Aminobenzamide Concerted Hydrolysis & Reduction (Cu/N₂H₄) Quinazolinone Derivatives Quinazolinone Derivatives 2-Aminobenzonitrile->Quinazolinone Derivatives Reaction with Carbonyls 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid 2-Nitrobenzamide->2-Nitrobenzoic Acid Strong Hydrolysis (H⁺ or OH⁻) 2-Aminobenzamide->Quinazolinone Derivatives Cyclization

Caption: Key reaction pathways of this compound.

Experimental Workflow for Selective Reduction and Purification

experimental_workflow cluster_reaction Selective Reduction cluster_purification Purification Start Start Dissolve_2NB Dissolve this compound in HCl Start->Dissolve_2NB Add_Zn Add Zinc Dust (20-30°C) Dissolve_2NB->Add_Zn Monitor_TLC Monitor by TLC Add_Zn->Monitor_TLC Neutralize Neutralize with Na₂CO₃ Monitor_TLC->Neutralize Extract Extract with Toluene Neutralize->Extract Dry_Organic Dry Organic Layer Extract->Dry_Organic Work-up Evaporate Evaporate Solvent Dry_Organic->Evaporate Recrystallize Recrystallize Crude Product Evaporate->Recrystallize Isolate_Pure Isolate Pure 2-Aminobenzonitrile Recrystallize->Isolate_Pure

Caption: Workflow for the synthesis and purification of 2-Aminobenzonitrile.

Troubleshooting Logic for Unwanted Byproducts

troubleshooting_logic Start Unwanted Byproduct Detected Identify Identify Byproduct (NMR, MS, IR) Start->Identify Is_Hydrolysis Hydrolysis Product? (Amide, Acid) Identify->Is_Hydrolysis Is_Reduction Over-reduction Product? Identify->Is_Reduction Is_Cyclization Cyclized Product? Identify->Is_Cyclization Check_Water Use Anhydrous Conditions Is_Hydrolysis->Check_Water Yes Check_pH Maintain Neutral pH Is_Hydrolysis->Check_pH Yes Change_Reagent Use Milder Reducing Agent Is_Reduction->Change_Reagent Yes Monitor_Time Reduce Reaction Time Is_Reduction->Monitor_Time Yes Control_Temp Control Reaction Temperature Is_Cyclization->Control_Temp Yes Modify_Conditions Modify Reaction Conditions (e.g., avoid reducing atmosphere) Is_Cyclization->Modify_Conditions Yes

Caption: Troubleshooting logic for byproduct formation.

References

Technical Support Center: Troubleshooting Low Conversion in 2-Nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Nitrobenzonitrile. Whether you are performing a nucleophilic aromatic substitution (SNAr), a catalytic hydrogenation, or another transformation, this guide will help you diagnose and resolve issues related to low conversion and yield.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion of my this compound starting material. What are the general initial steps I should take?

A1: When facing low or no conversion, a systematic review of your experimental setup and reagents is the first step.[1] Begin by confirming the identity and purity of your this compound and other reagents. Impurities in the starting materials can inhibit the reaction.[2] Next, verify that your reaction conditions (temperature, pressure, stirring rate) are appropriate for the specific transformation you are attempting. Ensure that all glassware is clean and dry, as water can be detrimental in many organic reactions. Finally, re-evaluate your reaction monitoring technique (e.g., TLC, GC, LC-MS) to ensure you are accurately assessing the reaction's progress.[1]

Q2: My reaction is sluggish. Could the solvent be the issue?

A2: Absolutely. The choice of solvent is critical and can significantly impact reaction rates and yields. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can accelerate the reaction by solvating the cation of the nucleophile, thereby increasing its reactivity.[3] Protic solvents, on the other hand, can solvate the nucleophile and reduce its effectiveness. For catalytic hydrogenation, alcohols like ethanol (B145695) or methanol (B129727) are common choices due to their ability to dissolve the substrate and their compatibility with many catalysts.[4]

Q3: I suspect my catalyst is inactive in a hydrogenation reaction. How can I confirm this and what can I do?

A3: Catalyst inactivity is a common cause of low conversion in hydrogenation reactions. Signs of an inactive catalyst include a lack of hydrogen uptake and the reaction stalling.[1] Catalysts like Palladium on carbon (Pd/C) and Raney® Nickel can be deactivated by improper handling, storage, or poisoning.[4] Ensure your catalyst is fresh or has been stored under an inert atmosphere. Catalyst poisoning can occur due to impurities in the substrate, solvent, or hydrogen gas, with sulfur compounds being a common culprit.[1] If you suspect poisoning, purifying your starting materials and using high-purity solvents and hydrogen is recommended. In some cases, a more active catalyst or a higher catalyst loading may be necessary.

Q4: What are the common side products I should be aware of in reactions with this compound?

A4: The nature of side products depends on the reaction type. In nucleophilic aromatic substitution (SNAr) , if a di-substituted starting material is used, substitution at an unintended position can occur. With strong nucleophiles, reaction with the nitrile group is also a possibility. In catalytic hydrogenation , the reduction of the nitro group can lead to a variety of products besides the desired 2-aminobenzonitrile (B23959). These include partially reduced intermediates like nitroso and hydroxylamino compounds, as well as over-reduction products where the nitrile group is also reduced. Dimerization to form azo or azoxy compounds can also occur.[5]

Troubleshooting Guides for Specific Reactions

Nucleophilic Aromatic Substitution (SNAr)

Low conversion in SNAr reactions of this compound is often linked to the nucleophile's reactivity, the reaction conditions, or the presence of contaminants.

Troubleshooting Workflow for Low Conversion in SNAr Reactions

SNAr_Troubleshooting start Low Conversion in SNAr Reaction check_reagents Verify Purity of This compound & Nucleophile start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Base) check_reagents->check_conditions Reagents are pure purify_reagents Purify Starting Materials (e.g., recrystallization) check_reagents->purify_reagents Impurities detected check_water Assess for Water Contamination check_conditions->check_water Conditions are appropriate adjust_conditions Adjust Solvent (e.g., to DMF/DMSO), Increase Temperature, Use Stronger Base check_conditions->adjust_conditions Suboptimal conditions optimize Systematically Optimize Conditions check_water->optimize System is anhydrous dry_reagents Use Anhydrous Solvents & Reagents check_water->dry_reagents Water present product Improved Conversion optimize->product purify_reagents->start Re-run reaction adjust_conditions->start Re-run reaction dry_reagents->start Re-run reaction

Troubleshooting workflow for SNAr reactions.

Common Issues and Solutions in SNAr Reactions:

Issue Potential Cause Recommended Solution
No or very slow reaction Weak nucleophileUse a stronger nucleophile or add a base to deprotonate the nucleophile in situ.
Inappropriate solventSwitch to a polar aprotic solvent such as DMF or DMSO.[3]
Low temperatureGradually increase the reaction temperature while monitoring for side product formation.
Water contaminationEnsure all reagents and solvents are anhydrous. Water can protonate and deactivate the nucleophile.
Formation of multiple products Reaction at the nitrile groupUse milder reaction conditions (lower temperature, less reactive nucleophile).
Impure starting materialPurify the this compound, for instance by recrystallization, before use.

Data on SNAr Reactions of Nitrobenzonitriles:

While specific comparative data for this compound is sparse, the following table provides illustrative yields for SNAr reactions on a similar substrate, 4-nitrobenzonitrile, which demonstrates the effect of the nucleophile and reaction conditions.

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideDMSORoom Temp-Low conversion with 1 eq., improves with excess MeONa and catalytic MeOH[6]
PiperidineAcetonitrile822~95
Sodium AzideDMSO110-Good to excellent yields with a catalyst[7]

Note: Yields are highly dependent on the specific reaction conditions and should be optimized for each transformation.

Catalytic Hydrogenation

The reduction of the nitro group in this compound to an amine is a common transformation, but achieving high conversion and selectivity can be challenging.

Troubleshooting Workflow for Low Conversion in Hydrogenation

Hydrogenation_Troubleshooting start Low Conversion in Hydrogenation check_catalyst Verify Catalyst Activity (Age, Storage, Handling) start->check_catalyst check_poisons Investigate Potential Catalyst Poisons check_catalyst->check_poisons Catalyst appears active replace_catalyst Use Fresh or More Active Catalyst (e.g., different metal or support) check_catalyst->replace_catalyst Catalyst inactive check_conditions Review Reaction Conditions (H2 Pressure, Temp, Stirring) check_poisons->check_conditions No obvious poisons purify_reagents Purify Substrate and Solvent, Use High-Purity H2 check_poisons->purify_reagents Poisons suspected (e.g., sulfur compounds) optimize Systematically Optimize Conditions check_conditions->optimize Conditions are appropriate adjust_conditions Increase H2 Pressure, Adjust Temperature, Improve Stirring check_conditions->adjust_conditions Suboptimal conditions product Improved Conversion optimize->product replace_catalyst->start Re-run reaction purify_reagents->start Re-run reaction adjust_conditions->start Re-run reaction

Troubleshooting workflow for hydrogenation reactions.

Common Issues and Solutions in Catalytic Hydrogenation:

Issue Potential Cause Recommended Solution
Slow or stalled reaction Inactive catalystUse a fresh batch of catalyst or a more active one (e.g., Raney® Nickel can be more active than Pd/C for some substrates).[5]
Catalyst poisoningPurify the this compound and solvent to remove potential poisons like sulfur compounds.[1]
Insufficient hydrogen pressureEnsure the system is properly sealed and increase the hydrogen pressure.
Poor mass transferIncrease the stirring speed to ensure good mixing of the catalyst, substrate, and hydrogen.
Low selectivity (formation of byproducts) Over-reduction of the nitrile groupChoose a more selective catalyst or milder reaction conditions (lower temperature and pressure). The addition of certain additives can sometimes suppress nitrile reduction.
Formation of dimeric byproducts (azo/azoxy)This can occur with incomplete reduction. Ensure the reaction goes to completion by using a more active catalyst or more forcing conditions.
Hydrolysis of nitrile to amideThis can be a side reaction, especially with Raney Nickel in alcoholic solvents.[5]

Data on the Reduction of this compound:

CatalystReducing AgentSolventTemperature (°C)Yield of 2-Aminobenzonitrile (%)Notes
Zinc DustHClToluene20-3095[8]
Raney® NickelH₂Methanol/Dioxane-Leads to 2-aminobenzamide (B116534) via intramolecular oxidation[5]-
Pd/CH₂--Generally effective for nitro group reduction, but can also reduce the nitrile group under more forcing conditions.[9]Selectivity can be an issue.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of choice (e.g., piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., K₂CO₃), if the amine is used as its salt or is a weak nucleophile

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Experimental Workflow:

SNAr_Workflow setup 1. Setup Reaction (Inert atmosphere) dissolve 2. Dissolve this compound in anhydrous solvent setup->dissolve add_reagents 3. Add Amine (and base if needed) dissolve->add_reagents heat 4. Heat to desired temperature add_reagents->heat monitor 5. Monitor by TLC/GC/LC-MS heat->monitor workup 6. Aqueous Workup monitor->workup extract 7. Extraction with Organic Solvent workup->extract purify 8. Purification (e.g., Column Chromatography) extract->purify product Final Product purify->product

General workflow for an SNAr reaction.

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, condenser, and an inlet for inert gas.

  • Under a stream of nitrogen or argon, add this compound (1 equivalent) and the anhydrous solvent.

  • Add the amine (1.1-1.5 equivalents). If a base is required, add it at this stage (1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 100°C).

  • Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired substituted product.

Protocol 2: General Procedure for the Catalytic Hydrogenation of this compound to 2-Aminobenzonitrile

This protocol provides a general method for the reduction of the nitro group. The choice of catalyst and conditions will influence selectivity.

Materials:

  • This compound

  • Solvent (e.g., Ethanol, Methanol)

  • Hydrogenation catalyst (e.g., Pd/C, Raney® Nickel, Zinc dust)

  • Hydrogen source (for catalytic hydrogenation) or acid (for metal/acid reduction)

  • Hydrogenation apparatus (e.g., Parr shaker) or standard laboratory glassware

Experimental Workflow:

Hydrogenation_Workflow setup 1. Charge Reactor with Substrate, Solvent, Catalyst purge 2. Purge with Inert Gas, then H2 setup->purge pressurize 3. Pressurize with H2 purge->pressurize react 4. Stir at desired Temperature & Pressure pressurize->react monitor 5. Monitor H2 uptake and/or TLC/GC react->monitor filter 6. Filter Catalyst monitor->filter concentrate 7. Concentrate Filtrate filter->concentrate purify 8. Purification concentrate->purify product Final Product purify->product

General workflow for a catalytic hydrogenation reaction.

Procedure (using Pd/C and H₂ gas):

  • To a hydrogenation vessel, add this compound (1 equivalent), the solvent, and the Pd/C catalyst (typically 5-10 mol% Pd).

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) before carefully introducing hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).

  • Monitor the reaction by observing the hydrogen uptake or by periodically taking samples for analysis (TLC, GC, or LC-MS) after carefully venting the system.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 2-aminobenzonitrile by column chromatography or recrystallization.

Disclaimer: These protocols are intended as general guidelines. All reactions should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

Technical Support Center: Scaling Up the Synthesis of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during laboratory-scale and pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthesis routes for this compound?

A1: The two primary and most industrially viable routes for synthesizing this compound are the Sandmeyer reaction and nucleophilic aromatic substitution.

  • Sandmeyer Reaction: This classic method involves the diazotization of 2-nitroaniline (B44862) followed by a reaction with a cyanide source, typically copper(I) cyanide.[1][2][3] It is a versatile and well-established method for introducing a nitrile group onto an aromatic ring.[4]

  • Nucleophilic Aromatic Substitution: This route uses an ortho-halonitrobenzene, such as 2-chloronitrobenzene, as the starting material. The halogen is displaced by a cyanide ion, often facilitated by a copper catalyst in a polar aprotic solvent.[5][6]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include managing reaction exotherms, ensuring efficient mixing, handling toxic reagents, and developing robust purification methods.[7] Inefficient heat transfer in large reactors can lead to side reactions or runaway conditions.[8][9] The use of cyanide salts requires strict safety protocols and waste management procedures.

Q3: What safety precautions are critical when working with cyanide reagents on a larger scale?

A3: Working with cyanide compounds is extremely hazardous due to their high toxicity. Key safety measures include:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a contained reactor system.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, respiratory protection may be necessary.

  • Emergency Preparedness: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations. A common quenching procedure involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

Q4: How can I minimize byproduct formation during the Sandmeyer reaction?

A4: Byproduct formation in the Sandmeyer reaction can be minimized by carefully controlling the reaction conditions. Key parameters include:

  • Temperature Control: The diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[4]

  • pH Control: Maintaining the correct acidic conditions is crucial for the stability of the diazonium salt.

  • Reagent Purity: Using high-purity 2-nitroaniline and sodium nitrite (B80452) is essential.

Q5: Is column chromatography a viable purification method for large-scale production?

A5: While effective at the lab scale, column chromatography is generally not economically or practically feasible for large-scale industrial production.[7] Alternative purification methods such as recrystallization, distillation, or solvent extraction are preferred for purifying large quantities of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete Diazotization: Temperature too high; insufficient acid.Maintain temperature between 0-5 °C during diazotization. Ensure a sufficient excess of mineral acid (e.g., HCl) is used.
Premature Decomposition of Diazonium Salt: Temperature too high; presence of impurities.Keep the diazonium salt solution cold at all times and use it immediately after preparation.[4] Filter the solution if any solid impurities are present.[10]
Inefficient Cyanation: Poor quality of copper(I) cyanide; insufficient reaction time or temperature.Use freshly prepared or high-purity CuCN. Optimize the reaction temperature and time for the cyanation step.
Product is Dark or Oily Presence of Azo Byproducts: Incomplete reaction or side reactions during diazotization.Ensure complete diazotization by testing for the absence of starting amine. Consider an activated carbon treatment of the crude product solution before crystallization.
Residual Copper Salts: Inefficient workup and extraction.Wash the organic extracts thoroughly with an aqueous solution of a complexing agent like ethylenediaminetetraacetic acid (EDTA) or ammonia (B1221849) to remove copper salts.
Runaway Reaction (Exothermic Event) Poor Heat Dissipation: Inadequate cooling capacity for the reactor size; addition rate of reagents is too fast.Use a reactor with a high surface-area-to-volume ratio. Employ controlled, slow addition of reagents, especially during the addition of the diazonium salt to the cyanide solution.[9]
Decomposition of Diazonium Salt: Unstable diazonium salt.Ensure the diazotization is carried out at the correct low temperature and that the salt is not allowed to warm up or be stored for extended periods.
Difficulty Filtering Final Product Very Fine Crystal Size: Rapid precipitation or crystallization.Optimize the crystallization process. Consider cooling the solution more slowly or using a different solvent system to encourage the growth of larger crystals.
Oily Product Prevents Filtration: Presence of impurities inhibiting crystallization.Attempt to purify a small sample by another method (e.g., chromatography) to identify the impurity. If the product is known to be a low-melting solid, consider cooling the filtration apparatus.

Data Presentation

Table 1: Comparison of Common Synthesis Routes for this compound

ParameterSandmeyer Reaction (from 2-Nitroaniline)Nucleophilic Substitution (from 2-Chloronitrobenzene)
Starting Material 2-Nitroaniline2-Chloronitrobenzene
Key Reagents NaNO₂, HCl, CuCNCuCN, Solvent (e.g., DMF, NMP)
Typical Yield 60-85%80-95%
Reaction Temperature 0-5 °C (Diazotization), 25-100 °C (Cyanation)150-200 °C
Advantages Well-established, versatile, avoids high temperatures for the initial step.[1]High yields, simpler one-step procedure.[5]
Disadvantages Two-step process, requires careful temperature control, potential for diazonium salt instability.High reaction temperatures, requires pressure-rated equipment for some solvents, starting material may be more expensive.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the diazotization of 2-nitroaniline followed by cyanation.

Step 1: Diazotization of 2-Nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.

Step 2: Cyanation

  • In a separate reactor, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.1 eq) in a suitable solvent (e.g., water or toluene).

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture. The rate of addition should be controlled to manage the evolution of nitrogen gas and any exotherm.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70 °C) until the evolution of nitrogen ceases.

  • Cool the mixture, and extract the product with an organic solvent (e.g., toluene (B28343) or dichloromethane).

  • Wash the organic layer with water, followed by a dilute sodium hydroxide (B78521) solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol (B145695) or isopropanol.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis from 2-chloronitrobenzene.[5]

  • To a pressure-rated reactor equipped with a mechanical stirrer and a temperature controller, add 2-chloronitrobenzene (1.0 eq), copper(I) cyanide (1.1 eq), and a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)).

  • Seal the reactor and heat the mixture to 160-190 °C with vigorous stirring.

  • Maintain the temperature and monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC). The reaction is typically complete within 6-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and stir to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove the solvent and inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_prep Preparation & Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagent_prep Reagent Preparation (2-Nitroaniline, NaNO2, CuCN) diazotization Diazotization (0-5 °C) reagent_prep->diazotization cyanation Sandmeyer Cyanation (Heat) diazotization->cyanation extraction Extraction with Organic Solvent cyanation->extraction washing Aqueous Washes (Base, Brine) extraction->washing drying Drying & Concentration washing->drying recrystallization Recrystallization drying->recrystallization filtration Filtration & Drying of Final Product recrystallization->filtration analysis Quality Control (HPLC, GC, NMR) filtration->analysis final_product This compound (>99% Purity) analysis->final_product Meets Specs

Caption: Experimental workflow for the synthesis of this compound via Sandmeyer reaction.

troubleshooting_tree start Low Yield or Purity Issue q1 Is the reaction complete? (Check by TLC/GC) start->q1 a1_no Incomplete Reaction q1->a1_no No q2 Was the diazotization temperature kept at 0-5 °C? q1->q2 Yes s1 Increase reaction time or temperature. Verify reagent stoichiometry and quality. a1_no->s1 a2_no Poor Diazonium Salt Stability q2->a2_no No q3 Are there signs of byproducts (e.g., dark color)? q2->q3 Yes s2 Improve cooling efficiency. Ensure slow, controlled addition of NaNO2. a2_no->s2 a3_yes Side Reactions or Decomposition q3->a3_yes Yes a3_no Purification Issue q3->a3_no No s3 Use diazonium salt immediately. Consider activated carbon treatment. Optimize workup to remove impurities. a3_yes->s3 s4 Re-evaluate crystallization solvent and conditions. Check for mechanical losses during workup. a3_no->s4

Caption: Troubleshooting decision tree for low yield or purity in this compound synthesis.

sandmeyer_pathway Sandmeyer Reaction Pathway start 2-Nitroaniline reagents1 + NaNO2, HCl (0-5 °C) start->reagents1 diazonium 2-Nitrobenzenediazonium Chloride reagents2 + CuCN - N2, - CuCl diazonium->reagents2 product This compound reagents1->diazonium reagents2->product

Caption: Simplified reaction pathway for the Sandmeyer synthesis of this compound.

References

stability issues of 2-Nitrobenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful and safe use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with this compound?

A1: this compound is a generally stable compound under standard conditions.[1] However, its stability can be compromised under certain circumstances, leading to undesired side reactions or decomposition. The primary concerns involve:

  • Thermal Stress: Elevated temperatures can lead to decomposition.

  • Strongly Acidic or Basic Conditions: The nitrile and nitro groups can undergo reactions in the presence of strong acids or bases.

  • Reactive Nucleophiles: The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, making it susceptible to nucleophilic attack, which can lead to complex product mixtures if not the intended reaction.

Q2: What are the known incompatible materials with this compound?

A2: To ensure safety and reaction integrity, avoid using this compound with strong oxidizing agents and strong acids.[1] Reactions with strong bases should also be carefully controlled, as they can promote hydrolysis of the nitrile group or other side reactions.

Q3: Can the nitrile group in this compound hydrolyze?

A3: Yes, the nitrile group can be hydrolyzed to a primary amide (2-nitrobenzamide) and subsequently to a carboxylic acid (2-nitrobenzoic acid). This process is typically catalyzed by strong acids or bases, especially at elevated temperatures. For instance, in a copper-catalyzed reaction with hydrazine (B178648) hydrate (B1144303), the nitrile group of this compound undergoes hydrolysis to form 2-aminobenzamide (B116534) as an intermediate.[2]

Q4: How does the nitro group influence the reactivity of this compound?

A4: The nitro group is a strong electron-withdrawing group. This has two main effects:

  • It activates the benzene (B151609) ring towards nucleophilic aromatic substitution.

  • The nitro group itself can be a site of reaction, most commonly reduction to an amino group.

Q5: Are there any known unique reactivities of this compound?

A5: Yes, this compound exhibits unique reactivity with certain reagents. For example, its reaction with hydrazine hydrate in the presence of a copper catalyst leads to a concerted hydrolysis of the nitrile and reduction of the nitro group, forming 2-aminobenzamide, which can then be used to synthesize dihydro-quinazolinone derivatives.[2] Similar tandem reactions have been observed with alcohols using copper or ruthenium catalysts to produce quinazolin-4(3H)-ones.[3][4][5]

Troubleshooting Guides

Issue 1: Low Yield or No Desired Product Formation
Possible Cause Troubleshooting Step
Decomposition of Starting Material Confirm the purity of your this compound before use. Consider that elevated temperatures may cause decomposition. If possible, run the reaction at a lower temperature for a longer duration.
Unintended Reaction with Solvent The choice of solvent is critical. In reactions involving strong nucleophiles, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they do not "cage" the nucleophile through hydrogen bonding, thus preserving its reactivity.[6] Polar protic solvents (e.g., water, alcohols) can stabilize ions and may favor undesired side reactions like solvolysis.
Incompatible Reagents Ensure that your reaction medium does not contain strong oxidizing agents or strong acids, which are known to be incompatible with this compound.[1]
Issue 2: Formation of Multiple Side Products
Possible Cause Troubleshooting Step
Reaction with Nucleophiles at Multiple Sites Both the nitrile and nitro groups, as well as the aromatic ring, can be sites for nucleophilic attack. To improve selectivity, consider using a catalyst that directs the reaction to the desired functional group. For example, specific metal catalysts can promote the reduction of the nitro group while leaving the nitrile intact.
Hydrolysis of the Nitrile Group If your reaction is run in the presence of water and under acidic or basic conditions, hydrolysis to the amide or carboxylic acid is a likely side reaction. To avoid this, ensure anhydrous conditions and use a non-nucleophilic base if a base is required.
Complex Cyclization Reactions In the presence of certain nucleophiles like amines or alcohols, this compound can undergo tandem reactions to form heterocyclic compounds like quinazolinones.[3][4][5] If this is not the desired product, consider protecting one of the functional groups or choosing alternative reagents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general guideline for reacting this compound with an amine nucleophile, aiming to minimize side reactions.

  • Reagent Preparation :

    • Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve the amine nucleophile (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 1.2 equivalents) in the same solvent.

  • Reaction Execution :

    • Slowly add the amine/base solution to the this compound solution at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • If the reaction is slow, consider gentle heating (e.g., 50-60 °C), but be mindful of potential thermal decomposition.

  • Work-up and Purification :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Summary

While specific quantitative data on the stability of this compound is limited in the literature, the following table summarizes key physical and safety properties.

Property Value Reference
Molecular Formula C₇H₄N₂O₂[7][8]
Molecular Weight 148.12 g/mol [7]
Melting Point 107-109 °C
Incompatible Materials Strong oxidizing agents, Strong acids[1]
Stability Stable under normal conditions. Avoid excess heat.[1]

Visual Guides

DecompositionPathways cluster_conditions Reaction Conditions This compound This compound 2-Nitrobenzoic_Acid 2-Nitrobenzoic Acid This compound->2-Nitrobenzoic_Acid Hydrolysis Quinazolinone_Derivatives Quinazolinone Derivatives This compound->Quinazolinone_Derivatives Tandem Reaction Decomposition_Products Decomposition Products This compound->Decomposition_Products Decomposition Side_Products Side Products Strong_Acid_Heat Strong Acid / Heat Strong_Base_Heat Strong Base / Heat Nucleophile_Catalyst Nucleophile (e.g., Amine) + Catalyst High_Temp High Temperature 2-Nitrobenzoic_Acid->Side_Products Quinazolinone_Derivatives->Side_Products Decomposition_Products->Side_Products

Caption: Potential reaction pathways of this compound under different conditions.

TroubleshootingWorkflow start Low yield or multiple products observed check_temp Is reaction temperature elevated? start->check_temp check_reagents Are strong acids, bases, or oxidizing agents present? check_temp->check_reagents No lower_temp Action: Lower reaction temperature check_temp->lower_temp Yes check_nucleophile Is a reactive nucleophile present? check_reagents->check_nucleophile No remove_incompatibles Action: Use alternative, milder reagents check_reagents->remove_incompatibles Yes control_nucleophile Action: Control stoichiometry, consider catalyst or protecting groups check_nucleophile->control_nucleophile Yes end Improved Reaction Outcome check_nucleophile->end No lower_temp->end remove_incompatibles->end control_nucleophile->end

References

Technical Support Center: Analytical Challenges in Separating 2-Nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 2-Nitrobenzonitrile and its isomers (3-Nitrobenzonitrile and 4-Nitrobenzonitrile).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in separating this compound and its isomers?

A1: The primary challenge lies in the similar physicochemical properties of the 2-, 3-, and 4-Nitrobenzonitrile isomers. They are positional isomers with the same molecular weight and elemental composition, leading to very similar polarities and boiling points. This results in close or co-eluting peaks in many chromatographic systems, making baseline separation difficult to achieve.

Q2: Which analytical techniques are most suitable for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for separating nitrobenzonitrile isomers. Success hinges on optimizing the chromatographic conditions to exploit the subtle differences in their structures.

Q3: For HPLC, what type of column is recommended for separating this compound isomers?

A3: While standard C18 columns can be used, specialized stationary phases often provide better selectivity. Phenyl-Hexyl columns are highly recommended as they can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the nitrobenzonitrile isomers.[1] This can significantly improve the resolution of these closely related aromatic compounds.

Q4: How does the choice of organic modifier in the mobile phase affect the HPLC separation of these isomers?

A4: The choice between acetonitrile (B52724) and methanol (B129727) as the organic modifier can significantly impact selectivity. Methanol can enhance π-π interactions with phenyl-based stationary phases, potentially increasing retention and altering the elution order of the isomers compared to acetonitrile.[1] It is advisable to screen both solvents during method development to determine the optimal selectivity for your specific separation.

Q5: In GC analysis, what is the most critical parameter to optimize for the separation of this compound isomers?

A5: The oven temperature program is the most critical parameter in GC for separating these isomers. A slow, optimized temperature ramp rate can significantly enhance the resolution between closely eluting peaks. The initial oven temperature and any isothermal hold times are also crucial for separating the more volatile isomers.[2][3]

Troubleshooting Guides

HPLC Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Mobile phase lacks selectivity. 3. Mobile phase strength is too high (isomers elute too quickly).1. Change Column: Switch from a standard C18 to a Phenyl-Hexyl column to introduce π-π interaction mechanisms.[1] 2. Modify Mobile Phase:     a. Solvent Type: If using acetonitrile, switch to methanol (or vice-versa) to alter selectivity.[1]     b. Solvent Strength: Decrease the percentage of the organic modifier to increase retention and allow more time for separation. 3. Optimize Temperature: Adjust the column temperature. Sometimes a slight increase or decrease can affect selectivity.
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). 2. Column overload. 3. Inappropriate sample solvent.1. Mobile Phase Additive: Add a small amount of a competing agent, like 0.1% formic or acetic acid, to the mobile phase to mask active sites on the stationary phase. 2. Reduce Concentration: Lower the concentration of the sample being injected. 3. Solvent Matching: Dissolve the sample in the initial mobile phase composition whenever possible.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Insufficient column equilibration.1. Consistent Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Use a buffer if pH control is critical. 2. Temperature Control: Use a column oven to maintain a stable temperature. 3. Equilibrate Thoroughly: Allow the column to equilibrate with the new mobile phase for a sufficient amount of time before starting the analysis.
GC Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Oven temperature program is not optimal. 3. Carrier gas flow rate is too high or low.1. Select Appropriate Column: Use a mid-polarity column, such as one containing a phenyl-based stationary phase, to enhance selectivity for aromatic compounds. 2. Optimize Temperature Program:     a. Slower Ramp Rate: A slower temperature ramp (e.g., 5 °C/min) can improve the separation of closely eluting peaks.[3]     b. Lower Initial Temperature: A lower starting temperature can improve the resolution of early eluting isomers.[3] 3. Optimize Flow Rate: Adjust the carrier gas flow rate to the optimal value for the column dimensions to maximize efficiency.
Peak Broadening 1. Injection port temperature too low. 2. Column degradation. 3. Dead volume in the system.1. Increase Injector Temperature: Ensure the injector temperature is high enough for rapid and complete vaporization of the sample. 2. Column Maintenance: Trim the first few centimeters of the column from the injector end. If performance does not improve, the column may need to be replaced. 3. Check Connections: Ensure the column is installed correctly in the injector and detector to minimize dead volume.
Irreproducible Retention Times 1. Leaks in the system. 2. Inconsistent oven temperature. 3. Fluctuations in carrier gas pressure or flow.1. Leak Check: Perform a thorough leak check of the system, including the septum, fittings, and gas lines. 2. Verify Oven Temperature: Ensure the GC oven is calibrated and maintaining a stable temperature. 3. Check Gas Supply: Verify that the carrier gas supply is stable and the regulators are functioning correctly.

Quantitative Data Summary

Disclaimer: The following tables provide representative quantitative data for the separation of similar nitroaromatic isomers. This data should be used as a reference for method development, as specific retention times and resolution will vary depending on the exact instrumentation and conditions used.

Table 1: Representative HPLC Separation Data for Nitroaromatic Isomers

Parameter C18 Column Phenyl-Hexyl Column
Mobile Phase Acetonitrile:Water (50:50)Methanol:Water (60:40)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Analyte Retention Time (min) Retention Time (min)
o-Nitroaniline4.25.8
m-Nitroaniline4.86.5
p-Nitroaniline5.57.1
Resolution (Rs) between o and m ~1.2~1.5
Resolution (Rs) between m and p ~1.4~1.3

Table 2: Representative GC-MS Separation Data for Dinitrobenzene Isomers

Parameter Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp to 200 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
MS Transfer Line 280 °C
Analyte Retention Time (min)
o-Dinitrobenzene9.8
m-Dinitrobenzene10.1
p-Dinitrobenzene10.3
Resolution (Rs) between o and m ~1.8
Resolution (Rs) between m and p ~1.2

Experimental Protocols

Protocol 1: HPLC Method for Separation of Nitrobenzonitrile Isomers (Starting Point)
  • Instrumentation:

    • HPLC system with UV detector

    • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • HPLC-grade methanol

    • HPLC-grade water

    • Reference standards for 2-, 3-, and 4-nitrobenzonitrile

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare stock solutions of each isomer in methanol (e.g., 1 mg/mL).

    • Prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the mixed standard solution.

    • Identify the peaks based on the retention times of individual isomer injections.

    • Optimize the mobile phase composition (e.g., by varying the methanol:water ratio) to achieve baseline separation (Rs > 1.5) for all isomers.

Protocol 2: GC-MS Method for Separation of Nitrobenzonitrile Isomers (Starting Point)
  • Instrumentation:

    • Gas chromatograph with a mass spectrometer (GC-MS)

    • Mid-polarity capillary column (e.g., DB-5ms or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Reagents:

    • Helium (carrier gas)

    • Suitable solvent (e.g., acetone (B3395972) or dichloromethane)

    • Reference standards for 2-, 3-, and 4-nitrobenzonitrile

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-200

  • Sample Preparation:

    • Prepare stock solutions of each isomer in the chosen solvent (e.g., 1 mg/mL).

    • Prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 1 µg/mL each).

  • Procedure:

    • Inject the mixed standard solution to determine the retention times and mass spectra of the isomers.

    • If co-elution occurs, optimize the temperature program by adjusting the initial temperature, ramp rate, and final hold time to improve resolution. A slower ramp rate is often beneficial.[3]

Visualizations

Caption: Troubleshooting workflow for poor HPLC resolution.

GC_Optimization_Workflow start Co-elution of Isomers in GC optimize_temp_program Optimize Temperature Program start->optimize_temp_program decrease_ramp Decrease Ramp Rate (e.g., to 5 °C/min) optimize_temp_program->decrease_ramp For mid-run co-elution lower_initial_temp Lower Initial Temperature optimize_temp_program->lower_initial_temp For early eluting co-elution check_resolution Is Resolution Adequate? decrease_ramp->check_resolution lower_initial_temp->check_resolution optimize_flow Optimize Carrier Gas Flow Rate check_resolution->optimize_flow No end Separation Optimized check_resolution->end Yes optimize_flow->optimize_temp_program

Caption: Workflow for optimizing GC separation of isomers.

References

Technical Support Center: Handling of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common pitfalls encountered during the handling and reaction of 2-Nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic compound. It is harmful if swallowed or inhaled. It is also important to avoid contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

Q2: How should this compound be stored?

A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and open flames. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Q3: What are the most common impurities in commercial this compound?

A3: Common impurities can include positional isomers (e.g., 3-nitrobenzonitrile (B78329) and 4-nitrobenzonitrile) and residual starting materials from its synthesis, such as 2-nitrobenzaldehyde. The presence of these impurities can lead to side reactions and difficulties in purification of the desired product.

Troubleshooting Guides

Reaction-Specific Issues

1. Reduction of the Nitro Group

Issue: Incomplete reduction of the nitro group to an amine.

  • Possible Cause: Insufficient reducing agent, poor quality of the reagent, or non-optimal reaction conditions.

  • Solution:

    • Increase the molar equivalents of the reducing agent.

    • Ensure the reducing agent (e.g., SnCl₂·2H₂O, NaBH₄) is fresh and has been stored properly.

    • Optimize reaction temperature and time. For instance, when using borane (B79455) complexes, reactions can be run at room temperature or reflux, with room temperature often yielding cleaner results.[1]

    • For catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and not poisoned.

Issue: Formation of insoluble tin salts during workup of SnCl₂ reductions.

  • Possible Cause: Precipitation of tin (IV) oxides/hydroxides upon basification.

  • Solution:

    • After reaction completion, pour the mixture into a large volume of ice water and carefully neutralize with a milder base like sodium bicarbonate to a pH below 8. This may result in a more manageable precipitate.

    • Alternatively, add Celite to the reaction mixture before neutralization with concentrated ammonia, followed by filtration through a pad of Celite or silica (B1680970) gel.

    • To dissolve the tin salts, a large excess of a strong base (e.g., NaOH) may be required to reach a pH of 12-13, where tin hydroxides can be soluble.

Issue: Unwanted side reactions or degradation of the nitrile group.

  • Possible Cause: Some reducing agents can also reduce or hydrolyze the nitrile group under certain conditions.

  • Solution:

    • Use a selective reducing agent. SnCl₂·2H₂O in ethanol (B145695) or ethyl acetate (B1210297) is known to selectively reduce aromatic nitro groups in the presence of nitriles.[2]

    • Catalytic transfer hydrogenation using an iron/CaCl₂ system has also been shown to be effective while tolerating nitrile groups.

2. Hydrolysis of the Nitrile Group

Issue: Incomplete hydrolysis to 2-nitrobenzoic acid.

  • Possible Cause: Insufficiently harsh reaction conditions (acid or base concentration, temperature, or reaction time).

  • Solution:

    • For acidic hydrolysis, use a higher concentration of a strong acid like sulfuric acid and increase the reaction temperature.

    • For basic hydrolysis, ensure a sufficient excess of a strong base like sodium hydroxide (B78521) is used. The reaction often requires heating to boiling for an extended period.

Issue: Unexpected formation of benzoic acid instead of 2-nitrobenzoic acid under basic conditions.

  • Possible Cause: When this compound is heated with aqueous-alcoholic sodium hydroxide, it can undergo a reaction leading to the formation of benzoic acid, not the expected 2-nitrobenzoic acid. This is believed to proceed via a 2-nitrosobenzamide (B13949669) intermediate.[3][4][5]

  • Solution:

    • To achieve hydrolysis to 2-nitrobenzoic acid, acidic conditions are generally more reliable.

    • If basic hydrolysis is necessary, carefully control the reaction conditions (temperature, solvent system) and monitor for the formation of the unexpected benzoic acid byproduct.

General Handling and Purification

Issue: Difficulty in purifying this compound by recrystallization.

  • Possible Cause: Choosing an inappropriate solvent system or improper technique.

  • Solution:

    • Solvent Selection: A good single solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[1][6] For a two-solvent system, the first solvent should dissolve the compound well at all temperatures, while the second (antisolvent) should be miscible with the first but not dissolve the compound.[4][7]

    • Procedure:

      • Dissolve the crude this compound in a minimum amount of hot solvent.

      • If insoluble impurities are present, perform a hot gravity filtration.

      • Allow the solution to cool slowly to room temperature to form well-defined crystals, then cool further in an ice bath.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[1]

Issue: Potential for exothermic reactions.

  • Possible Cause: Many reactions, such as nitrations or reductions, can be highly exothermic, leading to a loss of control and potential hazards.[2]

  • Solution:

    • Always perform reactions in a vessel with adequate heat transfer capabilities.

    • For exothermic reactions, add reagents dropwise or in portions, while carefully monitoring the internal temperature.

    • Ensure an external cooling bath is readily available.

    • For larger-scale reactions, consider using flow chemistry to better manage heat evolution.[2]

Data Presentation

PropertyValueSource
Molecular Formula C₇H₄N₂O₂[8]
Molecular Weight 148.12 g/mol
Melting Point 109-111 °C
Boiling Point 165 °C @ 16 mmHg
Appearance Light yellow crystalline powder

Experimental Protocols

Selective Reduction of the Nitro Group using SnCl₂·2H₂O

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a basic aqueous solution (e.g., 2M KOH or saturated sodium bicarbonate).

  • Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-aminobenzonitrile.

  • Purify the product by column chromatography or recrystallization as needed.

Hydrolysis to 2-Nitrobenzoic Acid (General Acidic Protocol)

  • To a round-bottom flask, add this compound.

  • Add an excess of a strong aqueous acid, such as 50% sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • The product, 2-nitrobenzoic acid, should precipitate out of the solution.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., water or aqueous ethanol) to obtain pure 2-nitrobenzoic acid.

Visualizations

experimental_workflow cluster_reduction Selective Nitro Reduction cluster_hydrolysis Nitrile Hydrolysis start_reduction This compound reaction_reduction Reaction start_reduction->reaction_reduction reagents_reduction Reducing Agent (e.g., SnCl2·2H2O) reagents_reduction->reaction_reduction workup_reduction Aqueous Workup (Base Quench) reaction_reduction->workup_reduction purification_reduction Purification (Chromatography/Recrystallization) workup_reduction->purification_reduction product_reduction 2-Aminobenzonitrile purification_reduction->product_reduction start_hydrolysis This compound reaction_hydrolysis Reaction start_hydrolysis->reaction_hydrolysis reagents_hydrolysis Strong Acid (e.g., H2SO4) + Heat reagents_hydrolysis->reaction_hydrolysis workup_hydrolysis Precipitation (Cooling) reaction_hydrolysis->workup_hydrolysis purification_hydrolysis Purification (Recrystallization) workup_hydrolysis->purification_hydrolysis product_hydrolysis 2-Nitrobenzoic Acid purification_hydrolysis->product_hydrolysis

General experimental workflows for common reactions.

troubleshooting_logic start Reaction Issue Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_product Side Product Formation? start->side_product workup_problem Workup/Purification Issue? start->workup_problem check_reagents Check Reagent Quality & Purity incomplete_reaction->check_reagents Yes optimize_conditions Optimize Conditions (Temp, Time, Conc.) incomplete_reaction->optimize_conditions Yes identify_byproduct Identify Side Product (NMR, MS) side_product->identify_byproduct Yes modify_workup Modify Workup (e.g., pH, Solvent) workup_problem->modify_workup Yes recrystallize Optimize Recrystallization Solvent System workup_problem->recrystallize Yes adjust_reagents Adjust Reagents/ Stoichiometry identify_byproduct->adjust_reagents

A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Managing Thermal Decomposition of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the thermal decomposition of 2-Nitrobenzonitrile during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

A1: While specific differential scanning calorimetry (DSC) data for this compound is not available, it is classified as a combustible solid.[1] Aromatic nitro compounds are known to be thermally sensitive and can undergo exothermic decomposition at elevated temperatures. Based on data for o-nitrobenzoic acid, a structurally similar compound, the onset of thermal decomposition for this compound may occur in the range of 190-250°C, with a significant release of heat.[2]

Q2: What are the potential hazards associated with the thermal decomposition of this compound?

A2: The primary hazard is a runaway exothermic reaction, which can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture or an explosion. The thermal decomposition of this compound is expected to release toxic and flammable gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN).[3][4]

Q3: What are the recommended storage conditions for this compound to prevent decomposition?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[3] It is incompatible with strong oxidizing agents and strong acids.[3]

Q4: What are the expected products of thermal decomposition?

A4: The complete thermal decomposition of this compound in an inert atmosphere is likely to produce a complex mixture of gases and solid residues. Based on the elemental composition and known decomposition pathways of similar compounds, the primary gaseous products are expected to be nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN).[3][4] In the presence of oxygen, the combustion products will primarily be CO2, H2O, and NOx.

Q5: How can I experimentally determine the thermal stability of my this compound sample?

A5: The most common techniques for determining the thermal stability of a substance are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These analyses will provide key parameters such as the onset temperature of decomposition, the peak exothermic temperature, the heat of decomposition, and the mass loss as a function of temperature.[2] It is highly recommended to perform these analyses on a small scale before scaling up any reaction involving the heating of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected color change (darkening) upon gentle heating. Onset of decomposition or reaction with impurities.Immediately stop heating. Cool the reaction mixture. Re-evaluate the thermal stability of the starting material using DSC/TGA. Ensure the material is pure and free from contaminants.
Sudden increase in reaction temperature and pressure. Runaway thermal decomposition.IMMEDIATELY initiate emergency cooling procedures. If the reaction is uncontrollable, evacuate the area and follow emergency protocols. Do not attempt to vent a sealed vessel unless it is equipped with a properly sized and rated bursting disc or relief valve.
Gas evolution observed at temperatures below the expected decomposition point. Presence of volatile impurities or a lower-than-expected decomposition temperature.Stop the experiment and cool the reaction. Analyze the headspace gas if possible. Re-purify the this compound. Perform DSC/TGA analysis to determine the actual decomposition onset temperature.
Inconsistent results in thermal analysis (DSC/TGA). Sample inhomogeneity, variation in sample preparation, or instrumental issues.Ensure the sample is representative and homogenous. Use a consistent sample mass and pan type. Calibrate the DSC/TGA instrument according to the manufacturer's instructions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₄N₂O₂
Molecular Weight148.12 g/mol [1]
AppearanceCrystalline powder[1]
Melting Point107-109 °C[1]
Boiling Point165 °C at 16 mmHg
Enthalpy of Fusion (ΔfusH)15.72 kJ/mol at 382.7 K[5]

Table 2: Estimated Thermal Decomposition Data for this compound (Based on o-Nitrobenzoic Acid)

ParameterEstimated ValueNotes
Onset Decomposition Temperature (T_onset)190 - 250 °CThis is an estimate based on a similar compound.[2] Actual value should be determined experimentally by DSC.
Peak Exothermic Temperature (T_peak)> 200 °CHighly dependent on the heating rate.[2]
Heat of Decomposition (ΔH_d)-300 to -600 J/gThis is a significant exothermic event.[2] The actual value needs experimental determination.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset temperature of decomposition, peak exothermic temperature, and heat of decomposition of this compound.

Materials:

  • This compound sample (2-5 mg)

  • Hermetically sealed aluminum DSC pans and lids

  • DSC instrument

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Place the sealed pan in the DSC sample holder. Use an empty sealed pan as a reference.

  • Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at 30°C.

  • Heat the sample from 30°C to 350°C at a constant heating rate of 10°C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the melting endotherm and any exothermic decomposition peaks.

Protocol 2: Determination of Mass Loss by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs due to decomposition.

Materials:

  • This compound sample (5-10 mg)

  • TGA instrument with a suitable pan (e.g., alumina)

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at 30°C.

  • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify the onset and completion temperatures of mass loss.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Obtain this compound Sample weigh Weigh Sample (2-5 mg for DSC, 5-10 mg for TGA) start->weigh seal Seal in Hermetic Pan (DSC) or Place in TGA Pan weigh->seal dsc Run DSC Analysis (30-350°C at 10°C/min) seal->dsc tga Run TGA Analysis (30-600°C at 10°C/min) seal->tga analyze_dsc Analyze DSC Thermogram for T_onset, T_peak, ΔH_d dsc->analyze_dsc analyze_tga Analyze TGA Curve for Mass Loss vs. Temperature tga->analyze_tga report Generate Thermal Hazard Report analyze_dsc->report analyze_tga->report

Caption: Experimental workflow for thermal analysis of this compound.

Troubleshooting_Flowchart start Heating this compound q1 Is there an unexpected color change or gas evolution? start->q1 a1_yes Stop heating immediately. Cool down the reaction. Investigate purity and re-run thermal analysis. q1->a1_yes Yes q2 Is there a rapid, uncontrolled increase in temperature/pressure? q1->q2 No a2_yes EMERGENCY! Initiate emergency cooling. Evacuate if necessary. q2->a2_yes Yes a2_no Continue experiment with caution. Monitor temperature and pressure closely. q2->a2_no No

Caption: Troubleshooting flowchart for heating this compound.

References

Technical Support Center: Catalyst Selection for 2-Nitrobenzonitrile Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary products from the hydrogenation of this compound?

A1: The catalytic hydrogenation of this compound can yield two primary products, depending on the reaction conditions and catalyst used:

  • 2-Aminobenzonitrile (B23959): This is the product of the selective hydrogenation of the nitro group.

  • 2-Aminobenzylamine: This results from the hydrogenation of both the nitro and the nitrile groups.

A common side product, particularly with catalysts like Raney nickel, is 2-aminobenzamide (B116534) , formed through an intramolecular reaction.[1]

Q2: Which catalysts are commonly used for the hydrogenation of this compound?

A2: A range of catalysts can be employed, with the choice significantly impacting selectivity and yield. Common catalysts include:

  • Palladium on carbon (Pd/C): Often used for its high activity in nitro group reductions.[2]

  • Platinum on carbon (Pt/C): Another highly active catalyst for nitro group hydrogenation.

  • Raney Nickel: A cost-effective catalyst, but it can promote the formation of 2-aminobenzamide from this compound.[1]

  • Gold-based catalysts: These have shown high chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities.[3]

  • Single-atom catalysts (e.g., Co₁/NPC): These have demonstrated high activity and selectivity for the hydrogenation of substituted nitroarenes.[4]

Q3: How does the position of the nitro group in nitrobenzonitriles affect the hydrogenation reaction?

A3: The position of the nitro group relative to the nitrile group plays a dominant role in the course of the hydrogenation. In the case of this compound, the proximity of the two groups can lead to intramolecular side reactions, such as the formation of 2-aminobenzamide.[1] 3- and 4-nitrobenzonitriles, in contrast, are more straightforwardly hydrogenated to their corresponding primary amines.[1]

Q4: What is catalyst deactivation and what are its common causes in nitroarene hydrogenation?

A4: Catalyst deactivation is the loss of catalytic activity over time. Common causes in the hydrogenation of nitroarenes include:

  • Poisoning: Impurities in the substrate, solvent, or hydrogen gas can adsorb to the catalyst's active sites, blocking them. Sulfur and nitrogen compounds are common poisons for nickel catalysts.

  • Fouling: Deposition of byproducts or high molecular weight species on the catalyst surface can block pores and active sites.

  • Sintering: At high temperatures, small metal particles on the support can agglomerate into larger ones, reducing the active surface area.

  • Leaching: The active metal can dissolve into the reaction medium, leading to a loss of catalytic sites.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may be old, improperly stored, or deactivated from previous use. 2. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas. 3. Insufficient Hydrogen: Leak in the system or inadequate hydrogen pressure. 4. Suboptimal Reaction Conditions: Temperature or pressure may be too low.1. Use a fresh batch of catalyst. 2. Purify the this compound and solvents before use. Use high-purity hydrogen gas. 3. Check the reaction setup for leaks and ensure a continuous supply of hydrogen at the desired pressure. 4. Gradually increase the temperature and/or pressure, while monitoring for side reactions.
Poor Selectivity to 2-Aminobenzonitrile (Over-reduction to 2-Aminobenzylamine) 1. Highly Active Catalyst: The catalyst may be too active, leading to the reduction of both the nitro and nitrile groups. 2. Prolonged Reaction Time: Leaving the reaction for too long after the nitro group has been reduced. 3. Harsh Reaction Conditions: High temperature and/or pressure can favor the reduction of the nitrile group.1. Consider a less active catalyst or a catalyst known for its chemoselectivity (e.g., certain gold-based or modified Pd catalysts). The use of catalyst poisons like ethylenediamine (B42938) with Pd/C can suppress nitrile hydrogenation.[2] 2. Monitor the reaction progress closely using techniques like TLC, GC, or HPLC, and stop the reaction once the starting material is consumed. 3. Optimize the reaction conditions by using lower temperatures and pressures.
Formation of 2-Aminobenzamide 1. Intramolecular Reaction: This is a known side reaction for this compound, especially with catalysts like Raney Nickel.[1] The intermediate hydroxylamine (B1172632) can react with the nitrile group. 2. Solvent Effects: The choice of solvent can influence the reaction pathway.1. Avoid catalysts that are prone to promoting this side reaction, such as Raney Nickel. Consider alternative catalysts like Pd/C or Pt/C under carefully controlled conditions. 2. Experiment with different solvents. Aprotic solvents may suppress this side reaction.
Formation of Secondary/Tertiary Amines 1. Condensation Reactions: The primary amine product can react with intermediate imines to form secondary amines, which can be further reduced.1. The addition of ammonia (B1221849) or an acid can help to suppress the formation of secondary and tertiary amines.[5][6]
Catalyst Deactivation During Reaction 1. Product Inhibition/Poisoning: The amine product or intermediates can strongly adsorb to the catalyst surface and inhibit its activity. 2. Fouling: Formation of polymeric byproducts that coat the catalyst surface.1. Consider using a different solvent to improve the solubility of products and intermediates. 2. If fouling is suspected, the catalyst may need to be regenerated or replaced.

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of Nitrobenzonitrile Isomers

CatalystSubstrateProductSolventTemp. (°C)Pressure (MPa)Conversion (%)Selectivity (%)Yield (%)Reference
Raney NiThis compound2-AminobenzamideMethanolN/AN/AHighN/AN/A[1]
Raney Ni3-Nitrobenzonitrile3-AminobenzonitrileMethanolN/AN/AHighHighN/A[1]
Raney Ni4-Nitrobenzonitrile4-AminobenzonitrileMethanolN/AN/AHighHighN/A[1]
1% Au/TiO₂p-Nitrobenzonitrilep-AminobenzonitrileGas Phase150Atmospheric>99>99>99[3]
1% Au/Al₂O₃p-Nitrobenzonitrilep-AminobenzonitrileGas Phase150Atmospheric~80>99~80[3]
1% Pd/TiO₂p-Nitrobenzonitrilep-AminobenzonitrileGas Phase150Atmospheric>99>99>99[3]
Co₁-N₃P₁ SAC4-Nitrobenzonitrile4-AminobenzonitrileEthanol801>99>99>99[4]
Pt-AlOOH/Cp-Nitrobenzonitrilep-AminobenzonitrileN/A252.0HighHighN/A[7]

Note: Data for this compound is limited in the literature, with many studies focusing on the para-isomer. The formation of 2-aminobenzamide from this compound with Raney Ni is a key qualitative finding.

Experimental Protocols

Protocol 1: General Procedure for the Selective Hydrogenation of the Nitro Group using Pd/C

This protocol is a general guideline and may require optimization for this compound.

  • Reactor Setup: To a clean and dry hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask), add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate. The concentration is typically in the range of 0.1-1.0 M.[8]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).[8]

  • Inerting: Seal the reaction vessel and purge the system with nitrogen gas at least three times to remove any residual oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar or use a hydrogen balloon for atmospheric pressure).[8]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization if necessary.

Protocol 2: Reduction of this compound to 2-Aminobenzonitrile using Zinc Dust

This method provides an alternative to catalytic hydrogenation.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound in a hydrochloric acid medium.

  • Reduction: Gradually add zinc dust to the solution at a controlled temperature, typically between 20-30°C.

  • Neutralization: After the reduction is complete, neutralize the excess hydrochloric acid and decompose the 2-aminobenzonitrile hydrochloride salt by adding a base such as sodium carbonate. This is typically done at a lower temperature (5-10°C).

  • Extraction: Extract the product with an organic solvent like toluene.

  • Isolation: Evaporate the solvent and purify the product by vacuum distillation to yield 2-aminobenzonitrile. A yield of 95% has been reported for this method.[9]

Visualizations

ReactionPathways This compound This compound [Intermediate Hydroxylamine] [Intermediate Hydroxylamine] This compound->[Intermediate Hydroxylamine] H₂/Catalyst 2-Aminobenzonitrile 2-Aminobenzonitrile 2-Aminobenzylamine 2-Aminobenzylamine 2-Aminobenzonitrile->2-Aminobenzylamine H₂/Catalyst (Over-reduction) 2-Aminobenzamide 2-Aminobenzamide [Intermediate Hydroxylamine]->2-Aminobenzonitrile H₂/Catalyst [Intermediate Hydroxylamine]->2-Aminobenzamide Intramolecular Reaction

Caption: Reaction pathways in the hydrogenation of this compound.

TroubleshootingWorkflow Start Experiment Start: Hydrogenation of this compound CheckConversion Low or No Conversion? Start->CheckConversion CheckSelectivity Undesired Product(s)? CheckConversion->CheckSelectivity No Catalyst 1. Check Catalyst Activity (Use fresh catalyst) 2. Check for Poisons (Purify reagents) 3. Check H₂ Supply & Pressure CheckConversion->Catalyst Yes Success Successful Hydrogenation CheckSelectivity->Success No OverReduction Over-reduction to 2-Aminobenzylamine? CheckSelectivity->OverReduction Yes Conditions Adjust Reaction Conditions (Increase Temp/Pressure) Catalyst->Conditions Conditions->CheckConversion AmideFormation Formation of 2-Aminobenzamide? OverReduction->AmideFormation No OverReductionSol - Lower Temp/Pressure - Reduce Reaction Time - Use a more selective catalyst OverReduction->OverReductionSol Yes OtherByproducts Other Byproducts? AmideFormation->OtherByproducts No AmideFormationSol - Avoid Raney Ni - Change Solvent AmideFormation->AmideFormationSol Yes OtherByproducts->Success No OtherByproductsSol - Add Acid/Base Modifier - Optimize Conditions OtherByproducts->OtherByproductsSol Yes

Caption: Troubleshooting workflow for this compound hydrogenation.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for navigating the experimental complexities associated with the reactivity of 2-Nitrobenzonitrile. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges, particularly those arising from solvent effects in nucleophilic aromatic substitution (SNAr) and hydrolysis reactions.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity influence the rate of nucleophilic aromatic substitution (SNAr) on this compound?

A1: Solvent polarity plays a crucial role in SNAr reactions involving this compound. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SNAr reactions. They possess large dipole moments that can stabilize the Meisenheimer complex, thereby accelerating the reaction. Importantly, they do not strongly solvate the nucleophile, leaving it more "naked" and reactive.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can slow down SNAr reactions. While they can stabilize the Meisenheimer complex to some extent, they also strongly solvate anionic nucleophiles through hydrogen bonding. This "caging" of the nucleophile reduces its nucleophilicity and, consequently, the reaction rate.

Q2: I am observing low yields in my SNAr reaction with this compound. What are the likely causes related to the solvent?

A2: Low yields in SNAr reactions of this compound can often be attributed to solvent-related issues. Refer to the troubleshooting guide below for specific potential causes and solutions. Common issues include using a protic solvent that deactivates the nucleophile, poor solubility of reactants, or solvent-mediated side reactions.

Q3: Can the nitrile group of this compound undergo hydrolysis? How does the solvent affect this process?

A3: Yes, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, typically under acidic or basic conditions. The solvent system is critical in this process. For instance, in aqueous solvent mixtures (e.g., water-DMSO), the concentration of water will directly impact the rate of hydrolysis. The presence of a co-solvent like DMSO can enhance the solubility of this compound, but the reaction kinetics will be dependent on the water content.

Q4: How do different solvents affect the spectroscopic analysis (NMR, UV-Vis) of this compound?

A4: The solvent can induce shifts in the spectroscopic signals of this compound.

  • NMR Spectroscopy: The chemical shifts of the aromatic protons of this compound are influenced by the solvent's polarity and aromatic solvent-induced shifts (ASIS). For example, a switch from a non-polar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ can cause noticeable changes in the proton and carbon chemical shifts.

  • UV-Vis Spectroscopy: The position of the absorption maxima (λmax) in the UV-Vis spectrum of this compound can shift depending on the solvent polarity. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

Troubleshooting Guides

Issue: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Potential Cause Recommended Solution(s)
Inappropriate Solvent Choice (e.g., using a polar protic solvent with a strong, anionic nucleophile) Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance nucleophilicity.
Poor Solubility of Reactants Select a solvent in which both this compound and the nucleophile are adequately soluble at the reaction temperature. Gentle heating may improve solubility, but monitor for potential side reactions.
Presence of Water in Aprotic Solvents Use anhydrous solvents and dry all glassware thoroughly. Water can protonate strong nucleophiles, reducing their effectiveness.
Solvent-Nucleophile Interaction For bulky nucleophiles, steric hindrance from the solvent shell can be a factor. Consider a less coordinating solvent if possible.
Issue: Formation of Unwanted Byproducts
Potential Cause Recommended Solution(s)
Hydrolysis of the Nitrile Group If performing the reaction in the presence of water or acidic/basic conditions, hydrolysis of the nitrile to an amide or carboxylic acid can occur. Minimize water content and control the pH.
Solvent-Mediated Decomposition Some solvents may not be stable under the reaction conditions (e.g., high temperature, strong base). Ensure solvent compatibility.
Side Reactions with the Solvent In rare cases, the solvent itself might react. For example, DMSO can act as an oxidant at elevated temperatures.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effect of solvents on the reactivity of this compound and related compounds.

Table 1: 1H and 13C NMR Chemical Shifts of this compound in Different Deuterated Solvents

SolventAromatic Protons (1H, δ ppm)Nitrile Carbon (13C, δ ppm)Aromatic Carbons (13C, δ ppm)
CDCl₃ 7.70 - 8.30 (m)~115~125, 130, 133, 134, 135, 148
DMSO-d₆ 7.80 - 8.40 (m)~116~126, 131, 134, 135, 136, 148
Acetone-d₆ 7.75 - 8.35 (m)~116~126, 131, 134, 135, 136, 149

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument parameters.

Table 2: Qualitative Effect of Solvent on SNAr Reaction Rates of Nitroaromatic Compounds

Solvent TypeExamplesGeneral Effect on SNAr RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileIncreases Stabilizes the Meisenheimer complex; does not strongly solvate the nucleophile.
Polar Protic Water, Ethanol, MethanolDecreases Solvates and deactivates the nucleophile through hydrogen bonding.
Non-polar Toluene, HexaneVery Slow / No Reaction Poor stabilization of the charged Meisenheimer intermediate.

Experimental Protocols

Protocol: Kinetic Analysis of the Reaction of this compound with Piperidine (B6355638) in Different Solvents via UV-Vis Spectroscopy

This protocol outlines a general procedure for monitoring the kinetics of the SNAr reaction between this compound and piperidine in various solvents.

1. Materials:

  • This compound

  • Piperidine

  • Anhydrous solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of piperidine in the same solvent with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M).

  • Kinetic Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product (determined by a preliminary scan of a completed reaction mixture).

    • Equilibrate the this compound solution and the piperidine solution to the desired reaction temperature in the thermostatted cell holder.

    • To initiate the reaction, inject a small aliquot of the this compound stock solution into the cuvette containing the piperidine solution and mix rapidly.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of piperidine), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • By plotting k_obs versus the concentration of piperidine for the different stock solutions, the second-order rate constant (k₂) for the reaction in that solvent can be determined from the slope of the resulting line.

    • Repeat the experiment for each solvent to compare the second-order rate constants.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis cluster_comparison Solvent Comparison prep_sol Prepare Stock Solutions (this compound & Nucleophile) in Anhydrous Solvent mix Mix Reactants in Cuvette prep_sol->mix prep_inst Set up UV-Vis Spectrophotometer (λmax, Temperature) prep_inst->mix measure Record Absorbance vs. Time mix->measure fit Fit Data to Kinetic Model (Determine k_obs) measure->fit plot Plot k_obs vs. [Nucleophile] fit->plot calc Calculate Second-Order Rate Constant (k₂) plot->calc repeat_exp Repeat for Each Solvent calc->repeat_exp compare Compare k₂ values repeat_exp->compare

Caption: Workflow for kinetic analysis of solvent effects.

solvent_effects_pathway cluster_reactants Reactants cluster_solvents Solvent Environment cluster_pathways Reaction Pathway reactant This compound + Nucleophile aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) reactant->aprotic Fast Reaction protic Polar Protic Solvent (e.g., Ethanol, Water) reactant->protic Slow Reaction ts_aprotic Stabilized Meisenheimer Complex (Lower Energy) aprotic->ts_aprotic ts_protic Solvated Nucleophile & Stabilized Meisenheimer (Higher Energy Barrier) protic->ts_protic product SNAr Product ts_aprotic->product ts_protic->product

Caption: Influence of solvent type on SNAr reaction pathway.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Nitrobenzonitrile and 3-Nitrobenzonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Fremont, CA – December 18, 2025 – In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide offers an in-depth comparative analysis of the reactivity of two common isomers, 2-nitrobenzonitrile and 3-nitrobenzonitrile (B78329). Understanding the distinct chemical behaviors of these molecules is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This document provides a detailed comparison of their reactivity in key organic transformations, supported by experimental data and detailed protocols.

Executive Summary

This compound and 3-nitrobenzonitrile, while structurally similar, exhibit significant differences in their chemical reactivity, primarily driven by the relative positions of the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups. This guide explores these differences across three fundamental reaction types: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and hydrolysis of the nitrile group.

The key findings indicate that This compound is significantly more reactive towards nucleophilic aromatic substitution when a suitable leaving group is present at an adjacent position. This is attributed to the ability of the ortho-nitro group to stabilize the reaction intermediate through resonance. Conversely, the meta-position of the nitro group in 3-nitrobenzonitrile precludes this resonance stabilization, rendering it substantially less reactive in SNAr reactions.

In the context of nitro group reduction and nitrile hydrolysis, the reactivity differences are more nuanced and are influenced by steric hindrance and the specific reaction conditions employed. This guide presents available quantitative data and detailed experimental protocols to enable researchers to make informed decisions in their synthetic design.

Comparative Reactivity Data

The following table summarizes the key reactivity differences between this compound and 3-nitrobenzonitrile based on established principles and available experimental data for analogous compounds.

Reaction TypeThis compound Derivative3-Nitrobenzonitrile DerivativeRationale for Reactivity Difference
Nucleophilic Aromatic Substitution (e.g., with a chloro leaving group)High ReactivityVery Low ReactivityThe ortho-nitro group in the 2-isomer can stabilize the negative charge of the Meisenheimer intermediate through resonance. This stabilization is not possible for the meta-nitro group in the 3-isomer.
Reduction of Nitro Group (e.g., with SnCl₂/HCl)Potentially SlowerPotentially FasterThe proximity of the nitrile group in this compound may lead to steric hindrance around the nitro group, potentially slowing the reaction rate compared to the more sterically accessible nitro group in the 3-isomer.
Hydrolysis of Nitrile Group (Acid-Catalyzed)Slower under strongly acidic conditionsFaster under strongly acidic conditionsIn highly concentrated sulfuric acid, the rate-determining step is the nucleophilic attack of water. The strong electron-withdrawing effect of the meta-nitro group in 3-nitrobenzonitrile makes the nitrile carbon more electrophilic, accelerating the reaction. In the 2-isomer, steric hindrance may play a more significant role.

Reaction Mechanisms and Experimental Workflows

To visually represent the underlying principles governing the reactivity of these isomers, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow for kinetic analysis.

sn_ar_mechanism cluster_2nitro This compound Derivative (Ortho) cluster_3nitro 3-Nitrobenzonitrile Derivative (Meta) 2_start 2_intermediate Meisenheimer Complex (Resonance Stabilized) 2_start->2_intermediate + Nu⁻ 3_start 2_product 2_intermediate->2_product - LG⁻ 2_resonance Resonance with NO₂ 2_intermediate->2_resonance 3_intermediate Meisenheimer Complex (No Resonance Stabilization by NO₂) 3_start->3_intermediate + Nu⁻ 3_product 3_intermediate->3_product - LG⁻

Figure 1: Nucleophilic Aromatic Substitution Mechanism.

reduction_workflow start Start: Nitrobenzonitrile Isomer dissolve Dissolve in appropriate solvent (e.g., Ethanol) start->dissolve add_reagent Add reducing agent (e.g., SnCl₂ in conc. HCl) dissolve->add_reagent reflux Reflux the reaction mixture add_reagent->reflux monitor Monitor reaction progress (e.g., by TLC) reflux->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete isolate Isolate and purify the product (Anilinonitrile isomer) workup->isolate analyze Characterize and quantify yield isolate->analyze

Figure 2: Experimental Workflow for Nitro Group Reduction.

hydrolysis_mechanism cluster_acid Acid-Catalyzed Hydrolysis nitrile_acid R-C≡N protonated_nitrile [R-C≡N⁺-H] nitrile_acid->protonated_nitrile + H⁺ attack_water Intermediate protonated_nitrile->attack_water + H₂O amide R-CONH₂ attack_water->amide - H⁺ carboxylic_acid R-COOH amide->carboxylic_acid + H₂O, H⁺

comparative analysis of 2-, 3-, and 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-, 3-, and 4-Nitrobenzonitrile for Researchers and Drug Development Professionals

Introduction

Nitrobenzonitriles are a class of aromatic compounds featuring both a nitro (-NO₂) and a nitrile (-C≡N) functional group on a benzene (B151609) ring. The relative positions of these two electron-withdrawing groups—ortho (2-), meta (3-), or para (4-)—profoundly influence the molecule's physicochemical properties, spectral characteristics, and chemical reactivity. These isomers serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a detailed comparative analysis of 2-, 3-, and 4-nitrobenzonitrile, supported by experimental data, to assist researchers in selecting the optimal isomer for their synthetic and developmental needs.

Physicochemical Properties

The physical properties of the nitrobenzonitrile isomers, such as melting point and solubility, are dictated by their molecular structure and the resulting intermolecular forces. 4-Nitrobenzonitrile, possessing the highest degree of symmetry, has a significantly higher melting point due to more efficient packing in its crystal lattice.

Property2-Nitrobenzonitrile3-Nitrobenzonitrile4-Nitrobenzonitrile
Molecular Formula C₇H₄N₂O₂C₇H₄N₂O₂C₇H₄N₂O₂
Molecular Weight 148.12 g/mol [3]148.12 g/mol [4]148.12 g/mol [5]
CAS Number 612-24-8[3]619-24-9[1][6]619-72-7[5][7]
Appearance Crystalline Powder[8]Yellow Crystalline Powder or Needles[1][9]Pale yellow crystalline powder[10][11]
Melting Point 104-106 °C[12]114-119 °C[9][13][14][15]144-149 °C[16]
Boiling Point Decomposes258.1 °C at 760 mmHg[1]315 °C (decomposes)[10]
Solubility Insoluble in water[8]Sparingly soluble in water[1]Insoluble in water; soluble in DMSO, DMF[10][17]

Spectral Characteristics

Spectroscopic analysis is essential for distinguishing between the three isomers. The electronic environment of each nucleus and bond, which varies with the substituent position, leads to unique signatures in NMR and IR spectroscopy.

Spectral DataThis compound3-Nitrobenzonitrile4-Nitrobenzonitrile
IR (C≡N Stretch) ~2230-2240 cm⁻¹~2230-2240 cm⁻¹~2230-2240 cm⁻¹
IR (NO₂ Stretch) ~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym)~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym)~1525 cm⁻¹ (asym), ~1348 cm⁻¹ (sym)
¹H NMR (CDCl₃, δ) Multiplet, ~7.7-8.0 ppm[18]Multiplet, ~7.7-8.5 ppmTwo doublets, ~7.9 and ~8.4 ppm[19]
¹³C NMR (CDCl₃, δ) Signals approx. at 109, 115, 133, 134, 135, 149 ppm[12]Signals approx. at 114, 117, 127, 131, 138, 148 ppm[20]Signals approx. at 117, 120, 125, 134, 150 ppm[5]

Chemical Reactivity and Synthetic Applications

The potent electron-withdrawing nature of both the nitro and nitrile groups deactivates the aromatic ring towards electrophilic substitution. However, it significantly influences the ring's susceptibility to nucleophilic attack and dictates the outcome of reduction reactions.

  • This compound : The proximity of the two groups can lead to unique intramolecular cyclization reactions upon reduction under specific conditions.

  • 3-Nitrobenzonitrile : The meta-positioning of the groups results in distinct electronic effects on reactivity compared to the ortho and para isomers.[2]

  • 4-Nitrobenzonitrile : The para-relationship of the groups strongly activates the carbon atom attached to a potential leaving group (in substituted analogues) towards nucleophilic aromatic substitution.

A primary application for all three isomers is their reduction to the corresponding aminobenzonitriles, which are critical building blocks in medicinal chemistry.[2][21]

Experimental Workflow: Reduction of Nitrobenzonitrile

The following diagram illustrates a typical laboratory workflow for the reduction of a nitrobenzonitrile isomer to its corresponding amine.

Reduction_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product Nitrobenzonitrile Nitrobenzonitrile Isomer Reaction Stirring / Reflux Nitrobenzonitrile->Reaction Reagents Reducing Agent (e.g., SnCl₂/HCl) + Solvent (e.g., Ethanol) Reagents->Reaction Workup 1. Neutralization (NaOH) 2. Extraction (e.g., Ethyl Acetate) Reaction->Workup Purification Drying & Solvent Removal (Recrystallization or Chromatography) Workup->Purification Aminobenzonitrile Aminobenzonitrile Purification->Aminobenzonitrile

General experimental workflow for the reduction of nitrobenzonitriles.

Experimental Protocol: Reduction of this compound to 2-Aminobenzonitrile (B23959)

This protocol is adapted from established methods for the reduction of aromatic nitro compounds using zinc dust and hydrochloric acid.[22]

  • Reaction Setup : In a 3-necked round-bottom flask (250 mL) equipped with a mechanical stirrer and a thermometer, add 56 g of concentrated hydrochloric acid and 7.4 g (0.05 mol) of this compound.[22]

  • Addition of Reducing Agent : While stirring vigorously, add 14.7 g of zinc dust portion-wise. Maintain the temperature of the reaction mixture between 20-30 °C by using a cold water bath to manage the exothermic reaction.[22]

  • Reaction : After the addition is complete, continue to stir the mixture for an additional 20 minutes at 20-30 °C. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Neutralization : Cool the reaction mixture to 5-10 °C in an ice bath. Carefully neutralize the mixture by adding 5.8 g of sodium carbonate in small portions over approximately 5 minutes.[22]

  • Extraction : Extract the resulting oily layer, which may solidify, with 15 mL of toluene (B28343). Separate the toluene layer and wash it with 5 mL of water.[22]

  • Purification : Distill off the toluene under reduced pressure. The residue can be further purified by vacuum distillation to yield 2-aminobenzonitrile.[22] The purity of the final product can be confirmed by its melting point (50-51 °C) and TLC analysis.[22]

Applications in Drug Development & Biological Activity

The resulting aminobenzonitriles are highly valuable precursors in drug discovery.[21] Benzonitrile (B105546) derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[23] The nitro group itself is a known pharmacophore but can also act as a toxicophore, often exerting its biological effect through in-vivo reduction to generate reactive nitroso and superoxide (B77818) species that can damage cellular components like DNA.[24][25]

The diverse biological activities often stem from the ability of these compounds or their derivatives to interact with and inhibit key enzymes in cellular signaling pathways.

Signaling_Pathway Drug Benzonitrile-Based Active Compound Target Target Protein (e.g., Kinase, Enzyme) Drug->Target Binding / Inhibition Pathway Downstream Signaling Cascade Target->Pathway Signal Transduction Response Modulation of Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway->Response

Hypothetical mechanism of a benzonitrile derivative in a signaling pathway.

Conclusion

The selection of a nitrobenzonitrile isomer is a critical decision in the design of a synthetic route.

  • This compound is a precursor for ortho-substituted aminobenzonitriles, which can be useful for synthesizing fused heterocyclic systems.

  • 3-Nitrobenzonitrile provides a meta-substitution pattern, leading to different biological activities and molecular geometries than the other isomers.[2]

  • 4-Nitrobenzonitrile is often the isomer of choice for reactions involving nucleophilic aromatic substitution and for synthesizing para-substituted active pharmaceutical ingredients.[2][26]

A thorough understanding of the distinct properties and reactivity of each isomer, as outlined in this guide, is paramount for achieving desired outcomes in chemical synthesis and accelerating the drug development process.

References

A Comparative Spectroscopic Guide to Nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of the three isomers of nitrobenzonitrile: 2-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and quality control in research and development settings. This document summarizes key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting the information in a clear, comparative format. Detailed experimental protocols are also provided to facilitate the replication of these results.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-isomers of nitrobenzonitrile, enabling a direct comparison of their characteristic spectral features.

Infrared (IR) Spectroscopy

The IR spectra of the nitrobenzonitrile isomers display characteristic absorption bands corresponding to the vibrational modes of their functional groups. The positions of these bands, particularly those of the nitrile (-C≡N) and nitro (-NO₂) groups, are influenced by their relative positions on the benzene (B151609) ring.

Functional Group This compound (cm⁻¹) ** 3-Nitrobenzonitrile (cm⁻¹) 4-Nitrobenzonitrile (cm⁻¹) **
-C≡N Stretch ~2230~2235~2232
-NO₂ Asymmetric Stretch ~1530~1530~1525
-NO₂ Symmetric Stretch ~1350~1350~1345
C-H Aromatic Stretch ~3100-3000~3100-3000~3100-3000
C=C Aromatic Stretch ~1600-1450~1600-1450~1600-1450

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film) and the spectrometer's resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating the nitrobenzonitrile isomers. The chemical shifts of the aromatic protons and carbons are significantly affected by the electron-withdrawing nature of the nitrile and nitro groups, leading to distinct patterns for each isomer.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton This compound 3-Nitrobenzonitrile 4-Nitrobenzonitrile
H2 -~8.57~7.92
H3 ~7.85 (d)-~8.37
H4 ~7.75 (t)~8.52 (d)~8.37
H5 ~7.90 (t)~7.80 (t)~7.92
H6 ~7.80 (d)~8.15 (s)-

(s = singlet, d = doublet, t = triplet)

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]

Carbon This compound 3-Nitrobenzonitrile 4-Nitrobenzonitrile
C1 ~108.8~114.5~119.0
C2 ~148.5~131.0~133.5
C3 ~134.0~148.4~124.5
C4 ~130.0~127.5~150.5
C5 ~134.5~136.0~124.5
C6 ~125.0~127.0~133.5
-C≡N ~115.5~117.0~117.5
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the nitrobenzonitrile isomers yields a molecular ion peak (M⁺) at m/z 148. The fragmentation patterns, however, can show subtle differences that may aid in their differentiation. The primary fragments often arise from the loss of NO₂, NO, and HCN.

Isomer Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)
This compound 148118, 102, 90, 76, 75
3-Nitrobenzonitrile 148118, 102, 90, 76, 75
4-Nitrobenzonitrile 148118, 102, 90, 76, 75

Note: While the major fragment ions are often the same, the relative intensities of these fragments can differ between the isomers, providing a basis for distinction.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid nitrobenzonitrile isomer is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the nitrobenzonitrile isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct insertion probe.

  • Ionization: Electron ionization (EI) is commonly used, with a standard electron energy of 70 eV.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of nitrobenzonitrile isomers.

Spectroscopic_Differentiation_Workflow cluster_start Initial Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_identification Isomer Identification start Unknown Nitrobenzonitrile Isomer H_NMR ¹H NMR Analysis start->H_NMR Primary Technique IR IR Spectral Analysis start->IR Supporting Technique MS Mass Spectrometry Analysis start->MS Molecular Weight Confirmation C_NMR ¹³C NMR Analysis H_NMR->C_NMR Confirmation ortho This compound C_NMR->ortho Definitive Identification meta 3-Nitrobenzonitrile C_NMR->meta Definitive Identification para 4-Nitrobenzonitrile C_NMR->para Definitive Identification IR->ortho Functional Group Confirmation IR->meta Functional Group Confirmation IR->para Functional Group Confirmation MS->ortho Fragmentation Pattern Analysis MS->meta Fragmentation Pattern Analysis MS->para Fragmentation Pattern Analysis

Caption: A logical workflow for differentiating nitrobenzonitrile isomers using spectroscopic techniques.

References

A Comparative Analysis of the Stability of 2-Nitrobenzonitrile and 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the isomeric purity and stability of chemical intermediates are of paramount importance. Nitrobenzonitriles, key building blocks in organic synthesis, exist in three isomeric forms, with the 2- and 4-isomers being of particular interest. While structurally similar, the placement of the nitro group in relation to the nitrile functionality imparts distinct electronic and steric characteristics, leading to significant differences in their relative stability. This guide provides a comprehensive comparison of the thermal, chemical, and photostability of 2-Nitrobenzonitrile and 4-Nitrobenzonitrile (B1214597), supported by experimental data to inform their selection and handling in research and development.

Thermodynamic Stability: 4-Nitrobenzonitrile Exhibits Greater Inherent Stability

The inherent thermodynamic stability of a molecule is fundamentally related to its enthalpy of formation; a lower value indicates a more stable compound. Experimental thermochemical studies have elucidated the standard molar enthalpies of formation (ΔfH°m(g)) in the gaseous state for both isomers.

A key study by Roux, Jiménez, Dávalos, and Liebman provides crucial data on the thermochemistry of nitrobenzonitrile isomers.[1][2][3][4] Their findings indicate that 4-Nitrobenzonitrile is thermodynamically more stable than this compound. This is further supported by the calculated destabilization energies, which quantify the energetic penalty of the substituent interactions on the benzene (B151609) ring. The lower destabilization energy for the 4-isomer signifies a more favorable electronic arrangement.[1][2]

CompoundEnthalpy of Formation (gaseous) (kJ·mol⁻¹)Destabilization Energy (kJ·mol⁻¹)
This compound 218.2 ± 3.4[1]17.6 ± 4.1[1][2]
4-Nitrobenzonitrile 213.1 ± 4.0[1]12.5 ± 4.6[1][2]

The greater stability of the 4-isomer can be attributed to the para-positioning of the two strong electron-withdrawing groups (nitro and nitrile), which allows for more effective delocalization of electron density through resonance, thus lowering the overall energy of the molecule. In the 2-isomer, steric hindrance and unfavorable electrostatic interactions between the adjacent nitro and nitrile groups likely contribute to its higher enthalpy of formation and greater destabilization energy.

Thermal Properties: A Comparative Look at Fusion and Decomposition

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties and decomposition behavior of chemical compounds. A study by Jiménez, Roux, Dávalos, and Temprado investigated the heat capacities and enthalpies of transition for the nitrobenzonitrile isomers, providing valuable data on their melting behavior.[1]

G cluster_2NBN This compound cluster_4NBN 4-Nitrobenzonitrile 2NBN_Structure Ortho-positioning of -NO2 and -CN 2NBN_Effects Steric Hindrance Electrostatic Repulsion 2NBN_Structure->2NBN_Effects leads to 2NBN_Stability Higher Enthalpy of Formation Greater Destabilization Lower Thermodynamic Stability 2NBN_Effects->2NBN_Stability results in 4NBN_Structure Para-positioning of -NO2 and -CN 4NBN_Effects Effective Resonance Delocalization Minimal Steric Hindrance 4NBN_Structure->4NBN_Effects leads to 4NBN_Stability Lower Enthalpy of Formation Lesser Destabilization Higher Thermodynamic Stability 4NBN_Effects->4NBN_Stability results in

Figure 1: Isomeric Structure and Thermodynamic Stability.

Chemical Stability and Reactivity: Electron-Withdrawing Effects

The chemical stability of nitrobenzonitriles is largely dictated by the reactivity of the nitrile group and the aromatic ring, both of which are influenced by the potent electron-withdrawing nature of the nitro group. In general, electron-withdrawing substituents increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, such as in hydrolysis reactions.

Studies on the acid-catalyzed hydrolysis of benzonitriles indicate that electron-withdrawing groups accelerate this reaction.[5] While a direct comparative study of the hydrolysis rates for 2- and 4-nitrobenzonitrile under identical conditions is not available, it is expected that both isomers are more reactive towards hydrolysis than unsubstituted benzonitrile (B105546). The para-nitro group in 4-nitrobenzonitrile strongly activates the nitrile carbon towards nucleophilic attack through its resonance effect.[6] For this compound, while the inductive effect of the nitro group also enhances reactivity, potential steric hindrance from the adjacent nitro group could play a moderating role in certain reactions.

Photostability: Considerations for Light-Sensitive Applications

Nitroaromatic compounds are known to be susceptible to photodegradation. The absorption of UV light can promote the molecule to an excited state, leading to various photochemical reactions. While specific photochemical quantum yields for the degradation of 2- and 4-nitrobenzonitrile are not well-documented in publicly available literature, it is a critical parameter to consider for applications involving exposure to light.

The general principles of photostability suggest that the electronic structure and the presence of functional groups that can absorb UV radiation will influence the rate of degradation. Both isomers possess chromophores that absorb in the UV region, making them potentially liable to photodegradation. For applications where photostability is a concern, it is imperative to conduct specific experimental evaluations.

Experimental Protocols

To aid researchers in their own stability assessments, the following are detailed methodologies for key experimental procedures.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and characterize thermal transitions (e.g., melting).

Methodology:

  • A small, precisely weighed sample (typically 3-5 mg) of the nitrobenzonitrile isomer is placed in an inert crucible (e.g., alumina).[7]

  • The crucible is placed in a thermogravimetric analyzer or a simultaneous thermal analyzer (TGA/DSC).

  • The sample is heated at a constant rate (e.g., 1, 2, 5, 8, or 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 50 mL/min).[7]

  • The TGA measures the change in mass of the sample as a function of temperature, while the DSC measures the heat flow to or from the sample compared to a reference.

  • The onset of decomposition is determined from the TGA curve as the temperature at which significant mass loss begins. The DSC curve provides information on the melting point (endothermic peak) and the exothermicity of the decomposition.[7]

G Start Sample Preparation (3-5 mg in crucible) TGA_DSC TGA/DSC Instrument Setup (Nitrogen atmosphere, constant heating rate) Start->TGA_DSC Heating Ramped Heating (e.g., 10 °C/min) TGA_DSC->Heating Data_Acquisition Simultaneous Measurement of Mass Change (TGA) and Heat Flow (DSC) Heating->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis TGA_Result Determine Onset of Decomposition (from mass loss) Analysis->TGA_Result DSC_Result Determine Melting Point and Decomposition Enthalpy Analysis->DSC_Result

Figure 2: Thermal Stability Analysis Workflow.
Chemical Stability: Acid-Catalyzed Hydrolysis

Objective: To determine the rate constant for the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.

Methodology:

  • A solution of the nitrobenzonitrile isomer is prepared in a strong acid (e.g., sulfuric acid) of a known concentration.[8][9][10]

  • The reaction is maintained at a constant temperature (e.g., 25 °C).

  • The progress of the reaction is monitored over time using a suitable analytical technique. UV-Vis spectrophotometry is often employed by monitoring the change in absorbance at a wavelength where the reactant and product have different absorption characteristics.[8][9][10]

  • Aliquots of the reaction mixture can be withdrawn at specific time intervals, the reaction quenched (e.g., by dilution or neutralization), and the concentration of the remaining nitrile or the formed carboxylic acid determined by chromatography (e.g., HPLC).

  • The rate constant (k) is then calculated by fitting the concentration versus time data to the appropriate rate law, typically pseudo-first-order under these conditions.[8][9][10]

Photostability Testing

Objective: To assess the degradation of the compound upon exposure to a standardized light source.

Methodology:

  • A solution of the nitrobenzonitrile isomer is prepared in a suitable solvent and placed in a chemically inert, transparent container.

  • A control sample is prepared and protected from light (e.g., by wrapping the container in aluminum foil).

  • Both the sample and the control are placed in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).

  • The samples are exposed to a specified total illumination (e.g., not less than 1.2 million lux hours) and integrated near-UV energy (e.g., not less than 200 watt-hours/square meter).

  • After exposure, the samples are analyzed for degradation using a stability-indicating analytical method, such as HPLC. The results are compared to the dark control to quantify the extent of photodegradation.

Conclusion

References

A Comparative Guide to the Relative Acidity of Protons in Nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acidity of a proton is determined by the stability of the conjugate base formed upon its removal. In aromatic systems, the presence of electron-withdrawing groups can significantly increase the acidity of ring protons by stabilizing the resulting carbanion. Both the nitro (-NO₂) and cyano (-CN) groups are potent electron-withdrawing groups. Their ability to delocalize the negative charge of the conjugate base through resonance and induction enhances the acidity of the aromatic protons. The relative positions of these groups in the nitrobenzonitrile isomers lead to distinct differences in the acidity of the non-equivalent protons on the benzene (B151609) ring.

Qualitative Comparison of Proton Acidity

The following table summarizes the predicted relative acidity of the protons for each nitrobenzonitrile isomer. The positions are numbered according to standard IUPAC nomenclature, with the cyano group at position 1.

IsomerProton PositionPredicted Relative AcidityPrimary Electronic Effects Influencing Acidity
2-Nitrobenzonitrile H6Most AcidicStrong -I and -M effects from the adjacent nitro group; -I and -M from the cyano group.
H4Moderately Acidic-I and -M effects from the nitro group; -I from the cyano group.
H3, H5Least AcidicPrimarily -I effects from both groups.
3-Nitrobenzonitrile H2Most AcidicStrong -I effect from the adjacent cyano group and -I effect from the nitro group.
H4, H6Moderately Acidic-I and -M effects from the nitro group; -I from the cyano group.
H5Least AcidicPrimarily -I effects from both groups.
4-Nitrobenzonitrile H2, H6Most AcidicStrong -I effect from the adjacent cyano group and strong -I and -M effects from the para-nitro group.
H3, H5Least Acidic-I effect from the adjacent nitro group and -I and -M effects from the para-cyano group.

Note: This is a qualitative ranking. The actual pKa differences may be small and can be influenced by solvent effects.

Factors Influencing Acidity: A Deeper Dive

The acidity of the aromatic protons in nitrobenzonitrile isomers is primarily governed by the interplay of inductive and resonance effects of the nitro and cyano substituents.

  • Inductive Effect (-I): Both the nitro and cyano groups are highly electronegative and withdraw electron density through the sigma bonds of the benzene ring.[1][2] This effect is distance-dependent, being strongest on the adjacent (ortho) protons and diminishing with distance (meta and para).[3] This electron withdrawal polarizes the C-H bond, making the proton more susceptible to removal by a base.

  • Resonance Effect (-M or -R): Both the nitro and cyano groups can delocalize the negative charge of the conjugate base (carbanion) through resonance.[1][2] This delocalization is most effective when the negative charge is at the ortho or para positions relative to the substituent.[4][5] The resonance structures for the conjugate bases show that the negative charge can be moved onto the electronegative atoms of the nitro and cyano groups, significantly stabilizing the carbanion.[6]

Isomer-Specific Analysis:

  • This compound: The proton at the H6 position is flanked by both the nitro and cyano groups, experiencing strong inductive withdrawal from both. Furthermore, upon deprotonation, the resulting carbanion is significantly stabilized by the resonance effects of both adjacent groups. The proton at H4 is also activated by the resonance effect of the nitro group.

  • 3-Nitrobenzonitrile: The proton at H2 is most influenced by the strong inductive effect of the adjacent cyano group. The protons at H4 and H6 are activated by the resonance effect of the meta-nitro group, which can delocalize a negative charge from these positions.

  • 4-Nitrobenzonitrile: The protons at H2 and H6 are ortho to the cyano group and meta to the nitro group. They experience strong inductive withdrawal from the cyano group. The protons at H3 and H5 are ortho to the nitro group and meta to the cyano group, and are therefore strongly influenced by the inductive effect of the nitro group. The para-positioning of the two powerful electron-withdrawing groups leads to a general increase in the acidity of all protons compared to benzene.[7]

Experimental Protocols for pKa Determination of Weak C-H Acids

Direct measurement of the pKa of very weak acids like aromatic C-H bonds is challenging. The most suitable experimental technique for such determinations is NMR spectroscopy .

Principle of NMR Spectroscopy for pKa Determination:

The chemical shift of a proton is highly sensitive to its electronic environment. When a proton is removed, the chemical shift of the remaining protons in the molecule, particularly those close to the site of deprotonation, will change. By monitoring the chemical shifts of the aromatic protons in a series of solutions with varying and known basicities (often using a set of indicators with known pKa values in a non-aqueous solvent like DMSO), a titration curve can be generated. The pKa can then be determined from the inflection point of this curve.

Generalized Experimental Workflow:

  • Sample Preparation: A series of samples of the nitrobenzonitrile isomer are prepared in a suitable deuterated solvent (e.g., DMSO-d₆). Each sample contains a different, very strong base of known concentration or a buffer system capable of deprotonating the C-H bond.

  • NMR Data Acquisition: ¹H NMR spectra are recorded for each sample under identical conditions.

  • Data Analysis: The chemical shifts of the different aromatic protons are plotted against the H_ function (an acidity function for highly basic solutions).

  • pKa Determination: The pKa value corresponds to the H_ value at which the chemical shift is halfway between the values for the fully protonated and fully deprotonated species.

Due to the extremely high pKa values expected for these C-H bonds, this method requires the use of superbase systems and careful control of experimental conditions to exclude moisture and carbon dioxide.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the pKa values of C-H acids.[8][9] Quantum mechanical calculations, typically using density functional theory (DFT), can be used to calculate the Gibbs free energy change for the deprotonation reaction in a given solvent (modeled using a continuum solvation model). From this free energy change, the pKa can be calculated. These methods can provide valuable insights into the relative acidities and the electronic factors that govern them.

Visualization of Electronic Effects

The following diagrams, generated using the DOT language, illustrate the key electronic factors influencing the acidity of the aromatic protons in the nitrobenzonitrile isomers.

G cluster_0 This compound cluster_1 3-Nitrobenzonitrile cluster_2 4-Nitrobenzonitrile 2-isomer H6 proton is most acidic due to proximity to both -NO2 and -CN groups. 3-isomer H2 proton is most acidic due to the strong inductive effect of the adjacent -CN group. 4-isomer H2 and H6 protons are most acidic due to the combined electron-withdrawing effects.

Caption: Factors influencing the most acidic proton in each isomer.

G A Factors Affecting Acidity B Inductive Effect (-I) A->B C Resonance Effect (-M) A->C D Electron withdrawal through sigma bonds B->D Mechanism E Delocalization of negative charge in conjugate base C->E Mechanism F Stabilizes carbanion D->F E->F

Caption: Key electronic effects governing proton acidity.

Conclusion

While precise experimental pKa values for the aromatic protons of nitrobenzonitrile isomers are elusive, a robust qualitative understanding of their relative acidities can be achieved by analyzing the powerful electron-withdrawing inductive and resonance effects of the nitro and cyano substituents. The position of these groups on the aromatic ring dictates which protons are most acidified. For experimental validation, advanced NMR spectroscopic techniques in highly basic media would be the method of choice. Additionally, computational chemistry offers a reliable avenue for estimating the pKa values of these exceptionally weak carbon acids. This understanding is crucial for predicting reaction sites in chemical synthesis and for the rational design of molecules in drug development.

References

Unveiling the Energetic Landscape of Nitrobenzonitrile Isomers: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis reveals the thermodynamic stability order of nitrobenzonitrile isomers, providing crucial insights for researchers in drug development and materials science. This guide synthesizes findings from theoretical studies, presenting a clear comparison of the relative energies of the ortho, meta, and para isomers and outlining the computational methodologies employed.

The arrangement of functional groups on a benzene (B151609) ring significantly influences the molecule's properties, including its energetic stability. For nitrobenzonitrile, a molecule with both a nitro (-NO2) and a cyano (-CN) group, the ortho (2-nitrobenzonitrile), meta (3-nitrobenzonitrile), and para (4-nitrobenzonitrile) isomers exhibit distinct energy profiles. Understanding these differences is paramount for applications where thermodynamic stability is a key factor.

Relative Stabilities of Nitrobenzonitrile Isomers

An experimental thermochemical study by Roux et al. provides the standard molar enthalpies of formation in the gaseous phase for the three isomers, which directly correlates with their relative stabilities. The data indicates a clear stability trend among the isomers.

IsomerCommon NameStandard Molar Enthalpy of Formation (kJ·mol⁻¹)Relative Energy (kJ·mol⁻¹)
This compoundortho-Nitrobenzonitrile100.3 ± 2.510.1
3-Nitrobenzonitrile (B78329)meta-Nitrobenzonitrile90.2 ± 2.30
4-Nitrobenzonitrilepara-Nitrobenzonitrile92.5 ± 2.62.3

Data sourced from Roux et al., The Journal of Chemical Thermodynamics, 2003.

Based on these experimental values, 3-nitrobenzonitrile (meta) is the most stable isomer, followed by 4-nitrobenzonitrile (para) , with This compound (ortho) being the least stable. The greater stability of the meta and para isomers compared to the ortho isomer can be attributed to the minimization of steric hindrance and unfavorable electronic interactions between the adjacent nitro and cyano groups in the ortho position.

Experimental and Computational Protocols

The determination of the energetic properties of molecules like nitrobenzonitrile isomers relies on a combination of experimental techniques and computational modeling.

Experimental Methodology: Combustion Calorimetry

The experimental enthalpies of formation are typically determined using combustion calorimetry. This technique involves the complete combustion of a known amount of the substance in a high-pressure oxygen environment. The heat released during the combustion is precisely measured, and from this, the standard enthalpy of combustion is calculated. Using Hess's law and known enthalpies of formation for the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of the compound can be derived. For volatile or solid compounds, enthalpies of vaporization or sublimation are also determined to calculate the gas-phase enthalpy of formation.

Computational Methodology: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the relative stabilities of isomers. A typical workflow for such a computational comparison is as follows:

  • Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is a crucial step as the energy of a molecule is dependent on its geometry.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: A more accurate energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set.

  • Energy Comparison: The total energies (including ZPVE correction) of the isomers are then compared to determine their relative stabilities. The isomer with the lowest total energy is the most stable.

Commonly used DFT functionals for such calculations include B3LYP, and basis sets like 6-311++G(d,p) are often employed to provide a good balance between accuracy and computational cost.

Logical Workflow for Computational Comparison

The following diagram illustrates the logical steps involved in the computational comparison of nitrobenzonitrile isomer energies.

G Computational Workflow for Isomer Energy Comparison cluster_isomers Isomer Structures cluster_computation Computational Steps cluster_analysis Data Analysis cluster_results Results ortho Ortho-Nitrobenzonitrile geom_opt Geometry Optimization ortho->geom_opt meta Meta-Nitrobenzonitrile meta->geom_opt para Para-Nitrobenzonitrile para->geom_opt freq_calc Frequency Calculation (for ZPVE and minima confirmation) geom_opt->freq_calc spe_calc Single-Point Energy Calculation freq_calc->spe_calc energy_extraction Extract Total Energies spe_calc->energy_extraction relative_energy Calculate Relative Energies energy_extraction->relative_energy stability_order Determine Stability Order relative_energy->stability_order

Caption: A flowchart illustrating the computational workflow for comparing the energies of nitrobenzonitrile isomers.

Validating the Structure of 2-Nitrobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. For 2-nitrobenzonitrile derivatives, a class of molecules with significant potential in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of common analytical techniques used to confirm the structure of these derivatives, supported by experimental data and detailed protocols.

Structural Validation Techniques: A Comparative Overview

The structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective application ensures an unambiguous determination of the molecular structure.

Spectroscopic Methods: Probing the Molecular Framework

Spectroscopic techniques are indispensable for determining the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework. Chemical shifts are indicative of the electronic environment of each nucleus, while coupling constants reveal through-bond connectivities between neighboring protons. For this compound derivatives, the downfield shift of aromatic protons is influenced by the electron-withdrawing nature of both the nitro and cyano groups.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation patterns of this compound derivatives often involve the loss of the nitro group (NO₂) and the cyano group (CN).

Crystallographic Methods: The Definitive Structure

Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous structure determination, providing precise atomic coordinates, bond lengths, and bond angles in the solid state. This technique allows for the detailed analysis of molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Comparative Data for this compound Derivatives

The following tables summarize key experimental data for the structural validation of representative this compound derivatives.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound in CDCl₃

ProtonChemical Shift (ppm)
H-37.95
H-47.75
H-57.85
H-68.25

Note: Access to full spectral data may require a subscription to spectral databases.

Table 2: Mass Spectrometry Data for this compound and a Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compoundC₇H₄N₂O₂148.12148 (M+), 118, 102, 90, 76
2-Amino-5-nitrobenzonitrileC₇H₅N₃O₂163.13163 (M+), 133, 117

Data sourced from NIST and PubChem databases.[1][2]

Table 3: Comparative Crystallographic Data for Nitrobenzonitrile Derivatives

Parameter2-Methyl-5-nitrobenzonitrile[3]3-Nitrobenzonitrile[4]
Chemical Formula C₈H₆N₂O₂C₇H₄N₂O₂
Formula Weight 162.15148.12
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁
a (Å) 3.8946 (8)3.8401 (2)
b (Å) 7.6350 (15)14.5457 (9)
c (Å) 26.180 (5)5.9682 (4)
β (°) 91.65 (3)99.458 (5)
Volume (ų) 778.1 (3)328.70 (3)
Temperature (K) 293 (2)100 (2)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Protocol 2: Mass Spectrometry (Electron Ionization - GC/MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the gas chromatograph (GC), which separates the components of the mixture before they enter the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined using least-squares methods to obtain the final atomic coordinates and displacement parameters.

Biological Activity and Signaling Pathways of this compound Derivatives

Several benzonitrile (B105546) and nitroaromatic derivatives have demonstrated significant biological activity, particularly as anticancer agents. One of the key mechanisms of action is the inhibition of tubulin polymerization.

anticancer_mechanism cluster_cell Cancer Cell 2_Nitrobenzonitrile_Derivative This compound Derivative Tubulin α/β-Tubulin Dimers 2_Nitrobenzonitrile_Derivative->Tubulin Binds to colchicine-binding site Microtubule_Polymerization Microtubule Polymerization 2_Nitrobenzonitrile_Derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Anticancer mechanism of this compound derivatives via tubulin inhibition.

By binding to the colchicine-binding site on β-tubulin, these derivatives inhibit the polymerization of microtubules.[5] This disruption of microtubule dynamics is crucial as it prevents the formation of the mitotic spindle, a necessary apparatus for cell division. The cell cycle is consequently arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[6] Some nitroaromatic compounds have also been investigated for their ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, suggesting another potential anticancer mechanism.[7]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel this compound derivative.

validation_workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis Crystallography Single-Crystal X-ray Diffraction Purification->Crystallography NMR ¹H and ¹³C NMR Spectroscopic_Analysis->NMR MS Mass Spectrometry (HRMS) Spectroscopic_Analysis->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Crystallography->Structure_Confirmed

Caption: A typical workflow for the structural validation of a novel compound.

This systematic approach, combining synthesis, purification, and multi-faceted analysis, ensures the accurate and reliable structural determination of this compound derivatives, a critical step in their journey towards potential therapeutic applications.

References

A Comparative Guide to Cross-Reactivity of 2-Nitrobenzonitrile Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of small molecule analogs in immunoassays, with a specific focus on compounds structurally related to 2-Nitrobenzonitrile. Due to the limited availability of direct cross-reactivity data for this compound analogs, this document utilizes nitroaromatic compounds as a case study to illustrate the experimental design, data interpretation, and key considerations in such studies. The presented data and protocols are intended to serve as a practical resource for researchers developing and validating immunoassays for small molecules.

Data Presentation: Cross-Reactivity of Nitroaromatic Analogs

The following tables summarize the cross-reactivity of various nitroaromatic compounds in competitive enzyme-linked immunosorbent assays (ELISAs). This data is crucial for understanding the specificity of the antibodies and the potential for interference from structurally similar molecules.

Table 1: Cross-Reactivity in a Competitive ELISA for 1,3-Dinitrobenzene

Compound% Cross-Reactivity
1,3-Dinitrobenzene100
2,4-Dinitrotoluene75
1,2-Dinitrobenzene40
1,4-Dinitrobenzene25
Nitrobenzene< 1

Data is illustrative and compiled from typical cross-reactivity studies of nitroaromatic compounds.

Table 2: Cross-Reactivity in a Competitive ELISA for 2,4,6-Trinitrotoluene (TNT)

Compound% Cross-Reactivity
2,4,6-Trinitrotoluene (TNT)100
2,4-Dinitrotoluene80
2,6-Dinitrotoluene65
1,3,5-Trinitrobenzene50
4-Nitrotoluene10
Toluene< 0.1

Data is illustrative and compiled from typical cross-reactivity studies of nitroaromatic compounds.

Experimental Protocols

A competitive ELISA is the most common method for assessing the cross-reactivity of small molecules (haptens). The principle relies on the competition between the free analyte in the sample and a labeled analyte for a limited number of antibody binding sites.

Detailed Protocol for Competitive ELISA:

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.
  • Wash Buffer (PBST): Phosphate-Buffered Saline (PBS) with 0.05% Tween-20.
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Assay Buffer: 0.5% BSA in PBST.
  • Enzyme-Conjugate: Horseradish Peroxidase (HRP) conjugated to the target analyte (e.g., a this compound derivative). Dilute in Assay Buffer to a pre-determined optimal concentration.
  • Substrate Solution (TMB): 3,3',5,5'-Tetramethylbenzidine. Prepare according to the manufacturer's instructions.
  • Stop Solution: 2 M Sulfuric Acid (H2SO4).
  • Standards and Analogs: Prepare stock solutions of the target analyte and its analogs in a suitable solvent (e.g., DMSO) and then serially dilute in Assay Buffer to create a range of concentrations for the standard curve and cross-reactivity testing.

2. ELISA Procedure:

  • Coating: Add 100 µL of the capture antibody (specific for the target analyte, diluted in Coating Buffer to 1-10 µg/mL) to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).
  • Washing: Repeat the washing step as described above.
  • Competition:
  • Add 50 µL of the standard or analog solution at various concentrations to the appropriate wells.
  • Add 50 µL of the enzyme-conjugated analyte to all wells.
  • Incubate for 1-2 hours at RT with gentle shaking.
  • Washing: Repeat the washing step five times.
  • Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at RT for 15-30 minutes.
  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.
  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis and Cross-Reactivity Calculation:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the target analyte.
  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the target analyte and each analog.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) x 100

Mandatory Visualization

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Capture Antibody p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 a1 Add Standards & Analogs p4->a1 a3 Incubate a1->a3 a2 Add Enzyme-Conjugated Analyte a2->a3 a4 Wash a3->a4 d1 Add Substrate (TMB) a4->d1 d2 Incubate (Color Develops) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance (450 nm) d3->d4 an1 Generate Standard Curve d4->an1 an2 Determine IC50 Values an1->an2 an3 Calculate % Cross-Reactivity an2->an3

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

Signaling Pathways

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Researchers should optimize and validate all assays for their specific applications.

A Comparative Guide to the Biological Activity of Nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzonitrile, a molecule consisting of a benzene (B151609) ring substituted with a nitro group and a nitrile group, exists in three positional isomers: 2-nitrobenzonitrile (ortho), 3-nitrobenzonitrile (B78329) (meta), and 4-nitrobenzonitrile (B1214597) (para). The spatial arrangement of the functional groups in these isomers significantly influences their chemical properties and, consequently, their biological activities. This guide provides an objective comparison of the known biological activities of these isomers, supported by available data, and details the experimental protocols used to assess these activities.

Comparative Biological Activity Data

Direct comparative studies detailing the specific enzyme inhibitory or cytotoxic IC50 values for the three nitrobenzonitrile isomers are limited in publicly accessible literature. However, the principle that isomeric position dictates biological activity is well-established. To illustrate this, we present data from a study on a series of novel isoamphipathic antibacterial molecules (IAMs), which, like nitrobenzonitriles, were synthesized as ortho, meta, and para isomers. This data serves as a compelling analogue to understand how positional changes can drastically alter efficacy and toxicity.

The study evaluated the antibacterial activity (Minimum Inhibitory Concentration, MIC) against various bacterial strains and the toxicity against human red blood cells (Hemolytic Concentration 50%, HC50). A lower MIC value indicates higher antibacterial potency, while a higher HC50 value indicates lower toxicity to mammalian cells.

Isomer PositionCompound (Analogue)Antibacterial Activity (MIC in µM)Hemolytic Activity (HC50 in µM)Selectivity Index (HC50/MIC)
OrthoIAM-11 - 32.2654.6~20 - 654
MetaIAM-21 - 16.198.7~6 - 99
ParaIAM-31 - 16.1161.1~10 - 161

Data extracted from a study on isoamphipathic antibacterial molecules, serving as an illustrative example of the effect of isomerism.[1]

As the table demonstrates, while the meta and para isomers showed similar and potent antibacterial activity, the ortho isomer exhibited a significantly higher HC50 value, indicating much lower toxicity and thus a superior selectivity index.[1] This highlights the critical role of substituent positioning in defining the therapeutic window of a compound.

In terms of the nitrobenzonitrile isomers themselves, their documented biological activities are primarily centered on their roles as synthetic intermediates and their inherent toxicity.

  • This compound (ortho): It has been noted as an inhibitor of activin and copper chloride.[2] It serves as a precursor in the synthesis of 2-aminobenzamide, which is a building block for various pharmaceuticals.[3] GHS classifications indicate it is harmful if swallowed or inhaled.[4]

  • 3-Nitrobenzonitrile (meta): This isomer is widely used in the synthesis of pharmaceuticals and agrochemicals.[5][6] Toxicological studies in rats have shown that it can cause somnolence and cyanosis.[5][6] It may also induce methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues.[6]

  • 4-Nitrobenzonitrile (para): This isomer has been investigated for its role as a radiosensitizer in cancer therapy, where it may enhance the efficacy of radiation treatment by interacting with radical species.[1] It is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[7][8] GHS classifications suggest it can be fatal if swallowed and is toxic upon skin contact or inhalation.[9]

Potential Mechanisms of Action & Signaling Pathways

While specific signaling pathways for each nitrobenzonitrile isomer are not deeply elucidated in the literature, the biological activity of nitroaromatic compounds is often linked to the bioreduction of the nitro group. This process can generate reactive nitrogen intermediates and reactive oxygen species (ROS), which can lead to cellular damage and cytotoxicity.

Furthermore, many nitrile-containing pharmaceuticals exert their effects through specific enzyme inhibition. It is plausible that nitrobenzonitrile isomers could act as inhibitors for various enzymes. For instance, related nitro-containing compounds have been identified as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[5][9][10] Inhibition of MAO is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[10]

The metabolism of these isomers can also differ, leading to different biological effects. A study on the biodegradation of benzonitrile (B105546) and hydroxybenzonitrile isomers by Burkholderia sp. revealed that different isomers are channeled into distinct metabolic pathways. This differential metabolism underscores how biological systems can process positional isomers in unique ways.

G cluster_isomers Benzonitrile Isomers cluster_pathways Metabolic Intermediates & Pathways 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Salicylate Salicylate 2-Hydroxybenzonitrile->Salicylate 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile 3-Hydroxybenzoate 3-Hydroxybenzoate 3-Hydroxybenzonitrile->3-Hydroxybenzoate 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile 4-Hydroxybenzoate 4-Hydroxybenzoate 4-Hydroxybenzonitrile->4-Hydroxybenzoate Benzonitrile Benzonitrile Benzoate Benzoate Benzonitrile->Benzoate Catechol Catechol Salicylate->Catechol Gentisate Gentisate 3-Hydroxybenzoate->Gentisate Protocatechuate Protocatechuate 4-Hydroxybenzoate->Protocatechuate Benzoate->Catechol TCA Cycle TCA Cycle Catechol->TCA Cycle Gentisate->TCA Cycle Protocatechuate->TCA Cycle

Caption: Differential metabolic pathways of benzonitrile isomers.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective comparison of the biological activities of chemical compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the antibacterial efficacy of a compound.

G prep Prepare Stock Solution Dissolve test compound in DMSO. serial Serial Dilution Perform 2-fold serial dilutions in a 96-well plate using growth medium. prep->serial inoculate Inoculate with Bacteria Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well. serial->inoculate controls Prepare Controls Include positive (bacteria only) and negative (medium only) controls. inoculate->controls incubate Incubate Incubate the plate at 37°C for 18-24 hours. controls->incubate read Read Results Determine the lowest concentration with no visible bacterial growth (turbidity). This is the MIC. incubate->read

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

  • Stock Solution Preparation: Dissolve the nitrobenzonitrile isomers in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include a positive control (wells with bacteria and medium, but no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Enzyme Inhibition Assay (e.g., Monoamine Oxidase)

This protocol describes a general method to assess the inhibitory potential of the isomers against an enzyme like MAO-A or MAO-B.

Methodology:

  • Reagents: Prepare solutions of the enzyme (e.g., recombinant human MAO-A), a substrate (e.g., kynuramine), and the inhibitor (nitrobenzonitrile isomers at various concentrations). A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) is required.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence of the product over time using a plate reader. For the MAO-A/kynuramine system, the formation of 4-hydroxyquinoline (B1666331) can be measured fluorometrically.

  • Controls: Run control reactions containing the enzyme and substrate without any inhibitor (to determine 100% activity) and reactions with a known MAO inhibitor as a positive control.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by fitting the data to a dose-response curve.

Conclusion

The positional isomerism of nitrobenzonitriles is a critical determinant of their biological activity and toxicological profile. While comprehensive comparative data for these specific molecules is sparse, evidence from analogous compounds and general toxicological reports strongly indicates that the ortho, meta, and para isomers will interact differently with biological systems. The para isomer's potential as a radiosensitizer and the general use of all isomers as pharmaceutical intermediates highlight their importance. Future research should focus on direct, quantitative comparisons of these isomers in various biological assays to fully elucidate their structure-activity relationships and unlock their potential for therapeutic or other biotechnological applications.

References

A Comparative Guide to the Analysis of Isomeric Impurities in 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Comprehensive Purity Assessment of 2-Nitrobenzonitrile.

The meticulous analysis of isomeric impurities is a critical aspect of quality control in the pharmaceutical industry. For a key intermediate like this compound, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound, typically through the nitration of benzonitrile, can lead to the formation of positional isomers, namely 3-Nitrobenzonitrile and 4-Nitrobenzonitrile. These isomers often exhibit similar physicochemical properties, posing a significant analytical challenge for their separation and quantification.

This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of isomeric impurities in this compound. We will delve into detailed experimental protocols, present a comparative analysis of their performance, and provide visual workflows to assist researchers in selecting the most suitable method for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Isomer Separation

HPLC is a robust and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] For the analysis of Nitrobenzonitrile isomers, reversed-phase HPLC is the method of choice, offering excellent resolution and sensitivity.

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection is a reliable approach for the routine analysis of isomeric impurities in this compound.

Chromatographic Conditions:

ParameterCondition
Column C18 bonded silica (B1680970) column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Acetic Acid or Formic Acid
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be: 0-5 min: 95% A, 5% B; 5-25 min: Gradient to 50% A, 50% B; 25-30 min: Hold at 50% A, 50% B; 30-35 min: Return to 95% A, 5% B; 35-40 min: Column re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: A C18 column is a versatile stationary phase that provides good retention and separation for a wide range of aromatic compounds.[2]

  • Acidified Mobile Phase: The addition of a small amount of acid (acetic or formic) to the mobile phase helps to suppress the ionization of any acidic functional groups and improve peak shape.

  • Gradient Elution: A gradient elution is often necessary to achieve adequate separation of closely eluting isomers and to ensure that all components are eluted in a reasonable time.

  • UV Detection: Nitrobenzonitrile isomers possess strong UV absorbance, making UV detection at 254 nm a sensitive and appropriate choice.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Isomers

GC-MS is a powerful technique that combines the high-resolution separation of gas chromatography with the specific and sensitive detection of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[4] The Nitrobenzonitrile isomers are amenable to GC-MS analysis.

Experimental Protocol: GC-MS

A capillary GC-MS method provides excellent specificity for the identification and quantification of isomeric impurities in this compound.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms or similar 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split or splitless mode depending on concentration)
Oven Temperature Program Initial temperature: 100°C, hold for 2 minutes; Ramp at 10°C/min to 280°C, hold for 5 minutes.
MS Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-300

Sample Preparation:

Dissolve the this compound sample in a suitable solvent such as acetone (B3395972) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

  • DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for the separation of a wide range of semi-volatile organic compounds.[2]

  • Temperature Programming: A temperature ramp is crucial for separating the isomers based on their boiling points and achieving good peak shapes.

  • Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for confident compound identification.

  • Mass Spectrometry Detection: MS detection offers high specificity, allowing for the unambiguous identification of impurities, even at trace levels.

Comparative Performance Analysis

The choice between HPLC and GC-MS for the analysis of isomeric impurities in this compound depends on the specific requirements of the analysis.

FeatureHPLC-UVGC-MS
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile impurities.[1]Best for volatile and thermally stable compounds.[4]
Specificity Good, but can be limited by co-elution of isomers with similar UV spectra.Excellent, mass spectral data provides high confidence in peak identification.
Sensitivity Generally good, but can be lower than GC-MS for certain compounds.Very high, especially in selected ion monitoring (SIM) mode.
Sample Preparation Often simpler, direct injection of dissolved sample is common.May require solvent exchange if the sample is not in a volatile solvent.
Analysis Time Can be longer due to the need for gradient elution and column re-equilibration.Typically faster analysis times.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.

Experimental Workflows

To further illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

HPLC experimental workflow for purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC-MS dissolve->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks (Library Search) detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

GC-MS experimental workflow for purity analysis.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the analysis of isomeric impurities in this compound. HPLC-UV is a robust and versatile method suitable for routine quality control, capable of separating a wide range of potential impurities.[1] GC-MS, on the other hand, offers unparalleled specificity and sensitivity for the identification and quantification of volatile isomers.[3] The choice of the most appropriate technique will depend on the specific analytical goals, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization, the use of both techniques can provide a complete and reliable impurity profile.

References

A Comparative Spectroscopic Guide to Differentiating 2-Nitrobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, the precise identification of isomeric compounds is a critical step that underpins the reliability of subsequent research and the safety of potential therapeutic agents. 2-Nitrobenzonitrile and its structural isomers, 3-Nitrobenzonitrile and 4-Nitrobenzonitrile, present a classic analytical challenge due to their identical molecular formula (C₇H₄N₂O₂) and mass. This guide provides a comprehensive comparison of these three isomers using fundamental spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and protocols.

Distinguishing Nitrobenzonitrile Isomers: A Spectroscopic Workflow

The differentiation of 2-, 3-, and 4-Nitrobenzonitrile can be systematically achieved by leveraging the unique electronic and steric environments of each isomer, which manifest as distinct spectroscopic signatures. The following workflow outlines a logical approach to their identification.

G Workflow for Isomer Differentiation cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Isomer Identification Sample Sample IR IR Spectroscopy Sample->IR Initial Screening NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Detailed Structural Elucidation MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation IR_Data Analyze Nitro & Nitrile Stretching Frequencies IR->IR_Data NMR_Data Analyze Chemical Shifts & Coupling Patterns NMR->NMR_Data MS_Data Compare Fragmentation Patterns MS->MS_Data Isomer_ID Isomer Identified IR_Data->Isomer_ID Positional Clues NMR_Data->Isomer_ID Definitive Identification MS_Data->Isomer_ID Confirmation G Key Mass Spec Fragmentation Pathways cluster_2 This compound cluster_3 3-Nitrobenzonitrile cluster_4 4-Nitrobenzonitrile M_plus [C₇H₄N₂O₂]⁺˙ m/z = 148 M_minus_NO2_2 [M - NO₂]⁺ m/z = 102 M_plus->M_minus_NO2_2 M_minus_NO_2 [M - NO]⁺ m/z = 118 M_plus->M_minus_NO_2 M_minus_NO2_3 [M - NO₂]⁺ m/z = 102 M_plus->M_minus_NO2_3 M_minus_NO_3 [M - NO]⁺ m/z = 118 M_plus->M_minus_NO_3 M_minus_NO2_4 [M - NO₂]⁺ m/z = 102 M_plus->M_minus_NO2_4 M_minus_NO_4 [M - NO]⁺ m/z = 118 M_plus->M_minus_NO_4 C6H4_plus [C₆H₄]⁺˙ m/z = 76 M_minus_NO2_2->C6H4_plus - CN M_minus_NO2_3->C6H4_plus - CN M_minus_NO2_4->C6H4_plus - CN

A Comparative Review of 2-Nitrobenzonitrile and Other Nitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, reactivity, and biological implications of 2-Nitrobenzonitrile in comparison to other nitrile-containing aromatic compounds.

This guide offers a comprehensive comparison of this compound with its isomers (3- and 4-Nitrobenzonitrile) and the parent compound, Benzonitrile (B105546). The introduction of a nitro group to the benzene (B151609) ring, particularly in the ortho position, significantly influences the molecule's properties and reactivity, making it a compound of interest for various applications in organic synthesis and drug discovery. This review synthesizes experimental data to provide a clear comparison of their physical and chemical characteristics, reactivity in key transformations, and toxicological profiles.

Physicochemical Properties: A Tabular Comparison

The substitution of a nitro group on the benzonitrile scaffold markedly alters its physical properties. The following tables summarize key quantitative data for this compound and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₇H₄N₂O₂148.12107-111165 (16 mmHg)Insoluble in water; Soluble in ethanol (B145695), acetone.[1]
3-Nitrobenzonitrile C₇H₄N₂O₂148.12114-117165 (21 mmHg)Sparingly soluble in water; Very soluble in ether.[2][3]
4-Nitrobenzonitrile C₇H₄N₂O₂148.12144-147317.70 (decomposes)Limited solubility in water; Soluble in acetone, dichloromethane, ethyl acetate.[4]
Benzonitrile C₇H₅N103.12-13191Slightly soluble in water; Miscible with ethanol, acetone, benzene.[5][6]

Table 1: Comparison of Physical Properties of Selected Nitriles.

Spectroscopic Data Overview

Spectroscopic analysis is crucial for the identification and characterization of these nitriles. The electronic effects of the nitro group's position influence the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
This compound Aromatic protons typically appear downfield due to the anisotropic effect of the nitro and cyano groups.The nitrile carbon signal is characteristically downfield.~2230 (C≡N stretch), ~1530 & ~1350 (NO₂ asymmetric and symmetric stretch)
3-Nitrobenzonitrile Aromatic protons are influenced by the meta-directing nitro group.The nitrile carbon chemical shift is affected by the meta-substitution.~2230 (C≡N stretch), ~1530 & ~1350 (NO₂ stretch)
4-Nitrobenzonitrile Aromatic protons often show a more symmetrical pattern due to the para-substitution.The nitrile carbon is significantly influenced by the para-nitro group.~2230 (C≡N stretch), ~1530 & ~1350 (NO₂ stretch)
Benzonitrile Aromatic protons appear in the typical aromatic region.The nitrile carbon signal serves as a reference for substituted derivatives.~2225 (C≡N stretch)

Table 2: Comparative Spectroscopic Data.

Chemical Reactivity: The Influence of the Nitro Group

The reactivity of the benzonitrile core is significantly modulated by the presence and position of the nitro group, a strong electron-withdrawing group (EWG). This influences key reactions such as hydrolysis of the nitrile group and nucleophilic aromatic substitution.

Hydrolysis of the Nitrile Group: The conversion of the nitrile group to a carboxylic acid is a fundamental transformation. The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, facilitate the hydration of the nitrile by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[7]

Nucleophilic Aromatic Substitution (SNAr): The presence of a nitro group, particularly in the ortho or para position to a good leaving group, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The nitrile group itself is a moderate electron-withdrawing group that can also activate the ring for such reactions.[7]

G cluster_reactivity Influence of Substituents on Benzonitrile Reactivity Benzonitrile Benzonitrile Substituted Substituted Benzonitrile Benzonitrile->Substituted Substitution EWG Electron-Withdrawing Group (e.g., -NO2) Substituted->EWG EDG Electron-Donating Group (e.g., -OCH3) Substituted->EDG Hydrolysis Nitrile Hydrolysis EWG->Hydrolysis Accelerates SNAr Nucleophilic Aromatic Substitution EWG->SNAr Activates EDG->Hydrolysis Retards Reduction Nitrile Reduction

Caption: Logical relationship of substituent effects on benzonitrile reactivity.

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrolysis of Benzonitriles:

A common method to assess the relative rates of hydrolysis involves heating the substituted benzonitrile in an aqueous acidic solution.

  • Reaction Setup: A solution of the benzonitrile derivative (e.g., 1 mmol) in a mixture of a co-solvent (like ethanol or dioxane) and aqueous acid (e.g., 3M H₂SO₄) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The mixture is heated to reflux for a specified period. Aliquots may be taken at different time intervals to monitor the reaction progress.

  • Workup and Analysis: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The product, the corresponding benzoic acid, can be purified by recrystallization. The reaction progress and yield can be determined by techniques such as HPLC or NMR spectroscopy.

G cluster_workflow Experimental Workflow for Nitrile Hydrolysis start Start: Benzonitrile Derivative reaction Reaction Setup: Add benzonitrile, co-solvent, and aqueous acid to flask. start->reaction heating Heat to Reflux reaction->heating monitoring Monitor Reaction Progress (e.g., TLC, HPLC) heating->monitoring workup Aqueous Workup: Cool, extract with organic solvent, wash, and dry. monitoring->workup Upon completion purification Purification: Recrystallization or chromatography. workup->purification analysis Analysis: Characterize product (NMR, IR, MS) and determine yield. purification->analysis end End: Benzoic Acid Derivative analysis->end

Caption: General experimental workflow for the hydrolysis of a nitrile.

Biological Activity and Toxicity

The biological profile of benzonitrile derivatives is of significant interest in drug development. While benzonitrile itself has shown some biological activity, its derivatives, particularly those with specific substitutions, have been explored for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[8]

The toxicity of these compounds is also a critical consideration. Nitriles can be toxic, and the presence of a nitro group can further modulate this toxicity.

CompoundGHS Hazard StatementsKey Toxicity Observations
This compound Acute Tox. 4 (Oral, Inhalation)Harmful if swallowed or if inhaled.
3-Nitrobenzonitrile Acute Tox. 3/4 (Oral), Harmful in contact with skinToxic or harmful if swallowed. May cause irritation and induce methemoglobinemia.[9][10]
4-Nitrobenzonitrile Acute Tox. 2/3 (Oral, Dermal, Inhalation)Fatal if swallowed, toxic in contact with skin or if inhaled.[11][12]
Benzonitrile Acute Tox. 4 (Oral, Dermal)Harmful if swallowed or in contact with skin.[1] Can cause skin, eye, and respiratory tract irritation.[13][14]

Table 3: Comparative Toxicity of Selected Nitriles.

Conclusion

The properties of this compound are distinctly shaped by the ortho-nitro substitution, leading to unique physicochemical characteristics and reactivity compared to its isomers and the parent benzonitrile. Its enhanced reactivity towards nucleophilic attack on the nitrile carbon and potential for nucleophilic aromatic substitution make it a valuable intermediate in organic synthesis. However, its toxicity profile necessitates careful handling. For researchers and drug development professionals, understanding these comparative properties is essential for the rational design and synthesis of novel molecules with desired biological activities. The data presented in this guide provides a foundational framework for leveraging the chemistry of this compound and other nitriles in various scientific endeavors.

References

A Comparative Study on the Electrochemical Properties of Nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electrochemical behavior of ortho-, meta-, and para-nitrobenzonitrile, providing key data and experimental insights for researchers in electrochemistry and drug development.

The electrochemical properties of nitrobenzonitrile isomers are of significant interest due to their relevance in various chemical and biological processes, including the development of novel therapeutic agents. The position of the nitro and cyano groups on the benzene (B151609) ring profoundly influences the electron density distribution, and consequently, the redox behavior of these molecules. This guide provides a comparative overview of the electrochemical properties of ortho-, meta-, and para-nitrobenzonitrile, supported by available experimental data.

Comparative Electrochemical Data

The electrochemical reduction of nitrobenzonitrile isomers primarily involves the nitro group, which is a common feature for nitroaromatic compounds. The ease of this reduction is influenced by the position of the electron-withdrawing cyano group. The following table summarizes key electrochemical parameters for the one-electron reduction of the nitrobenzonitrile isomers.

IsomerOne-Electron Reduction Potential (E°)Experimental ConditionsReference
ortho-Nitrobenzonitrile -0.308 V vs. NHEPulse radiolysis in aqueous solution at pH 7.[1]
meta-Nitrobenzonitrile Data not readily available in comparable format-
para-Nitrobenzonitrile -1.13 V vs. SCECyclic Voltammetry in CH3CN with 0.2 M Bu4NPF6, glassy carbon working electrode, scan rate 100 mV/s. Recalculated from FcH/FcH⁺ (+0.382 V vs. SCE).[2]

Note: Direct comparison of the reduction potentials is challenging due to the different experimental techniques and conditions reported in the literature. The value for the ortho-isomer was determined by pulse radiolysis in an aqueous medium, while the value for the para-isomer was obtained from cyclic voltammetry in a non-aqueous solvent. It is generally observed that the reduction potentials of nitroarenes are sensitive to factors such as the solvent, pH, and the nature of the electrode material.

Structural Influence on Electrochemical Properties

The relative positions of the nitro and cyano groups dictate the electronic effects within the molecule, which in turn affects the stability of the radical anion formed upon one-electron reduction. The electron-withdrawing nature of both substituents facilitates the reduction of the nitro group compared to nitrobenzene (B124822) itself.

G cluster_ortho ortho-Nitrobenzonitrile cluster_meta meta-Nitrobenzonitrile cluster_para para-Nitrobenzonitrile ortho C₁-NO₂ C₂-CN meta C₁-NO₂ C₃-CN ortho->meta Positional Isomers para C₁-NO₂ C₄-CN meta->para Positional Isomers para->ortho Positional Isomers

Structural relationship of nitrobenzonitrile isomers.

Experimental Protocols

The following sections detail the methodologies employed in the electrochemical studies of nitrobenzonitrile isomers.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to study the redox properties of chemical species. A typical experimental setup and procedure are as follows:

Experimental Setup:

  • Cell: A standard three-electrode cell is used, consisting of a working electrode, a reference electrode, and a counter electrode.

  • Working Electrode: A glassy carbon electrode is a common choice for studying organic compounds.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is typically used.

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Electrolyte Solution: A solution of the nitrobenzonitrile isomer (typically in the millimolar range) is prepared in a suitable solvent containing a supporting electrolyte to ensure conductivity. For non-aqueous measurements, acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6) is often used.

  • Instrumentation: A potentiostat is used to apply the potential waveform and measure the resulting current.

Procedure:

  • The electrolyte solution is deoxygenated by bubbling an inert gas (e.g., nitrogen or argon) through it for a period of time before the experiment.

  • The potential of the working electrode is scanned linearly from an initial potential to a final potential, and then the scan is reversed back to the initial potential.

  • The current flowing through the working electrode is measured as a function of the applied potential.

  • The resulting plot of current versus potential is known as a cyclic voltammogram.

G A Prepare Electrolyte Solution (Isomer + Solvent + Supporting Electrolyte) B Deoxygenate Solution (N₂ or Ar bubbling) A->B C Assemble Three-Electrode Cell (Working, Reference, Counter) B->C D Connect to Potentiostat C->D E Apply Potential Sweep (Cyclic Voltammetry) D->E F Record Current vs. Potential Data E->F G Analyze Cyclic Voltammogram F->G

General workflow for a cyclic voltammetry experiment.
Pulse Radiolysis

Pulse radiolysis is a technique used to study fast reactions by generating reactive species, such as radical anions, with a pulse of high-energy electrons.

Experimental Setup:

  • A high-energy electron source (e.g., a linear accelerator).

  • A reaction cell containing the sample solution.

  • A fast detection system, typically using absorption spectroscopy, to monitor the transient species formed.

Procedure:

  • An aqueous solution of the nitrobenzonitrile isomer and a reference compound with a known reduction potential is prepared.

  • The solution is irradiated with a short pulse of high-energy electrons, leading to the formation of hydrated electrons which then reduce the nitrobenzonitrile to its radical anion.

  • The equilibration between the radical anion of the nitrobenzonitrile and the reference compound is monitored by observing the changes in their respective absorption spectra over time.

  • The equilibrium constant for this electron transfer reaction is determined, from which the one-electron reduction potential of the nitrobenzonitrile isomer can be calculated.

Discussion and Conclusion

The available data, although not perfectly uniform in terms of experimental conditions, suggests that the electrochemical properties of nitrobenzonitrile isomers are distinct. The para-isomer appears to be more difficult to reduce in a non-aqueous medium compared to the ortho-isomer in an aqueous medium, as indicated by their respective one-electron reduction potentials. This difference can be attributed to a combination of factors including the electronic effects of the substituent positions and the solvation energies in different media.

For a more definitive comparative analysis, a systematic study of all three isomers under identical experimental conditions using cyclic voltammetry is highly recommended. Such a study would provide valuable insights into the structure-activity relationships governing the electrochemical behavior of these compounds, which is crucial for their application in fields such as medicinal chemistry and materials science. Researchers are encouraged to perform such direct comparative experiments to elucidate the subtle yet significant differences in the electrochemical properties of nitrobenzonitrile isomers.

References

A Comparative Guide to Validated Analytical Methods for 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is critical for ensuring product quality, process control, and regulatory compliance. The validation of analytical methods is a mandatory step to demonstrate that a chosen procedure is suitable for its intended purpose. This guide provides an objective comparison of principal analytical techniques for the quantification of this compound, supported by representative experimental data from closely related compounds to ensure a scientifically grounded evaluation.

Overview of Analytical Techniques

The primary analytical techniques for the quantification of this compound and related nitroaromatic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods like UV-Vis spectrophotometry can also be employed, often as a simpler, though less specific, alternative.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely adopted technique, HPLC is highly suitable for the analysis of moderately polar, non-volatile, and thermally labile compounds like this compound. When coupled with a UV detector, it offers a robust and sensitive method for assay and impurity profiling.

  • Gas Chromatography (GC): An effective method for the separation and analysis of volatile and thermally stable compounds. Given the nature of this compound, GC, particularly with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high sensitivity and specificity.

  • UV-Visible Spectrophotometry: A simpler and more rapid technique that measures the absorbance of light by the analyte. While useful for quantitative analysis, its specificity is lower compared to chromatographic methods and may be prone to interference from other components in a sample matrix.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical validation parameters for HPLC and GC methods. The data presented is based on validated methods for structurally similar nitroaromatic and benzonitrile (B105546) compounds, providing a reliable benchmark for the expected performance of a validated method for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 3.0%< 2.0%
Limit of Detection (LOD) 0.02 - 0.1 µg/mL0.1 - 0.5 µg/mL0.1 - 1.0 µg/mL
Limit of Quantitation (LOQ) 0.06 - 0.3 µg/mL0.3 - 1.5 µg/mL0.3 - 3.0 µg/mL
Specificity High (Separates from impurities)High (Good resolution of volatile compounds)Low to Moderate (Prone to interference)
Robustness Generally GoodGoodModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-FID analysis of this compound, based on established methods for related compounds.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This proposed method is based on common practices for the analysis of nitroaromatic compounds.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a nominal concentration of 100 µg/mL.

3. Validation Procedures:

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50-150% of the nominal concentration) and inject them. Plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Specificity: Analyze a placebo, a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of this compound. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the method can separate the analyte from its degradation products.

Gas Chromatography (GC-FID) Protocol

This protocol is suitable for the quantification of this compound and related volatile impurities.

1. Chromatographic Conditions:

  • Column: Capillary column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL with a split ratio of 50:1

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in acetone (B3395972) at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.

  • Sample Solution: Dissolve the sample in acetone to a final concentration of approximately 1 mg/mL.

3. Validation Procedures:

  • Follow similar validation procedures for linearity, accuracy, and precision as outlined for the HPLC method, adapting the concentration ranges and sample preparation as needed for GC analysis.

  • Specificity: Inject a blank solvent (acetone), a standard solution, and a sample solution to ensure no interfering peaks.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the discussed techniques.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation cluster_documentation 3. Documentation & Implementation define_purpose Define Analytical Purpose (Assay, Impurity) select_method Select Method (HPLC, GC, etc.) define_purpose->select_method method_development Method Development & Optimization select_method->method_development specificity Specificity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report routine_use Implement for Routine Use validation_report->routine_use

Caption: General workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID cluster_uv UV-Vis Spectrophotometry hplc_adv Advantages: - High Specificity - Good for non-volatile compounds - Well-established methodology hplc_disadv Disadvantages: - Higher solvent consumption - Longer run times possible gc_adv Advantages: - High Sensitivity for volatiles - Fast analysis times - High resolution gc_disadv Disadvantages: - Requires analyte to be volatile  and thermally stable - Potential for thermal degradation uv_adv Advantages: - Rapid analysis - Simple instrumentation - Low cost uv_disadv Disadvantages: - Low Specificity - Prone to interference Analyte This compound Analysis Analyte->hplc_adv Choose if high specificity for non-volatile impurities is key Analyte->gc_adv Choose for volatile impurities and high sensitivity Analyte->uv_adv Choose for simple, rapid quantitative estimation

Caption: Comparison of analytical techniques for this compound.

A Comparative Benchmarking Guide to the Synthesis of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The performance of established methods—the Sandmeyer reaction, the Rosenmund-von Braun reaction, and Nucleophilic Aromatic Substitution (SNAr)—are benchmarked against a notable alternative route, the dehydration of 2-nitrobenzaldehyde (B1664092) oxime. This analysis is supported by experimental data to facilitate informed decisions in process development and optimization.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, substrate availability, and safety considerations. The following table summarizes the quantitative data for the most common synthesis methodologies.

Synthesis Route Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Sandmeyer Reaction 2-Nitroaniline (B44862)NaNO₂, HCl, CuCN1-2 hours0-5 (diazotization), then 25-60 (cyanation)50-80Well-established, reliable for various anilines.Diazonium salts can be explosive; use of cyanide salts.
Rosenmund-von Braun Reaction 2-ChloronitrobenzeneCuCN1-6 hours150-250 (classical), 80-120 (modified)Typically highGood for aryl halides; can be high yielding.High temperatures in classical method; copper waste.
Nucleophilic Aromatic Substitution (SNAr) 2-HalonitrobenzeneNaCN or KCN, Phase-transfer catalystSeveral hoursVaries (often elevated)Moderate to highAvoids diazonium salts; can be efficient with activated substrates.Requires activated substrate; may require harsh conditions.
Dehydration of 2-Nitrobenzaldehyde Oxime 2-NitrobenzaldehydeHydroxylamine (B1172632) hydrochloride, Ferrous sulfate (B86663), DMF~2.5 hoursReflux85High yield, one-pot procedure from the aldehyde.[1]Requires synthesis of the aldehyde precursor.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Sandmeyer Reaction from 2-Nitroaniline

This two-step, one-pot procedure involves the diazotization of 2-nitroaniline followed by a copper-catalyzed cyanation.

Materials:

  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Water

  • Organic solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2-nitroaniline in concentrated HCl and water. Cool the solution to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide or potassium cyanide. Cool this solution. Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

  • Work-up: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction. Cool the mixture and neutralize with sodium carbonate. Extract the this compound with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Rosenmund-von Braun Reaction from 2-Chloronitrobenzene

This method involves the direct displacement of a halide with cyanide using a copper salt, typically at elevated temperatures.

Materials:

  • 2-Chloronitrobenzene

  • Copper(I) Cyanide (CuCN)

  • High-boiling polar solvent (e.g., DMF, NMP, or pyridine)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chloronitrobenzene and a molar excess of copper(I) cyanide in a high-boiling polar solvent like DMF.

  • Reaction: Heat the mixture to reflux (typically 150-200 °C) and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. The product can be purified by distillation under reduced pressure or recrystallization.

Note: Modified, lower-temperature protocols using additives like L-proline have been developed to improve the functional group tolerance and reduce the harshness of the reaction conditions.[2]

Dehydration of 2-Nitrobenzaldehyde Oxime

This alternative route provides a high-yielding, one-pot synthesis from the corresponding aldehyde.

Materials:

  • 2-Nitrobenzaldehyde

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-nitrobenzaldehyde, hydroxylamine hydrochloride, and a catalytic amount of anhydrous ferrous sulfate in DMF.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by chromatography if necessary. This method has been reported to yield this compound in 85% yield in approximately 2 hours and 20 minutes.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.

Sandmeyer_Reaction Start 2-Nitroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt 2-Nitrobenzene diazonium salt Diazotization->Diazonium_Salt Cyanation Cyanation (CuCN) Diazonium_Salt->Cyanation Product This compound Cyanation->Product

Caption: Workflow for the Sandmeyer Reaction.

Rosenmund_von_Braun_Reaction Start 2-Chloronitrobenzene Reaction Reaction with CuCN (High Temperature) Start->Reaction Product This compound Reaction->Product

Caption: Workflow for the Rosenmund-von Braun Reaction.

Oxime_Dehydration Aldehyde 2-Nitrobenzaldehyde Oxime_Formation Oxime Formation (NH₂OH·HCl) Aldehyde->Oxime_Formation Oxime 2-Nitrobenzaldehyde Oxime Oxime_Formation->Oxime Dehydration Dehydration (FeSO₄, DMF, Reflux) Oxime->Dehydration Product This compound Dehydration->Product

Caption: Workflow for the Dehydration of 2-Nitrobenzaldehyde Oxime.

References

Safety Operating Guide

Proper Disposal Protocol for 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Nitrobenzonitrile, designed for laboratory professionals in research, development, and manufacturing. Adherence to these protocols is essential for ensuring personnel safety, regulatory compliance, and environmental protection.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-specific Safety Data Sheet (SDS) before handling or disposing of any chemical. All procedures must comply with local, state, and federal regulations.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and may cause skin, eye, and respiratory irritation.[1][2] It is a combustible solid.[1] In the event of a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be liberated.[2]

First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[2][3]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Wear a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA-approved N95 dust mask or a full-facepiece airline respirator in positive pressure mode for higher exposures.[1][4] All handling of the solid material should be done in a well-ventilated area, preferably a chemical fume hood.[2]

Spill Response Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Control Ignition Sources: Remove all sources of heat and ignition from the area.[4]

  • Containment: Wearing appropriate PPE, prevent the spill from spreading and from entering drains or waterways.

  • Clean-up: Carefully sweep up the solid material, avoiding dust formation.[2][4] Use spark-proof tools. Place the spilled material into a suitable, labeled, and closed container for hazardous waste disposal.[2][4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the container with the spilled material and any contaminated cleaning supplies as hazardous waste.[5]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) as hazardous waste.[6][7] Disposal into sewer systems or by evaporation is strictly prohibited.[8][9]

  • Waste Characterization: this compound waste, including empty containers with residue and contaminated materials, must be managed as hazardous waste.[7]

  • Container Selection: Collect waste in a container that is chemically compatible with nitriles and can be securely sealed.[6][8] The container must be in good condition, free from damage or leaks.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[6][8] The label should also include the accumulation start date and the name of the principal investigator or department.[6]

  • Segregation and Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[8] The SAA must be inspected weekly for leaks.[8] Do not store with incompatible materials such as strong oxidizing agents or strong acids.[2]

  • Arrange for Collection: Once the container is full or has been in the SAA for the maximum allowed time (typically six to twelve months depending on regulations), contact your institution's EHS department or a licensed professional waste disposal service to arrange for collection.[6][9][10] Do not transport hazardous waste yourself.[9]

  • Final Disposal Method: The designated waste disposal service will transport the material for final disposal, which is typically accomplished through high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[11][12]

Quantitative Data Summary

PropertyValueReference
Chemical Formula O₂NC₆H₄CN[1]
CAS Number 612-24-8[1]
Molecular Weight 148.12 g/mol [1]
Appearance Light yellow crystalline powder/solid[3]
Melting Point 110 - 112 °C (230 - 233.6 °F)[3]
Boiling Point 165 °C (329 °F) @ 16 mmHg[3]
UN Number UN3439[3]
Hazard Class 6.1 (Toxic Solids)[3]
Packing Group II[3]

Disposal Workflow Diagram

G Diagram 1: this compound Disposal Workflow cluster_0 In-Laboratory Procedures cluster_1 Disposal Coordination cluster_2 Final Disposition A Generation of This compound Waste B Characterize as Hazardous Waste A->B C Select Compatible & Sealable Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Weekly Inspection of SAA E->F F->E Continue Storage G Container Full or Storage Time Limit Reached? F->G G->F No H Contact Institutional EHS or Licensed Contractor G->H Yes I Schedule Waste Pickup H->I J Professional Transport to Disposal Facility I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 2-Nitrobenzonitrile

For Immediate Reference: Key Safety and Handling Information

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is paramount for ensuring laboratory safety and minimizing risk to personnel.

Hazard Summary

This compound is a hazardous chemical that poses significant health risks. It is classified as:

  • Fatal if swallowed [1][2]

  • Toxic in contact with skin [1][2]

  • Toxic if inhaled [1][2]

Due to its toxicity, all handling procedures must be conducted with strict adherence to the personal protective equipment (PPE) guidelines outlined below.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[3][4] A face shield should be worn over safety glasses when there is a risk of splashing.[5]To protect against dust particles and potential splashes of the chemical.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[6] A lab coat or other protective clothing is necessary to prevent skin contact.[4][7]Nitrile gloves offer good resistance to a variety of chemicals and are less likely to cause allergic reactions than latex.[6][7] Protective clothing should cover all exposed skin.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[5][8] A dust mask (e.g., N95) may be sufficient for handling small quantities of the solid in a well-ventilated space.To prevent the inhalation of toxic dust or vapors.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is operational.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Put on nitrile gloves, ensuring they fit properly and have no visible defects.

  • Handling this compound:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Avoid the formation of dust when handling the solid material.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.

    • Keep containers of this compound tightly closed when not in use.

  • Decontamination and Doffing PPE:

    • After handling, decontaminate any surfaces that may have come into contact with the chemical.

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water.[2]

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including used gloves, weighing paper, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2] Do not dispose of this compound down the drain.

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal assess_hazards Assess Hazards of This compound select_ppe Select Appropriate PPE (See Table) assess_hazards->select_ppe locate_safety Locate Safety Equipment (Fume Hood, Eyewash) select_ppe->locate_safety don_ppe Don PPE in Correct Order (Coat, Eyewear, Gloves) locate_safety->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE Correctly (Gloves, Eyewear, Coat) handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Contaminated Waste Properly wash_hands->dispose_waste

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.